Tin(IV) acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
CAS No. |
2800-96-6 |
|---|---|
Molecular Formula |
C2H4O2Sn |
Molecular Weight |
178.76 g/mol |
IUPAC Name |
tin(4+);tetraacetate |
InChI |
InChI=1S/C2H4O2.Sn/c1-2(3)4;/h1H3,(H,3,4); |
InChI Key |
FENSZQTZBXOKBB-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sn+4] |
Canonical SMILES |
CC(=O)O.[Sn] |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tin(IV) Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Formula and Structure
Tin(IV) acetate, also known as stannic acetate, is the tin(IV) salt of acetic acid.[1] Its chemical formula is Sn(CH₃COO)₄ , with the alternative representation C₈H₁₂O₈Sn .[2][3][4]
The molecular structure consists of a central tin atom in the +4 oxidation state (Sn⁴⁺) bonded to four acetate ligands.[3][5] It is characterized as having a tetra-coordinated Sn(IV) center.[5] While a definitive crystal structure determined by X-ray crystallography is not publicly available, the structure is understood to involve the tin atom bonded to the oxygen atoms of the four acetate groups. The exact nature of the bonding and the coordination geometry (i.e., whether the acetate ligands are monodentate or bidentate, leading to a higher coordination number) has not been definitively established in the literature reviewed.
Physicochemical Properties
This compound is a white, crystalline solid, often appearing as needles.[1] It is known to be highly sensitive to moisture and will decompose in water to form tin(IV) hydroxide and acetic acid.[1][6] This hygroscopic nature necessitates handling and storage under anhydrous conditions.[7] The compound is soluble in organic solvents such as acetone and benzene.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | Sn(CH₃COO)₄ or C₈H₁₂O₈Sn | [1][2][4] |
| Molar Mass | 354.89 g/mol | [2][5] |
| Appearance | White crystalline powder/needles | [1][6] |
| Melting Point | 232-233 °C or 242 °C | [4][8] |
| Solubility | Soluble in acetone and benzene. Insoluble in water (decomposes). | [1][4] |
| CAS Number | 2800-96-6 | [9] |
Synthesis of this compound
Several synthetic routes for this compound have been reported, offering flexibility in starting materials and reaction conditions.
Synthesis from Tetraphenyltin
A high-yield, one-step synthesis involves the reaction of tetraphenyltin with a refluxing mixture of acetic acid and acetic anhydride.[7] This method is advantageous as it starts from readily available materials.[7]
Caption: Synthesis of this compound from Tetraphenyltin.
Other Synthetic Routes
Alternative methods for the preparation of this compound include:
-
The reaction of thallium(I) acetate with tin(IV) iodide in acetic anhydride.[1]
-
The reaction of tin(IV) nitrate with a mixture of acetic acid and acetic anhydride.[1]
-
The reaction of metallic tin or tin(II) acetate with an excess of acetic anhydride.[10]
Experimental Protocols
Detailed Protocol for Synthesis from Tetraphenyltin
This protocol is adapted from the method described by Sawyer and Frey (1983).[7]
Materials:
-
Tetraphenyltin ((C₆H₅)₄Sn)
-
Glacial acetic acid (CH₃COOH)
-
Acetic anhydride ((CH₃CO)₂O)
-
Dry nitrogen gas
-
Anhydrous ether
Apparatus:
-
A dry 250 mL three-necked round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Apparatus for filtration under an inert atmosphere
Procedure:
-
Set up the reaction apparatus and flush with dry nitrogen to ensure an inert atmosphere.
-
Add 12.0 g (0.0220 mol) of tetraphenyltin to the reaction flask.
-
Introduce a mixture of glacial acetic acid and acetic anhydride. The original literature suggests an excess of refluxing glacial acetic acid at approximately 120°C.[7] The addition of acetic anhydride is crucial to prevent hydrolysis of the product.[7]
-
Maintain a blanket of dry nitrogen throughout the experiment.
-
Heat the reaction mixture to reflux at approximately 120°C with continuous stirring.
-
Continue the reflux for about 16 hours.
-
After the reaction is complete, cool the mixture.
-
The product, this compound, will precipitate as colorless, needle-like crystals.
-
Isolate the crystals by filtration, ensuring to maintain a moisture-free environment.
-
Wash the crystals with anhydrous ether.
-
Dry the final product under a vacuum.
Product Characterization: The identity of the product can be confirmed by melting point determination (reported as 242°C in the study) and infrared spectroscopy to confirm the absence of phenyl groups and the presence of acetate ligands.[7] Elemental analysis for tin content can also be performed.
Applications in Research and Development
This compound is a versatile compound with several applications in chemical synthesis and materials science:
-
Catalysis: It serves as a catalyst in various organic reactions.[3]
-
Precursor for Tin Compounds: It is used as a precursor for the synthesis of other tin-containing compounds, such as tin oxide nanopowder for gas sensors.[5]
-
Materials Science: It is utilized in the production of polymers and coatings.[6]
-
Nanotechnology: It can be employed as a reducing agent in the synthesis of silver nanoparticles for conductive inks.[5]
-
Plastics Industry: It can act as a stabilizer in the manufacturing of plastics.[3]
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[6] It is essential to handle this compound with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Due to its high sensitivity to moisture, it must be stored in a tightly sealed container in a dry, inert atmosphere.[6]
Conclusion
This compound is a valuable reagent and precursor in various fields of chemical research and industry. While its detailed solid-state structure remains to be fully elucidated, its synthesis and properties are well-documented, enabling its use in a range of applications. The provided experimental protocol offers a reliable method for its preparation in a laboratory setting. Further research into the crystallography of this compound would provide deeper insights into its structure-property relationships.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C8H12O8Sn | CID 9863446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chembk.com [chembk.com]
- 5. 乙酸锡(IV) | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound | Tetraacetoxytin | Sn(CH3COO)4 – Ereztech [ereztech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. americanelements.com [americanelements.com]
- 9. scbt.com [scbt.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
physical and chemical properties of Tin(IV) acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(IV) acetate, also known as stannic acetate, is a versatile inorganic compound with the chemical formula Sn(CH₃COO)₄.[1] It exists as a white, crystalline solid, often in the form of needles, and is characterized by its sensitivity to moisture and air.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications, particularly focusing on its potential in research and drug development.
Physical and Chemical Properties
This compound possesses a unique set of properties that make it a valuable reagent in various chemical transformations. A summary of its key physical and chemical data is presented below.
Data Presentation: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₈H₁₂O₈Sn | [2] |
| Molecular Weight | 354.89 g/mol | [2] |
| Appearance | White crystalline powder/needles | [1][2] |
| Melting Point | 232-242 °C | [1] |
| Solubility | Soluble in acetone and benzene. Decomposes in water. | |
| Stability | Sensitive to air and moisture. | [2] |
Chemical Reactivity:
This compound is a reactive compound that undergoes hydrolysis in the presence of water to form tin(IV) hydroxide and acetic acid.[1] Its sensitivity to moisture necessitates handling and storage under anhydrous conditions. The acetate ligands can be displaced by other nucleophiles, and it is known to react with sulfur-containing compounds like thiols.[1]
Experimental Protocols
Synthesis of this compound from Tetraphenyltin
A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of tetraphenyltin with a refluxing mixture of acetic acid and acetic anhydride.[1][3][4] This procedure offers a high yield of the desired product.
Materials:
-
Tetraphenyltin ((C₆H₅)₄Sn)
-
Glacial Acetic Acid (CH₃COOH)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Anhydrous Ether
-
Dry Nitrogen Gas
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Schlenk line or similar inert atmosphere setup
-
Büchner funnel and flask for vacuum filtration
-
Vacuum desiccator
Procedure:
-
Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet/outlet.
-
Flush the entire apparatus with dry nitrogen gas to ensure an inert atmosphere.
-
Introduce tetraphenyltin into the flask.
-
Add a mixture of glacial acetic acid and acetic anhydride to the flask. The acetic anhydride is crucial to consume any residual water and prevent the hydrolysis of the product.
-
Heat the reaction mixture to reflux (approximately 120 °C) with continuous stirring under a nitrogen atmosphere.
-
Maintain the reflux for several hours until the reaction is complete. The reaction progress can be monitored by the disappearance of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure to facilitate the precipitation of this compound crystals.
-
Collect the precipitated white crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with anhydrous ether to remove any remaining impurities.
-
Dry the purified this compound crystals under vacuum in a desiccator.
Logical Workflow for Synthesis and Purification:
Caption: Workflow for the synthesis and purification of this compound.
Applications in Research and Drug Development
Tin compounds, in general, have garnered interest in the field of drug development, particularly as potential anticancer agents.[5][6] While specific research on this compound in this area is limited, studies on other organotin(IV) compounds provide insights into their potential mechanisms of action.
Potential Mechanisms of Action in Cancer Therapy
Organotin(IV) compounds have been shown to induce cytotoxicity in various cancer cell lines.[5][6][7][8][9] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.
Induction of Apoptosis:
Studies on related organotin(IV) compounds suggest that they can trigger apoptosis through the mitochondrial-mediated pathway.[10][11] This pathway involves:
-
Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can lead to cellular damage and initiate apoptotic signaling.[10]
-
Alteration of Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway.
-
Release of Cytochrome c: This leads to the activation of caspases, a family of proteases that execute the apoptotic process.[11]
-
Modulation of Bcl-2 Family Proteins: An increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins promotes apoptosis.[10][11]
Cell Cycle Arrest:
Organotin(IV) compounds have also been observed to cause cell cycle arrest, preventing cancer cells from proliferating.[6][10] This can occur at different phases of the cell cycle, such as the G0/G1 or G2/M phase, and is often associated with the modulation of key cell cycle regulatory proteins like p53, p21, and p27.[10]
Potential Signaling Pathway:
The following diagram illustrates a hypothetical signaling pathway for the induction of apoptosis by a generic Tin(IV) compound, based on findings from related organotin compounds. It is important to note that this is a generalized pathway and specific studies on this compound are needed for confirmation.
Caption: A potential mitochondrial-mediated apoptosis pathway induced by Tin(IV) compounds.
Conclusion
This compound is a valuable chemical compound with well-defined physical and chemical properties. Its synthesis is achievable through established laboratory procedures. While its direct application in drug development is an area requiring further investigation, the known biological activities of related organotin(IV) compounds, such as the induction of apoptosis and cell cycle arrest in cancer cells, suggest that this compound could be a compound of interest for future research in this field. The detailed information and protocols provided in this guide are intended to support researchers and scientists in their exploration of the properties and potential applications of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Tetraacetoxytin | Sn(CH3COO)4 – Ereztech [ereztech.com]
- 3. A Simple Synthesis of this compound from Tetraphenyltin | Semantic Scholar [semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. New Tin (IV) and Organotin (IV) Complexes with a Hybrid Thiosemicarbazone/Hydrazone Ligand: Synthesis, Crystal Structure, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Series of Organotin(IV) Compounds with Different Dithiocarbamate Ligands Induced Cytotoxicity, Apoptosis and Cell Cycle Arrest on Jurkat E6.1, T Acute Lymphoblastic Leukemia Cells | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 9. Tin(IV) cyanoximates: synthesis, characterization, and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms by which the antitumor compound di-n-butyl-di-(4-chlorobenzohydroxamato)tin(IV) induces apoptosis and the mitochondrial-mediated signaling pathway in human cancer SGC-7901 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis induced neurotoxicity of Di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) via mitochondria-mediated pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of Tin(IV) Acetate from Tetraphenyltin
This technical guide provides a comprehensive overview of the synthesis of Tin(IV) acetate from tetraphenyltin. The information is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.
Introduction
This compound, also known as stannic acetate, is a tin(IV) salt of acetic acid with the chemical formula Sn(CH₃COO)₄[1]. It serves as a versatile reagent and precursor in various chemical syntheses, including the formation of other organotin compounds and tin-based materials[2]. The synthesis from tetraphenyltin offers a high-yield, one-step method to obtain this compound. This is achieved through the cleavage of the tin-phenyl bonds by refluxing tetraphenyltin in a mixture of acetic acid and acetic anhydride[3][4][5][6]. The presence of acetic anhydride is crucial to prevent the hydrolysis of the product, as this compound is highly sensitive to moisture[2][3].
Reaction and Stoichiometry
The overall reaction for the synthesis of this compound from tetraphenyltin is as follows:
(C₆H₅)₄Sn + 4 CH₃COOH → Sn(CH₃COO)₄ + 4 C₆H₆[1]
Table 1: Reactant and Product Properties
| Compound | Molar Mass ( g/mol ) | Role |
| Tetraphenyltin | 427.1 | Starting Material |
| Acetic Acid | 60.05 | Reagent/Solvent |
| Acetic Anhydride | 102.09 | Reagent/Dehydrating Agent |
| This compound | 354.89 | Product |
| Benzene | 78.11 | Byproduct |
Experimental Protocol
The following protocol is adapted from the procedure described by Sawyer and Frey[3].
3.1 Materials and Equipment
-
Tetraphenyltin ((C₆H₅)₄Sn)
-
Glacial Acetic Acid (CH₃COOH)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Dry Nitrogen Gas
-
250 mL three-necked round bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Apparatus for filtration under an inert atmosphere
-
Vacuum drying apparatus
3.2 Procedure
-
Setup: A dry 250 mL three-necked round bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet is flushed with dry nitrogen gas.
-
Charging the Flask: 12.0 g (0.028 mol) of tetraphenyltin is added to the flask.
-
Addition of Reagents: A mixture of glacial acetic acid and acetic anhydride is added to the flask in excess to act as both reactant and solvent.
-
Reaction: The reaction mixture is heated to reflux at approximately 120°C with continuous stirring under a blanket of dry nitrogen for about 16 hours.
-
Work-up: After the reaction is complete, the solution is concentrated. Upon cooling, white, needle-like crystals of this compound precipitate.
-
Purification: The crystals are filtered, washed with anhydrous ether, and dried under vacuum to yield the final product.
3.3 Safety and Handling
-
The entire procedure should be conducted in a well-ventilated fume hood.
-
This compound is highly sensitive to moisture and will rapidly hydrolyze upon exposure to air[2][3]. All equipment must be dry, and the reaction should be carried out under an inert atmosphere.
-
Appropriate personal protective equipment, including gloves and safety glasses, should be worn.
Quantitative Data
Table 2: Experimental Data and Results
| Parameter | Value | Reference |
| Yield | Nearly Quantitative | [3][4][5] |
| Reaction Temperature | ~120°C (Reflux) | [1][3] |
| Reaction Time | ~16 hours | [3] |
| Melting Point | 242°C | [3] |
Visual Diagrams
5.1 Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
5.2 Experimental Workflow
Caption: Step-by-step experimental workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Tetraacetoxytin | Sn(CH3COO)4 – Ereztech [ereztech.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. A Simple Synthesis of this compound from Tetraphenyltin | Semantic Scholar [semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
Solubility of Tin(IV) Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(IV) acetate, with the chemical formula Sn(CH₃COO)₄, is a versatile organometallic compound utilized in various chemical applications, including catalysis and as a precursor for tin-based materials.[1][2] A thorough understanding of its solubility in different solvents is paramount for its effective use in synthesis, formulation, and material science. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for its solubility determination, and discusses the critical factor of hydrolysis that influences its stability in solution.
Physicochemical Properties of this compound
This compound is a white, crystalline solid that is highly sensitive to moisture.[3] This hygroscopic nature necessitates handling and storage under inert and dry conditions to prevent decomposition.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | Sn(CH₃COO)₄ | [4] |
| Molar Mass | 354.89 g/mol | [4] |
| Appearance | White crystalline powder/needles | [5][6] |
| Melting Point | 232-233 °C (decomposes) | [1][6] |
| CAS Number | 2800-96-6 | [1] |
Solubility Profile of this compound
Quantitative solubility data for this compound is not widely available in published literature, likely due to its reactivity. However, qualitative solubility information has been reported in various sources. This compound is generally soluble in polar organic solvents and benzene, but exhibits limited solubility in water due to rapid hydrolysis.[1][6][7]
Table 2: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Solubility | Reference(s) |
| Polar Protic Solvents | Ethanol | Soluble | [1][7] |
| Acetic Acid | Soluble | [1] | |
| Polar Aprotic Solvents | Acetone | Soluble | [6][7] |
| Glycols | Soluble | [1] | |
| Coordinating Ethers | Soluble | [1] | |
| Nonpolar Solvents | Benzene | Soluble | [6] |
| Aqueous Solvents | Water | Limited solubility, undergoes hydrolysis | [4][5][7] |
The solubility of this compound is influenced by temperature, with an expectation of increased solubility at higher temperatures in organic solvents.[7] Furthermore, its solubility can be affected by the formation of complexes with other ligands present in the solution.[7]
Impact of Hydrolysis on Solubility
The primary challenge in handling and determining the solubility of this compound is its susceptibility to hydrolysis. In the presence of water, this compound decomposes to form tin(IV) hydroxide and acetic acid, as depicted in the following reaction:
Sn(CH₃COO)₄ + 4H₂O → Sn(OH)₄↓ + 4CH₃COOH[5]
This reaction leads to the precipitation of insoluble tin(IV) hydroxide, thereby reducing the concentration of this compound in solution. This is a critical consideration when using protic solvents or in environments where atmospheric moisture is not rigorously excluded. The hydrolysis process significantly impacts the accuracy of solubility measurements and the stability of its solutions.
Figure 1: Hydrolysis pathway of this compound in the presence of water.
Experimental Protocols for Solubility Determination
Due to the moisture-sensitive nature of this compound, its solubility must be determined using anhydrous solvents and under a dry, inert atmosphere (e.g., nitrogen or argon). The following are detailed methodologies for accurately measuring its solubility.
General Workflow for Solubility Determination
The overall process for determining the solubility of this compound involves preparing a saturated solution, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.
Figure 2: General experimental workflow for solubility determination.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility.
Materials:
-
This compound
-
Anhydrous solvent of choice
-
Inert atmosphere glovebox or Schlenk line
-
Temperature-controlled shaker or stirrer
-
Centrifuge (optional)
-
Syringe and syringe filter (pore size ≤ 0.45 µm)
-
Pre-weighed glass vials
-
Vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Inside an inert atmosphere glovebox, add an excess amount of this compound to a known volume of the anhydrous solvent in a sealed vial.
-
Seal the vial tightly and place it in a temperature-controlled shaker or on a stirrer.
-
Allow the mixture to equilibrate for 24-48 hours at a constant temperature to ensure saturation. The presence of undissolved solid at the end of this period is essential.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe fitted with a syringe filter. This step should be performed within the inert atmosphere to prevent moisture contamination.
-
-
Quantification:
-
Dispense the filtered supernatant into a pre-weighed, dry glass vial.
-
Record the exact volume of the supernatant transferred.
-
Remove the solvent under reduced pressure or by gentle heating in a vacuum oven until a constant weight of the dried residue (dissolved this compound) is achieved.
-
Weigh the vial with the dried residue.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the vial from the final weight.
-
The solubility can then be expressed in g/100 mL or mol/L.
-
Spectroscopic Method (UV-Vis)
This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent. A calibration curve must first be established.
Materials:
-
This compound
-
Anhydrous, UV-transparent solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes with stoppers
-
Volumetric flasks and pipettes (calibrated)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Inside an inert atmosphere glovebox, prepare a stock solution of this compound of a known concentration in the chosen anhydrous solvent.
-
Prepare a series of standard solutions by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Step 1).
-
After equilibration and separation of the undissolved solid (Step 2 of the gravimetric method), take a known aliquot of the clear supernatant.
-
Dilute the aliquot with the anhydrous solvent to a concentration that falls within the range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
-
Calculation:
-
Using the equation of the calibration curve, determine the concentration of the diluted solution.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Logical Relationship for Solvent Selection
The choice of solvent is critical for any application involving this compound. The following diagram illustrates the logical considerations for selecting an appropriate solvent.
Figure 3: Logical flow for selecting a suitable solvent for this compound applications.
Conclusion
While quantitative data on the solubility of this compound remains scarce, its qualitative solubility in a range of polar organic solvents is well-documented. The primary challenge in working with this compound is its high sensitivity to moisture, which leads to rapid hydrolysis and the formation of insoluble tin(IV) hydroxide. Consequently, all handling and solubility determination must be conducted under strictly anhydrous and inert conditions. The experimental protocols provided in this guide offer robust methodologies for researchers to accurately determine the solubility of this compound in various organic solvents, enabling its more effective and reliable application in research and development.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. pharmajournal.net [pharmajournal.net]
- 3. researchgate.net [researchgate.net]
- 4. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. pharmacyjournal.info [pharmacyjournal.info]
An In-depth Technical Guide to the Thermal Decomposition of Tin(IV) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(IV) acetate, also known as stannic acetate or tetraacetoxytin, is a versatile organometallic compound with the chemical formula Sn(CH₃COO)₄. It serves as a critical precursor in various chemical syntheses, particularly in the fabrication of tin-based materials such as tin(IV) oxide (SnO₂). The controlled thermal decomposition of this compound is a key process for producing SnO₂ with desired properties for applications in catalysis, gas sensing, and as a component in transparent conductive films. This guide provides a comprehensive overview of the thermal decomposition of this compound, including its decomposition pathway, key experimental protocols for its analysis, and quantitative data derived from thermal analysis techniques.
Thermal Decomposition Pathway
The thermal decomposition of this compound is a complex process that involves the sequential removal of acetate ligands and the ultimate formation of tin(IV) oxide. While the precise mechanism for the pure solid is not extensively detailed in publicly available literature, analysis of related tin compounds and gels derived from this compound suggests a multi-step decomposition process. The primary solid-state product of the thermal decomposition of this compound in an oxidizing atmosphere is tin(IV) oxide (SnO₂).
The gaseous byproducts of the decomposition are expected to be primarily acetic anhydride, acetone, and carbon dioxide, which is a common decomposition pathway for metal acetates. The decomposition is believed to proceed through the formation of intermediate oxo-acetato tin species.
A proposed general reaction scheme for the thermal decomposition in an inert atmosphere is as follows:
Sn(CH₃COO)₄(s) → SnO₂(s) + 2(CH₃CO)₂O(g)
In the presence of oxygen, the organic byproducts would further oxidize to carbon dioxide and water.
Quantitative Data from Thermal Analysis
The following table summarizes the key thermal decomposition stages for a gel precursor synthesized from this compound, as determined by thermogravimetric analysis (TGA).[1] It is important to note that the decomposition temperatures and mass losses for pure, solid this compound may differ from the data presented for this gel.
| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 1 | Ambient - ~150 | - | Desorption of physically adsorbed water and residual solvent. |
| 2 | ~150 - ~300 | - | Combustion of organic residues from the acetate ligands. |
| 3 | ~300 - ~450 | - | Further combustion and decomposition of organic fragments. |
Note: Specific mass loss percentages for each stage for the this compound-derived gel are not provided in the source material.
Experimental Protocols
A thorough investigation of the thermal decomposition of this compound involves several key analytical techniques. The following are detailed methodologies for these experiments.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss profile of the decomposition of this compound.
Methodology:
-
A small sample of this compound (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina or platinum).
-
The crucible is placed on a high-precision microbalance within the TGA instrument.
-
The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to establish an inert atmosphere.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature and time.
-
The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset and completion temperatures of decomposition stages and the corresponding mass losses.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions (e.g., melting, decomposition) of this compound.
Methodology:
-
A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum or platinum).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC furnace.
-
The furnace is heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
-
The resulting DSC curve is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events, such as melting and decomposition, and to quantify the enthalpy changes associated with these transitions.
Evolved Gas Analysis by Mass Spectrometry (EGA-MS)
Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.
Methodology:
-
The TGA instrument is coupled to a mass spectrometer via a heated transfer line.
-
A TGA experiment is performed as described in section 4.1.
-
As the sample decomposes, the evolved gases are carried by the purge gas into the mass spectrometer.
-
The mass spectrometer ionizes the gas molecules and separates them based on their mass-to-charge ratio (m/z).
-
Mass spectra are recorded continuously throughout the TGA experiment.
-
The intensity of specific m/z values is plotted as a function of temperature to create ion thermograms, which are correlated with the mass loss events observed in the TGA to identify the evolved gaseous species at each decomposition stage.
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the comprehensive thermal analysis of this compound.
Proposed Thermal Decomposition Pathway of this compound
Caption: Proposed pathway for the thermal decomposition of this compound.
References
An In-depth Technical Guide to the Safety Data for Tin(IV) Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and toxicological information for Tin(IV) acetate (CAS No. 2800-96-6). The information is compiled from Safety Data Sheets (SDS), and scientific literature on organotin compounds. This document is intended to provide researchers, scientists, and drug development professionals with the necessary information for the safe handling and use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound, also known as stannic acetate, is a white crystalline solid. It is sensitive to moisture and decomposes in water.[1][2]
| Property | Value | References |
| Molecular Formula | C8H12O8Sn | [3][4] |
| Molar Mass | 354.89 g/mol | [3][4] |
| Appearance | White crystalline powder/needles | [1][3] |
| Melting Point | 232-233 °C (decomposes above 260 °C) | [2][3] |
| Solubility | Soluble in acetone and benzene. Decomposes in water. | [1][3][5] |
| Synonyms | Stannic Acetate, Tetraacetoxytin, Tin(4+) tetraacetate | [2] |
Hazard Identification and Classification
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5]
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07: Exclamation mark | Warning | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | GHS07: Exclamation mark | Warning | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | GHS07: Exclamation mark | Warning | H332: Harmful if inhaled |
Data sourced from multiple SDS and chemical databases.[1][4][5]
Safe Handling and Storage
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[6][7] Avoid breathing dust.[7] Avoid contact with skin, eyes, and clothing.[7] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][8] Wash hands thoroughly after handling.[7]
Storage: Store in a tightly closed container in a cool, dry place.[7][9] It is moisture-sensitive and should be protected from water and humid air.[2][10]
First Aid Measures
| Exposure Route | First Aid Measures | References |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [7][9] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention. | [6][7] |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention. | [6][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [7] |
Toxicological Information
While specific toxicological studies on this compound are limited, the broader class of organotin compounds is known to exhibit toxicity. The primary toxic effects of organotins are generally related to their ability to induce apoptosis (programmed cell death) and their genotoxic potential.
Genotoxicity
A study investigating the genotoxic effects of various inorganic tin compounds found that this compound did not show genotoxicity in the cytokinesis-block micronucleus assay in human blood lymphocytes at the tested concentrations.[7] However, other organotin compounds have demonstrated genotoxic effects in different assay systems.[6]
Potential Signaling Pathways of Organotin Toxicity
Based on studies of other organotin compounds like tributyltin (TBT) and triphenyltin (TPT), the following signaling pathways may be relevant to the toxicity of this compound. It is important to note that these are inferred from related compounds and have not been specifically demonstrated for this compound.
Organotin compounds have been shown to modulate key proteins involved in apoptosis.[4] This includes the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[4] Furthermore, some organotins may exert their effects through the inhibition of the cAMP signaling pathway.[3]
References
- 1. "In-vitro screening of organotin compounds and sediment extracts for cy" by Michelle Giltrap, Ailbhe Macken et al. [arrow.tudublin.ie]
- 2. Cytotoxicity Assessment of Organotin(IV) (2-Metoxyethyl) Methyldithiocarbamate Compounds in Human Leukemia Cell Lines – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 8. bio-conferences.org [bio-conferences.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Applications of Tin(IV) Acetate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(IV) acetate, also known as stannic acetate, is a versatile precursor compound with the chemical formula Sn(CH₃COO)₄. This white crystalline solid is gaining increasing attention in materials science due to its utility in synthesizing a variety of advanced materials with tailored properties. Its applications span from the creation of tin oxide (SnO₂) nanoparticles and thin films for electronics and sensors to its role as a catalyst in polymerization and esterification reactions.[1][2] This technical guide provides a comprehensive overview of the core applications of this compound, with a focus on detailed experimental protocols, quantitative data, and the underlying scientific principles.
Core Applications in Materials Synthesis
This compound serves as a valuable precursor for a range of materials, primarily due to the controlled manner in which it undergoes hydrolysis and thermal decomposition to form tin oxide and other tin-based compounds.
Synthesis of Tin Oxide (SnO₂) Nanoparticles
Tin oxide nanoparticles are widely investigated for their applications in gas sensors, transparent conductive films, and as catalysts, owing to their high surface area and semiconductor properties.[3] this compound is a precursor of choice in sol-gel and hydrothermal methods for SnO₂ nanoparticle synthesis.
The sol-gel process involves the hydrolysis and condensation of the metal precursor in a solution to form a "sol" (a colloidal suspension of solid particles in a liquid) and subsequently a "gel" (a continuous solid network).[4]
Experimental Protocol:
A typical sol-gel synthesis of SnO₂ nanoparticles using this compound is as follows:
-
Precursor Solution Preparation: Dissolve a specific amount of this compound in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Hydrolysis: Add a controlled amount of water to the precursor solution under vigorous stirring. The hydrolysis of this compound leads to the formation of tin-hydroxo-acetate species.
-
Condensation and Gelation: Continue stirring the solution to promote condensation reactions, where the hydrolyzed species link together to form a three-dimensional Sn-O-Sn network, resulting in the formation of a gel.
-
Aging: The gel is typically aged for a period of time to strengthen the network structure.
-
Drying: The gel is then dried to remove the solvent, often at a controlled temperature to minimize cracking.
-
Calcination: The dried gel is calcined at a high temperature (e.g., 400-600 °C) to remove organic residues and promote the crystallization of the amorphous tin oxide into the desired crystalline phase (e.g., cassiterite).[5]
Quantitative Data:
The properties of the resulting SnO₂ nanoparticles are highly dependent on the synthesis parameters. The following table summarizes the typical effects of key parameters on nanoparticle characteristics.
| Parameter | Range | Effect on Nanoparticle Size | Reference |
| This compound Concentration | 0.05 - 0.5 M | Higher concentration generally leads to larger particle sizes. | [6] |
| Water-to-Precursor Molar Ratio | 2 - 20 | A higher ratio can lead to faster hydrolysis and smaller, more uniform particles, but excessive water can cause uncontrolled precipitation. | [2] |
| Calcination Temperature | 400 - 800 °C | Higher temperatures promote crystal growth, resulting in larger particle sizes and increased crystallinity. | [7] |
| pH of the Solution | 2 - 10 | The pH affects the rates of hydrolysis and condensation, influencing particle size and morphology. | [7] |
Reaction Mechanism: Hydrolysis and Condensation
The sol-gel process is driven by the hydrolysis and condensation of the this compound precursor. The acetate ligands are progressively replaced by hydroxyl groups, followed by the formation of Sn-O-Sn bridges.
Hydrolysis and condensation of this compound.
Deposition of Tin Oxide (SnO₂) Thin Films
Transparent and conductive SnO₂ thin films are crucial components in various optoelectronic devices, including solar cells, flat-panel displays, and touch screens.[8][9] this compound is a suitable precursor for depositing these films via methods like Chemical Vapor Deposition (CVD) and spray pyrolysis.
In CVD, a volatile precursor is transported in the vapor phase to a heated substrate, where it decomposes and reacts to form a solid thin film.
Experimental Protocol:
-
Precursor Volatilization: this compound is heated in a sublimator to generate a vapor.
-
Vapor Transport: An inert carrier gas (e.g., nitrogen or argon) transports the precursor vapor into the deposition chamber.
-
Deposition: The precursor vapor flows over a heated substrate (e.g., glass or silicon wafer). The thermal energy causes the this compound to decompose, leading to the formation of a SnO₂ thin film on the substrate surface.
-
Annealing (Optional): The deposited film may be annealed at a higher temperature to improve its crystallinity and electrical conductivity.
Quantitative Data:
The properties of CVD-grown SnO₂ films are influenced by several deposition parameters.
| Parameter | Range | Effect on Film Properties | Reference |
| Substrate Temperature | 300 - 600 °C | Higher temperatures generally improve crystallinity and conductivity but can also increase surface roughness. | [10] |
| Precursor Temperature | 150 - 250 °C | Controls the precursor sublimation rate and thus the film growth rate. | [11] |
| Carrier Gas Flow Rate | 10 - 100 sccm | Affects the residence time of the precursor in the reaction zone and can influence film uniformity. | [12] |
| Annealing Temperature | 400 - 700 °C | Post-deposition annealing can reduce defects and improve the electrical and optical properties of the film. | [12] |
Experimental Workflow for CVD
The following diagram illustrates the typical workflow for depositing SnO₂ thin films using the CVD method.
CVD workflow for SnO₂ thin film deposition.
Catalytic Applications
This compound and its derivatives exhibit significant catalytic activity in various organic reactions, most notably in esterification and polymerization.
Catalyst for Esterification and Polyester Synthesis
Tin-based catalysts are widely used in the production of esters and polyesters due to their high activity and selectivity.[1][2]
Reaction Mechanism:
The catalytic cycle typically involves the coordination of the carboxylic acid to the tin center, followed by nucleophilic attack of the alcohol. The Lewis acidity of the tin atom activates the carbonyl group of the carboxylic acid, facilitating the reaction.
Experimental Protocol for Polyester Synthesis:
-
Reactant Mixture: A mixture of a dicarboxylic acid (or its ester) and a diol is prepared in a reaction vessel.
-
Catalyst Addition: A catalytic amount of this compound is added to the reactant mixture.
-
Polycondensation: The mixture is heated under an inert atmosphere to initiate the esterification and polycondensation reactions. Water or methanol is removed to drive the equilibrium towards polymer formation.
-
Vacuum Application: In the later stages of the reaction, a vacuum is applied to remove the remaining byproducts and increase the molecular weight of the polyester.
Quantitative Data:
The efficiency of the polymerization is dependent on the catalyst concentration and reaction conditions.
| Parameter | Typical Value | Effect on Polymerization | Reference |
| Catalyst Concentration | 50 - 500 ppm | Higher concentrations increase the reaction rate but can also lead to side reactions and discoloration of the polymer. | [13] |
| Reaction Temperature | 180 - 280 °C | Higher temperatures increase the reaction rate but can also cause thermal degradation of the polymer. | [1] |
| Reaction Time | 2 - 8 hours | Longer reaction times lead to higher molecular weight polymers. | [14] |
Applications in Drug Development
The use of tin-based nanoparticles in biomedical applications, including drug delivery, is an emerging area of research.[6][8][15] Tin oxide nanoparticles synthesized from precursors like this compound are being explored for their potential as drug carriers.
Synthesis of Tin Oxide Nanoparticles for Drug Delivery
The synthesis methods are similar to those described for other applications, with a strong emphasis on controlling particle size, surface chemistry, and ensuring biocompatibility.
Experimental Protocol for Surface-Modified SnO₂ Nanoparticles:
-
Nanoparticle Synthesis: Synthesize SnO₂ nanoparticles using a sol-gel or hydrothermal method with this compound as the precursor.
-
Surface Functionalization: The surface of the nanoparticles is functionalized with biocompatible molecules (e.g., polyethylene glycol - PEG) to improve their stability in biological media and reduce toxicity.
-
Drug Loading: The drug is loaded onto the functionalized nanoparticles through methods such as incubation, adsorption, or covalent conjugation.
-
Purification and Characterization: The drug-loaded nanoparticles are purified to remove any unloaded drug and are characterized for size, drug loading efficiency, and release kinetics.
Biocompatibility Considerations:
The biocompatibility of tin oxide nanoparticles is a critical factor for their use in drug delivery. While pristine SnO₂ nanoparticles can exhibit some level of toxicity, surface modification with biocompatible polymers can significantly improve their safety profile.[16] Further research is ongoing to fully understand the long-term effects and optimize the safety of these nanomaterials for clinical applications.
Logical Relationship of Synthesis to Application
The suitability of this compound-derived materials for specific applications is directly linked to the synthesis parameters.
Relationship between synthesis and application.
Conclusion
This compound is a highly adaptable and valuable precursor in materials science. Its utility in forming high-purity tin oxide nanoparticles and thin films through well-established techniques like sol-gel and CVD makes it a cornerstone for research and development in electronics, catalysis, and emerging biomedical fields. The ability to precisely control the properties of the final material by tuning the synthesis parameters offers a wide range of possibilities for creating advanced materials with tailored functionalities. As research continues, particularly in the area of drug delivery and biocompatibility, the applications of this compound are expected to expand further, offering innovative solutions to challenges in both materials science and medicine.
References
- 1. epub.jku.at [epub.jku.at]
- 2. Study of the Gelling Process for the Preparation of Tin Oxide Materials Based on Tin Tetrabutoxide [jproeng.com]
- 3. Insights into the solvothermal reaction for synthesizing tin(iv) oxide porous spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sol–gel process - Wikipedia [en.wikipedia.org]
- 5. researchplateau.com [researchplateau.com]
- 6. researchgate.net [researchgate.net]
- 7. Green and Cost-Effective Synthesis of Tin Oxide Nanoparticles: A Review on the Synthesis Methodologies, Mechanism of Formation, and Their Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. docs.nrel.gov [docs.nrel.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Tin(IV) Acetate as a Precursor for Tin Oxide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tin(IV) oxide (SnO₂) using tin(IV) acetate as a precursor. The focus is on providing detailed experimental protocols and quantitative data to support research and development in fields requiring high-quality tin oxide materials, such as catalysis, sensing, and transparent conducting films.
Introduction
Tin(IV) oxide is a versatile n-type semiconductor with a wide bandgap, making it suitable for a diverse range of applications. The choice of precursor material is a critical factor that influences the final properties of the synthesized SnO₂. This compound offers several advantages as a precursor, including its moderate water solubility and its decomposition to tin oxide upon heating.[1] This guide will primarily focus on the sol-gel synthesis route, a widely used method for producing high-purity and homogenous tin oxide materials at relatively low temperatures.
Synthesis of Tin(IV) Oxide via Sol-Gel Method
The sol-gel process involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. For the synthesis of tin oxide from this compound, a sol is prepared by dissolving the precursor in a suitable solvent system, followed by hydrolysis and condensation reactions to form a gel. This gel is then subjected to a calcination process to yield the final tin(IV) oxide material.
Experimental Protocol: Sol-Gel Synthesis of SnO₂ Thin Films
This protocol is based on the work of K.A. K. Ribeiro and colleagues, who developed a method for producing tin(IV) oxide thin films on glass substrates.
Materials:
-
This compound (Sn(CH₃COO)₄)
-
Methanol (CH₃OH)
-
Deionized Water (H₂O)
-
Ethylene glycol (C₂H₆O₂)
-
Glass substrates
Equipment:
-
Beakers and magnetic stirrer
-
Dip-coating apparatus
-
Furnace for calcination
Procedure:
-
Preparation of the Sol:
-
Prepare a solution containing methanol, 2% (v/v) water, and 0.1% (v/v) ethylene glycol.
-
Dissolve 3 g of this compound in the prepared solution to form an opalescent sol.
-
Stir the solution continuously to ensure homogeneity.
-
-
Substrate Preparation:
-
Clean the glass substrates thoroughly using a sequence of solvents such as methanol, hexane, and acetone to remove any organic contaminants.
-
Dry the substrates in a stream of nitrogen gas.
-
-
Thin Film Deposition:
-
Utilize a dip-coating method to deposit the SnO₂ sol onto the prepared glass substrates.
-
Control the withdrawal speed and the number of dips to achieve the desired film thickness. A series of samples with 1 to 12 layers can be prepared.
-
-
Calcination:
-
After each deposition, dry the coated substrate.
-
Following the final layer deposition, subject the film to calcination in an oxidizing atmosphere at a temperature of 500°C for 10 minutes.
-
Characterization of Sol-Gel Synthesized SnO₂
The resulting tin(IV) oxide thin films can be characterized using various analytical techniques to determine their structural, morphological, and optical properties.
| Characterization Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystalline structure and phase purity. |
| Scanning Electron Microscopy (SEM) | Surface morphology and topography. |
| Energy-Dispersive X-ray Spectroscopy (SEM-EDS) | Elemental composition of the film. |
| UV-Vis Spectroscopy | Optical properties, including transmittance and bandgap energy. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Presence of functional groups and confirmation of the conversion of the precursor to tin oxide. |
Thermal Decomposition of this compound
An alternative method for synthesizing tin oxide from this compound is through direct thermal decomposition. This process involves heating the this compound powder to a specific temperature, causing it to decompose and form tin oxide.
While detailed experimental protocols specifically for the thermal decomposition of this compound to produce tin oxide nanoparticles are not extensively documented in the readily available literature, the general principle involves heating the precursor in a controlled atmosphere. The temperature and duration of the heating process are critical parameters that influence the characteristics of the resulting tin oxide powder, such as crystallite size and morphology.
Visualizing the Synthesis Process
To better understand the workflow of the sol-gel synthesis of tin oxide from this compound, a graphical representation is provided below.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and dependencies of the key stages in the sol-gel synthesis of tin oxide.
Conclusion
This compound serves as a viable precursor for the synthesis of tin(IV) oxide, particularly through the sol-gel method. This guide has provided a detailed experimental protocol for the preparation of SnO₂ thin films, outlining the key steps from sol preparation to final calcination. The provided visualizations offer a clear understanding of the process workflow and the logical relationships between the synthesis stages. Further research is encouraged to explore the influence of various synthesis parameters on the final properties of the tin oxide materials and to develop more detailed protocols for other synthesis methods, such as thermal decomposition.
References
The Role of Tin(IV) Acetate in Organic Catalysis: A Technical Guide
Introduction
Tin(IV) acetate, Sn(OAc)₄, is a versatile and reactive Lewis acid catalyst employed in a range of organic transformations.[1] As a white, crystalline, moisture-sensitive solid, its efficacy stems from the electron-deficient nature of the tin(IV) center, which allows it to activate various functional groups, most notably carbonyls.[1][2] This technical guide provides an in-depth overview of the catalytic applications of this compound, focusing on quantitative data, experimental methodologies, and mechanistic insights relevant to researchers, scientists, and professionals in drug development.
Key Catalytic Applications
The primary application of this compound in organic catalysis is in esterification and transesterification reactions. Its Lewis acidity facilitates the activation of carboxylic acids and esters, making them more susceptible to nucleophilic attack by alcohols.[3]
Esterification of Carboxylic Acids
This compound has been demonstrated as a catalyst for the esterification of carboxylic acids. While perhaps not the most active among all tin-based catalysts, it provides a viable option for promoting this important transformation.
Data Presentation: Catalytic Performance in Esterification
The following table summarizes the catalytic activity of this compound in the esterification of benzoic acid with heptanol and compares it with other tin catalysts under the same conditions.
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |
| Sn(OAc)₄ | 1 | 150 | 6 | 23 | 23[3] |
| SnCl₄·5H₂O | 1 | 150 | 6 | 31 | 31[3] |
| n-BuSnCl₃ | 1 | 150 | 6 | 52 | 50[3] |
| [n-BuSn(O)OAc]₆ | 1 | 150 | 6 | 87 | 87[3] |
| No Catalyst | - | 150 | 6 | 10 | 6[3] |
Table 1: Comparison of various tin catalysts in the esterification of benzoic acid with heptanol.[3]
Experimental Protocols
A detailed experimental protocol for a representative esterification reaction provides a practical framework for laboratory application.
Protocol: Esterification of Benzoic Acid with Heptanol
This protocol is based on a general procedure for tin-catalyzed esterification.[3]
Materials:
-
Benzoic acid
-
Heptanol
-
This compound (Sn(OAc)₄)
-
Pentadecane (internal standard for GC analysis)
-
Anhydrous solvent (e.g., toluene), if required
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (5 mmol).
-
Add heptanol (50 mmol, 10 equivalents). An excess of the alcohol is used to drive the reaction equilibrium towards the product.[3]
-
Add this compound (0.05 mmol, 1 mol%).
-
Add a suitable amount of an internal standard (e.g., pentadecane) for gas chromatography (GC) analysis.
-
Heat the reaction mixture to 150 °C and maintain for 6 hours with vigorous stirring.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC to determine the conversion of benzoic acid and the yield of heptyl benzoate.
Mechanistic Insights
The catalytic cycle of tin-based Lewis acids in esterification reactions generally involves the coordination of the catalyst to the carbonyl oxygen of the carboxylic acid. This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. While a specific catalytic cycle for Sn(OAc)₄ is not extensively detailed in the literature, a proposed mechanism for a related monoalkyltin(IV) catalyst provides a valuable model.[3]
Logical Workflow: Proposed Catalytic Cycle for Tin(IV)-Catalyzed Esterification
The following diagram illustrates a plausible catalytic cycle for the esterification of a carboxylic acid (RCOOH) with an alcohol (R'OH) catalyzed by a generic Tin(IV) species.
Proposed catalytic cycle for Sn(IV)-catalyzed esterification.
Description of the Catalytic Cycle:
-
Ligand Exchange: The catalytic cycle is initiated by the reaction of this compound with the carboxylic acid, leading to the displacement of an acetate ligand and the formation of an activated tin-carboxylate complex.
-
Nucleophilic Attack: The coordinated carboxylic acid is activated towards nucleophilic attack by the alcohol, forming a tetrahedral intermediate.
-
Proton Transfer and Elimination: A proton transfer likely occurs, followed by the elimination of a water molecule to yield the ester product and a tin-alkoxide species.
-
Catalyst Regeneration: The active catalyst, this compound, is regenerated through reaction with another molecule of carboxylic acid, releasing the alcohol moiety.
Other Potential Applications
While esterification is the most documented application, the Lewis acidic nature of this compound suggests its potential utility in other organic transformations.
-
Acetylation: As a Lewis acid, this compound could potentially catalyze the acetylation of alcohols, phenols, and amines using acetylating agents like acetic anhydride. The mechanism would be analogous to its role in esterification, involving the activation of the acetylating agent.
-
Baeyer-Villiger Oxidation: Although not extensively reported for this compound itself, other tin compounds are known to catalyze the Baeyer-Villiger oxidation of ketones to esters.[4] This suggests a potential area for further research with Sn(OAc)₄.
-
Polymerization: Tin compounds are widely used as catalysts in polymerization reactions, such as the ring-opening polymerization of lactones.[5] The reactivity of this compound in this context warrants further investigation.
Conclusion
This compound serves as a competent Lewis acid catalyst, particularly for esterification reactions. While its activity may be surpassed by other organotin compounds in certain applications, its utility lies in its straightforward nature and predictable reactivity. The provided data, experimental protocol, and mechanistic insights offer a solid foundation for researchers exploring the catalytic potential of this compound. Further investigation into its role in other organic transformations, such as acetylations and oxidations, could unveil a broader scope of applications for this versatile tin compound.
References
Methodological & Application
Application Notes and Protocols for Tin(IV) Acetate Catalyzed Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tin(IV) acetate as a catalyst in esterification reactions. The information is intended to guide researchers in developing and optimizing synthetic routes for the preparation of a wide range of esters, which are pivotal intermediates in the pharmaceutical and fine chemical industries.
Introduction
Esterification is a fundamental reaction in organic synthesis, involving the formation of an ester from a carboxylic acid and an alcohol. The use of a catalyst is often essential to achieve high yields and reaction rates. This compound, a Lewis acidic compound, serves as an effective catalyst for such transformations. Its inherent Lewis acidity allows it to activate the carbonyl group of the carboxylic acid, facilitating nucleophilic attack by the alcohol.[1] Organometallic mono- and dialkyltin(IV) complexes, in particular, have demonstrated good catalytic performance and stability in various esterification and transesterification reactions.[1]
Mechanism of Catalysis
The catalytic activity of Tin(IV) compounds in esterification reactions stems from their nature as Lewis acids. The reaction mechanism is believed to proceed through the coordination of the tin(IV) center to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. Subsequent proton transfer and elimination of a water molecule yield the ester product and regenerate the catalyst for the next catalytic cycle. Studies on related monoalkyltin(IV) catalysts suggest a mononuclear mechanism where the active catalytic species is a monomeric tin complex.[2]
Advantages of Tin(IV) Catalysts
-
Mild Reaction Conditions: Tin(IV) catalysts can promote esterification under relatively mild conditions, which is advantageous for sensitive substrates.
-
High Activity: They often exhibit high catalytic activity, leading to good yields of the desired esters.
-
Good Stability: Many organotin(IV) compounds show good stability under reaction conditions.[1]
Applications in Synthesis
This compound and related organotin compounds are versatile catalysts for the synthesis of a variety of esters, including:
-
Fatty Acid Esters: Used in the production of biodiesel and as components in lubricants and plasticizers.
-
Pharmaceutical Intermediates: Esterification is a common step in the synthesis of active pharmaceutical ingredients (APIs).
-
Fine Chemicals: Production of fragrances, flavors, and other specialty chemicals.
Quantitative Data Summary
The following table summarizes representative quantitative data for esterification reactions catalyzed by tin(IV) compounds. While specific data for this compound is limited in the literature, the data for closely related n-butyltin(IV) derivatives provide a strong indication of its catalytic potential.
| Carboxylic Acid | Alcohol | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Reference |
| Benzoic Acid | Heptanol | n-Butylstannoic acid (1) | 150 | 6 | 99 | 99 | [2] |
| Benzoic Acid | Heptanol | [n-BuSn(O)OAc]₆ (1) | 150 | 6 | 99 | 99 | [2] |
| Benzoic Acid | Heptanol | n-BuSn(OAc)₃ (1) | 150 | 6 | 80 | 80 | [2] |
| Benzoic Acid | Heptanol | Sn(OAc)₄ (1) | 150 | 6 | 18 | 18 | [2] |
| Acetic Acid | Ethanol | n-Butylstannoic acid (catalytic) | 90 | 1 | - | 18.7 | [1] |
| Fatty Acids | Methanol | Butyl stannoic acid (BTA) (1) | 160 | 1 | - | ~95 | [3] |
| Fatty Acids | Methanol | di-n-butyl-oxo-stannane (DBTO) (1) | 160 | 1 | - | ~80 | [3] |
| Fatty Acids | Methanol | dibutyltin dilaurate (DBTDL) (1) | 160 | 1 | - | ~85 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving tin(IV)-catalyzed esterification.
Protocol 1: General Procedure for Esterification of Benzoic Acid with Heptanol[2]
This protocol is adapted from a study on n-butyltin(IV) derivatives and serves as a general guideline for using this compound.
Materials:
-
Benzoic acid
-
Heptanol
-
This compound (or other tin(IV) catalyst)
-
Pentadecane (internal standard for GC analysis)
-
Anhydrous solvent (e.g., toluene or xylene), if necessary
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a round-bottom flask, add benzoic acid (5 mmol), heptanol (50 mmol, 10 equivalents), and the tin(IV) catalyst (1 mol%, 0.05 mmol).
-
Add a suitable internal standard (e.g., pentadecane) for GC analysis.
-
Heat the reaction mixture to 150 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.
-
After 6 hours, cool the reaction mixture to room temperature.
-
The conversion and yield of the heptyl benzoate product are determined by GC analysis based on the internal standard.
Protocol 2: Esterification of Fatty Acids with Methanol for Biodiesel Production[3]
This protocol is based on the use of various organometallic tin(IV) compounds for the synthesis of fatty acid methyl esters (FAMEs).
Materials:
-
Free fatty acids (FFAs)
-
Methanol
-
Tin(IV) catalyst (e.g., Butyl stannoic acid)
-
High-pressure reactor or sealed reaction vessel
-
Heating and stirring apparatus
Procedure:
-
In a high-pressure reactor, combine the free fatty acids, methanol, and the tin(IV) catalyst. A typical molar ratio is Methanol:FFA:catalyst = 400:100:1.
-
Seal the reactor and heat the mixture to 160 °C with constant stirring.
-
Maintain the reaction at this temperature for 1 hour.
-
After the reaction is complete, cool the reactor to room temperature.
-
The resulting mixture contains fatty acid methyl esters (FAMEs). The product can be isolated and purified using standard techniques such as distillation or chromatography.
-
The yield of FAMEs can be determined by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Visualizations
Catalytic Cycle of Tin(IV)-Catalyzed Esterification
Caption: Proposed catalytic cycle for this compound catalyzed esterification.
General Experimental Workflow
Caption: General workflow for a this compound catalyzed esterification experiment.
References
Application Notes and Protocols: Sol-Gel Synthesis of Tin(IV) Oxide (SnO₂) Nanoparticles using Tin(IV) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(IV) oxide (SnO₂), a versatile n-type semiconductor with a wide band gap, has garnered significant attention in various scientific and technological fields. Its unique electronic and optical properties make it a promising material for applications in gas sensors, transparent conducting electrodes, catalysts, and, increasingly, in the biomedical field, including drug delivery and therapy. The synthesis of SnO₂ at the nanoscale further enhances its properties due to the high surface-area-to-volume ratio and quantum confinement effects.
The sol-gel method offers a robust and cost-effective approach for synthesizing high-purity, homogeneous SnO₂ nanoparticles with controlled particle size and morphology. This method involves the transformation of a molecular precursor, in this case, Tin(IV) acetate, into a solid oxide network through a series of hydrolysis and condensation reactions. While tin chlorides are more commonly used as precursors, this compound presents an alternative route that avoids the introduction of chloride ions, which can be advantageous for certain applications.
These application notes provide a detailed protocol for the sol-gel synthesis of SnO₂ nanoparticles using this compound as the precursor. The document is intended for researchers, scientists, and drug development professionals, offering comprehensive experimental procedures, data presentation, and visualizations to facilitate the successful synthesis and application of these nanomaterials.
Data Presentation
A comprehensive literature search for the sol-gel synthesis of SnO₂ nanoparticles specifically using this compound as the precursor did not yield sufficient quantitative data for a comparative table. The majority of published research focuses on the use of tin chlorides. The following table provides a general overview of the typical properties of SnO₂ nanoparticles synthesized via the sol-gel method using other common tin precursors, which can serve as a benchmark for characterization.
| Precursor | Particle Size (nm) | Surface Area (m²/g) | Band Gap (eV) | Reference |
| Tin(IV) Chloride | 5 - 25 | 50 - 150 | 3.7 - 4.1 | [1] |
| Tin(II) Chloride | 10 - 50 | 30 - 100 | 3.6 - 3.9 | General Literature |
Note: The properties of SnO₂ nanoparticles are highly dependent on the specific synthesis parameters such as pH, temperature, solvent, and calcination conditions.
Experimental Protocols
The following is a generalized protocol for the sol-gel synthesis of SnO₂ nanoparticles using this compound. This protocol is based on the fundamental principles of sol-gel chemistry and may require optimization depending on the desired nanoparticle characteristics.
Materials:
-
This compound (Sn(CH₃COO)₄)
-
Absolute Ethanol (C₂H₅OH)
-
Deionized Water (H₂O)
-
Ammonia solution (NH₄OH, 28-30%)
-
Nitric Acid (HNO₃, optional, for pH adjustment)
Equipment:
-
Glass beakers and flasks
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Burette or dropping funnel
-
Centrifuge
-
Oven
-
Furnace (for calcination)
-
pH meter
Protocol:
-
Precursor Solution Preparation:
-
Dissolve a specific molar concentration of this compound in absolute ethanol in a flask. For example, prepare a 0.1 M solution.
-
Stir the solution vigorously using a magnetic stirrer until the this compound is completely dissolved. This may require gentle heating (e.g., 40-50 °C).
-
-
Hydrolysis and Condensation (Sol Formation):
-
While stirring the precursor solution, add a mixture of deionized water and ethanol dropwise using a burette or dropping funnel. The molar ratio of water to the tin precursor is a critical parameter and should be systematically varied (e.g., 1:1, 2:1, 4:1) to control the hydrolysis rate.
-
The pH of the solution can be adjusted at this stage. For a basic catalysis, add ammonia solution dropwise until the desired pH (e.g., 9-10) is reached. For an acidic catalysis, a few drops of nitric acid can be added. The pH will influence the rate of hydrolysis and condensation and, consequently, the particle size.
-
Continue stirring the solution at a constant temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 1-2 hours) to allow for the formation of a stable sol.
-
-
Gelation:
-
Age the sol at room temperature without stirring for a period of 24-48 hours, or until a transparent or translucent gel is formed. The gelation time will depend on the reaction conditions.
-
-
Washing and Purification:
-
Once the gel is formed, it needs to be purified to remove unreacted precursors and by-products.
-
Break the gel into smaller pieces and wash it multiple times with deionized water and then with ethanol.
-
Centrifuge the mixture after each washing step to separate the gel from the supernatant.
-
-
Drying:
-
Dry the purified gel in an oven at a temperature of 80-100 °C for 12-24 hours to remove the solvent and water. The result will be a xerogel.
-
-
Calcination:
-
Grind the dried xerogel into a fine powder.
-
Calcinate the powder in a furnace at a specific temperature (e.g., 400-600 °C) for a defined duration (e.g., 2-4 hours) in an air atmosphere. The calcination step is crucial for the formation of the crystalline SnO₂ phase and for controlling the final particle size and crystallinity.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the sol-gel synthesis of SnO₂ nanoparticles.
Sol-Gel Process Signaling Pathway
Caption: Key reactions in the sol-gel synthesis of SnO₂.
Applications in Drug Development
SnO₂ nanoparticles are emerging as promising candidates in various aspects of drug development and therapy due to their unique properties:
-
Drug Delivery Systems: The high surface area of SnO₂ nanoparticles allows for the efficient loading of drug molecules. Their surfaces can be functionalized with targeting ligands (e.g., antibodies, peptides) to achieve site-specific drug delivery, thereby enhancing therapeutic efficacy and reducing systemic side effects. The controlled release of drugs can be triggered by changes in the physiological environment, such as pH.
-
Photodynamic Therapy (PDT): As a semiconductor with a suitable band gap, SnO₂ can act as a photosensitizer. Upon irradiation with light of appropriate wavelength, it generates reactive oxygen species (ROS) that can induce apoptosis or necrosis in cancer cells. This makes SnO₂ nanoparticles a potential agent for photodynamic cancer therapy.
-
Biosensing: The high sensitivity of SnO₂ to surface adsorbates makes it an excellent material for the development of biosensors. SnO₂-based biosensors can be designed to detect specific biomarkers, pathogens, or drug molecules, which is crucial for disease diagnosis and monitoring therapeutic outcomes.
-
Imaging: While not as common as other nanoparticles like quantum dots or iron oxides, functionalized SnO₂ nanoparticles can be explored for bioimaging applications, potentially in combination with their therapeutic functionalities to create theranostic platforms.
Disclaimer: The provided protocol is a general guideline and may require optimization for specific applications and desired nanoparticle characteristics. It is essential to consult relevant safety data sheets (SDS) for all chemicals used and to perform all experimental work in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The information on applications is for informational purposes and should not be considered as medical advice.
References
Application Notes and Protocols for the Preparation of Tin Oxide (SnO₂) Thin Films using Tin(IV) Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin oxide (SnO₂), a versatile n-type semiconductor, is a material of significant interest across various scientific and technological domains due to its unique combination of high electrical conductivity and optical transparency. These properties make it an ideal candidate for a wide range of applications, including transparent conducting electrodes in solar cells and displays, gas sensors, and as a protective coating. This document provides a detailed protocol for the preparation of high-quality tin oxide thin films utilizing Tin(IV) acetate as the precursor. The methods outlined herein are adaptable for both spin coating and spray pyrolysis techniques, offering flexibility for different experimental setups and substrate requirements.
Data Presentation
The following tables summarize typical experimental parameters and expected properties of tin oxide thin films prepared from a this compound precursor. These values are intended as a guideline and may be optimized to achieve specific film characteristics.
Table 1: Precursor Solution and Deposition Parameters
| Parameter | Spin Coating | Spray Pyrolysis |
| Precursor | This compound (Sn(CH₃COO)₄) | This compound (Sn(CH₃COO)₄) |
| Typical Concentration | 0.1 - 0.5 M | 0.05 - 0.2 M |
| Solvent | 2-Methoxyethanol | Ethanol or Isopropanol |
| Stabilizer (optional) | Monoethanolamine (MEA) | - |
| Substrate | Glass, Silicon, Quartz | Glass, Silicon, Quartz |
| Spin Speed | 1000 - 4000 rpm | - |
| Deposition Time | 30 - 60 s | - |
| Nozzle-to-Substrate Distance | - | 20 - 40 cm |
| Spray Rate | - | 1 - 5 mL/min |
| Substrate Temperature | Room Temperature | 350 - 450 °C |
Table 2: Annealing Conditions and Expected Film Properties
| Parameter | Value |
| Annealing Atmosphere | Air |
| Annealing Temperature | 400 - 550 °C |
| Annealing Duration | 1 - 2 hours |
| Expected Film Thickness | 50 - 200 nm |
| Expected Optical Transmittance (Visible Range) | > 85% |
| Expected Band Gap | 3.6 - 3.9 eV |
| Expected Sheet Resistance | 10³ - 10⁵ Ω/sq |
Experimental Protocols
Precursor Solution Preparation (0.2 M)
-
Materials:
-
This compound (Sn(CH₃COO)₄)
-
2-Methoxyethanol (for spin coating) or Ethanol (for spray pyrolysis)
-
Monoethanolamine (MEA) (optional, for spin coating)
-
Beaker, magnetic stirrer, and hot plate.
-
-
Procedure:
-
In a clean, dry beaker, add the calculated amount of this compound to the chosen solvent to achieve a 0.2 M concentration.
-
For the spin coating solution, a small amount of monoethanolamine (e.g., 0.05 M) can be added as a stabilizer to improve solution stability and film quality.
-
Stir the mixture vigorously on a magnetic stirrer at room temperature for at least 2 hours, or until the this compound is completely dissolved. Gentle heating (e.g., at 60 °C) can be applied to aid dissolution.
-
Age the solution for 24 hours at room temperature to ensure homogeneity.
-
Before use, filter the solution through a 0.22 µm syringe filter to remove any particulate impurities.
-
Thin Film Deposition
-
Substrate Preparation:
-
Clean the substrate (e.g., glass slide, silicon wafer) sequentially in an ultrasonic bath with acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
For enhanced film adhesion, the substrate can be treated with oxygen plasma for 5 minutes prior to coating.
-
-
Deposition Process:
-
Place the cleaned substrate on the chuck of the spin coater.
-
Dispense a sufficient amount of the filtered precursor solution onto the center of the substrate.
-
Start the spin coater. A typical two-step process is recommended:
-
Step 1 (Spreading): 500 rpm for 10 seconds to allow the solution to spread evenly.
-
Step 2 (Thinning): 3000 rpm for 30-45 seconds to achieve the desired film thickness.
-
-
After the spin coating process, place the substrate on a hotplate at 150 °C for 10 minutes to evaporate the solvent.
-
Repeat the deposition and drying steps if a thicker film is desired.
-
-
Apparatus Setup:
-
Set up the spray pyrolysis equipment with the precursor solution in the atomizer, a nozzle directed towards the substrate holder, and a heating element for the substrate.
-
-
Deposition Process:
-
Place the cleaned substrate on the substrate holder and heat it to the desired deposition temperature (e.g., 400 °C).
-
Once the substrate temperature is stable, start the spray process.
-
Maintain a constant spray rate and nozzle-to-substrate distance throughout the deposition to ensure film uniformity.
-
The deposition time will determine the final film thickness.
-
After the desired deposition time, stop the spray and allow the substrate to cool down slowly to room temperature.
-
Post-Deposition Annealing
-
Place the deposited films in a furnace.
-
Ramp up the temperature to the desired annealing temperature (e.g., 500 °C) in an air atmosphere at a rate of 5 °C/minute.
-
Hold the temperature for 1-2 hours to ensure the complete thermal decomposition of the this compound and the crystallization of the tin oxide film.
-
Allow the furnace to cool down naturally to room temperature before removing the samples.
Mandatory Visualizations
Caption: Experimental workflow for preparing tin oxide thin films.
Caption: Chemical transformation from this compound to tin oxide.
Application Notes and Protocols for the Use of Tin(IV) Acetate in Perovskite Solar Cell Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Tin in Perovskite Solar Cells and the Oxidation State Challenge
Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCEs) and low manufacturing costs. While lead-based perovskites have demonstrated remarkable performance, the toxicity of lead has prompted extensive research into less hazardous alternatives. Tin-based perovskites are a leading candidate for lead-free PSCs, offering a more environmentally benign profile and a favorable bandgap for solar energy conversion.[1][2][3]
A significant challenge in the development of efficient and stable tin-based PSCs is the propensity of tin to oxidize from its active Sn(II) state to the more stable Sn(IV) state.[1][2] This oxidation is a primary degradation pathway, leading to self-doping of the perovskite material, which can impede charge carrier transport and reduce overall device efficiency and stability.[1][2] Consequently, much of the research in tin-based PSCs has focused on mitigating this oxidation through the use of additives and controlled processing environments.
While the intentional use of Tin(IV) acetate in perovskite solar cell synthesis is not a widely documented or conventional approach, this document provides detailed application notes and exploratory protocols for its potential use. These are based on the established roles of acetate anions in perovskite crystallization and the known effects of Sn(IV) species on device performance. The following sections will explore the potential applications of this compound for surface passivation and controlled doping, drawing parallels from studies using other acetate-based compounds and Sn(IV)-related surface treatments.
Potential Applications of this compound in Perovskite Solar Cells
Based on the current understanding of perovskite device physics and chemistry, this compound could be investigated for the following applications:
-
Surface Passivation: The surface of the perovskite film is prone to defects, such as tin vacancies (VSn), which can act as recombination centers for charge carriers. This compound could potentially be used in a post-deposition treatment to passivate these surface defects. The Sn(IV) ions could fill the tin vacancies, and the acetate ligands could help in forming a protective layer, reducing non-radiative recombination and improving the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.
-
Controlled Doping: The presence of Sn(IV) is generally considered detrimental due to its role in self-doping. However, in a controlled manner, the introduction of a specific concentration of Sn(IV) from a precursor like this compound could be used to intentionally modulate the electronic properties of the perovskite layer. This could be explored to optimize the energy level alignment at the interfaces with the charge transport layers.
-
Grain Boundary Passivation: Grain boundaries in polycrystalline perovskite films are another source of defects. A solution containing this compound could be used to selectively treat these grain boundaries, passivating the defects and improving charge transport across the film.
Experimental Protocols
The following are detailed, exploratory protocols for the use of this compound in the fabrication of perovskite solar cells. These protocols are based on standard fabrication procedures for tin-based perovskites and should be adapted and optimized by the researcher.
General Laboratory and Safety Precautions
-
All handling of perovskite precursor solutions and device fabrication should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize the oxidation of Sn(II) and degradation of the perovskite film.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Tin compounds and organic solvents are hazardous. Consult the Safety Data Sheets (SDS) for all chemicals before use.
Protocol 1: Post-Deposition Surface Treatment with this compound
This protocol describes the use of a dilute this compound solution for the surface passivation of a pre-deposited tin-based perovskite film.
Materials:
-
This compound (Sn(CH₃COO)₄)
-
Anhydrous isopropanol (IPA)
-
Substrates with pre-deposited tin-based perovskite films (e.g., FTO/ETL/FASnI₃)
-
Spin coater
-
Hotplate
Procedure:
-
Preparation of the this compound Passivation Solution:
-
Prepare a stock solution of this compound in anhydrous IPA. A starting concentration of 1 mg/mL is recommended.
-
From the stock solution, prepare a series of dilute solutions with varying concentrations (e.g., 0.01, 0.05, 0.1, 0.5 mg/mL) to find the optimal passivation effect.
-
Stir the solutions at room temperature for at least 1 hour to ensure complete dissolution.
-
-
Surface Treatment:
-
Transfer the substrates with the freshly prepared perovskite films into the spin coater.
-
Dispense a sufficient amount of the this compound passivation solution (e.g., 100 µL) onto the surface of the perovskite film.
-
Spin coat the solution at a moderate speed (e.g., 3000 rpm) for 30 seconds.
-
After spin coating, transfer the substrate to a hotplate and anneal at a low temperature (e.g., 60-80 °C) for 5-10 minutes to remove the solvent and promote the interaction of the this compound with the perovskite surface.
-
-
Completion of the Solar Cell:
-
Proceed with the deposition of the hole transport layer (HTL) and the metal back contact as per your standard device architecture.
-
Workflow for Post-Deposition Surface Treatment:
Protocol 2: this compound as an Additive in the Perovskite Precursor Solution
This protocol explores the use of this compound as a direct additive to the perovskite precursor solution for controlled doping.
Materials:
-
This compound (Sn(CH₃COO)₄)
-
Perovskite precursors (e.g., Formamidinium Iodide (FAI), Tin(II) Iodide (SnI₂))
-
Anhydrous solvent mixture (e.g., DMF:DMSO)
-
Substrates (e.g., FTO/ETL)
-
Spin coater
-
Hotplate
Procedure:
-
Preparation of the Perovskite Precursor Solution with this compound:
-
Prepare the standard perovskite precursor solution (e.g., 1 M FASnI₃ in a 4:1 v/v mixture of DMF:DMSO).
-
Prepare a stock solution of this compound in the same solvent mixture.
-
Add small, precise amounts of the this compound stock solution to the perovskite precursor solution to achieve different molar percentages of Sn(IV) relative to Sn(II) (e.g., 0.1%, 0.5%, 1%, 2%).
-
Stir the final solutions for at least 2 hours before use.
-
-
Perovskite Film Deposition:
-
Deposit the perovskite precursor solution onto the substrate using a one-step spin coating method. A typical two-step spin program would be:
-
Step 1: 1000 rpm for 10 seconds (for spreading)
-
Step 2: 4000 rpm for 30 seconds (for film formation)
-
-
During the second step, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization.
-
-
Annealing and Device Completion:
-
Anneal the perovskite film at a temperature optimized for the specific perovskite composition (e.g., 100 °C for 10 minutes).
-
Complete the device fabrication by depositing the HTL and the metal back contact.
-
Logical Relationship for Additive Engineering:
Data Presentation: Performance of Tin-Based Perovskite Solar Cells with Acetate and Other Additives
Table 1: Performance of Perovskite Solar Cells with Acetate-Based Additives
| Perovskite Composition | Additive (Concentration) | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| CH₃NH₃PbI₃ | Acetic Acid (0.5 M) | 1.073 | 18.66 | 0.73 | 14.71 | [4][5] |
| FASnI₃ | Formamidine Acetate (FAAc) | - | - | - | 12.43 | [6] |
| FASnI₃ | Tin(II) Acetate (Sn(Ac)₂) | - | - | - | 9.93 | - |
Note: Specific values for Voc, Jsc, and FF for all entries were not available in the provided search results.
Table 2: Performance of Tin-Based Perovskite Solar Cells with Various Additives to Control Oxidation
| Perovskite Composition | Additive | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) | Reference |
| FASnI₃ | PEAI and EDAI₂ | 0.634 | - | - | 8.47 | [7] |
| CsSnI₃-based | SnF₂ | - | - | - | >13% | [2] |
| PEA0.15FA0.85SnI₃ | TPPF | - | - | - | 15.14 | [1] |
Note: Specific values for Jsc and FF for all entries were not available in the provided search results.
Signaling Pathways and Mechanisms
The fundamental principle of a perovskite solar cell is the generation of electron-hole pairs (excitons) upon light absorption, followed by their separation and collection at the respective electrodes. The presence of defects, such as those arising from Sn(IV) species, can disrupt this process by introducing non-radiative recombination pathways, which reduce the overall efficiency.
The proposed use of this compound aims to interact with these pathways. As a passivating agent, it would ideally reduce the number of defect sites, thereby suppressing non-radiative recombination. As a controlled dopant, it would alter the electronic landscape to potentially improve charge extraction.
Diagram of Charge Generation, Recombination, and the Potential Role of Sn(IV) Passivation:
Conclusion
The use of this compound in the synthesis of perovskite solar cells is an unexplored area of research. However, based on the known challenges of tin-based perovskites, particularly the oxidation of Sn(II) to Sn(IV), and the beneficial effects of acetate in controlling film formation, there are plausible, albeit hypothetical, applications for this compound in surface and grain boundary passivation, as well as controlled doping. The provided protocols offer a starting point for researchers to investigate these possibilities. Careful optimization and thorough characterization will be crucial to determine if this compound can be a valuable tool in the development of high-performance, stable, lead-free perovskite solar cells.
References
- 1. Tin-based perovskite solar cell - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Innovative Materials for High-Performance Tin-Based Perovskite Solar Cells: A Review [mdpi.com]
- 4. Improving the photovoltaic performance of perovskite solar cells with acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the photovoltaic performance of perovskite solar cells with acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Tin(IV) Acetate: A Versatile Catalyst for Controlled Polymerization Reactions
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tin(IV) acetate, Sn(CH₃COO)₄, is emerging as a catalyst of significant interest in the field of polymer chemistry, particularly for ring-opening polymerization (ROP) of cyclic esters and the synthesis of polyesters. Its Lewis acidic nature allows it to efficiently catalyze the formation of ester bonds, leading to the production of polymers with controlled molecular weights and structures.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a catalyst in polymerization reactions, with a focus on the synthesis of biodegradable polymers such as polylactide (PLA) and polycaprolactone (PCL).
Catalytic Applications of this compound
This compound is a versatile catalyst for various polymerization reactions. It is particularly effective in the bulk polymerization of cyclic esters, offering a viable alternative to more commonly used tin(II)-based catalysts like tin(II) octoate.
Ring-Opening Polymerization (ROP) of Cyclic Esters
This compound has been demonstrated to be an effective catalyst for the ROP of L-lactide and ε-caprolactone.[2][3] The polymerization proceeds via a coordination-insertion mechanism, allowing for the synthesis of polyesters with predictable molecular weights.[4] A comparative study on the reactivity of different tin acetate catalysts in the polymerization of L-lactide revealed the following order of reactivity: Sn(II) acetate > Sn(IV) acetate > Dibutyltin bis-acetate ~ Dioctyltin bis-acetate.[2][5] While slightly less reactive than its tin(II) counterpart, this compound still provides high monomer conversions in a reasonable timeframe.[2]
One of the key characteristics of using this compound is its tendency to produce a mixture of cyclic and linear polymer species under various reaction conditions.[2][3] This is in contrast to tin(II) acetate which, at low monomer-to-catalyst ratios, can yield predominantly linear chains.[2]
Data Presentation
The following tables summarize the quantitative data from the bulk polymerization of L-lactide and ε-caprolactone using this compound and other tin catalysts for comparison.
Table 1: Bulk Polymerization of L-Lactide Catalyzed by Tin Compounds at 130°C [2]
| Catalyst | Monomer/Catalyst Ratio | Time (h) | Conversion (%) | Mw ( g/mol ) |
| Sn(OAc)₂ | 1000 | 2 | ~97 | 185,000 |
| Sn(OAc)₄ | 1000 | 4 | ~97 | 150,000 |
| Bu₂Sn(OAc)₂ | 1000 | 20 | ~97 | 65,000 |
Table 2: Bulk Polymerization of ε-Caprolactone Catalyzed by Tin Compounds at 130°C [2]
| Catalyst | Monomer/Catalyst Ratio | Time (h) | Conversion (%) | Mw ( g/mol ) |
| Sn(OAc)₂ | 1000 | 0.5 | ~97 | 110,000 |
| Sn(OAc)₄ | 1000 | 1 | ~97 | 95,000 |
| Bu₂Sn(OAc)₂ | 1000 | 4 | ~97 | 80,000 |
Experimental Protocols
The following are detailed protocols for the ring-opening polymerization of L-lactide and ε-caprolactone using this compound as a catalyst.
Protocol 1: Bulk Polymerization of L-Lactide
Materials:
-
L-lactide (recrystallized and dried)
-
This compound (Sn(OAc)₄), dried in vacuo[2]
-
Argon or Nitrogen gas (high purity)
-
Dichloromethane (anhydrous)
-
Methanol (cold)
-
Magnetic stir bar
Equipment:
-
Flame-dried 50 mL Erlenmeyer flask or reaction tube
-
Schlenk line or glovebox for inert atmosphere
-
Oil bath with thermostat
-
Magnetic stirrer
-
Vacuum filtration setup
-
Drying oven
Procedure:
-
Preparation: Weigh the desired amount of this compound into a flame-dried 50 mL Erlenmeyer flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen. For a monomer-to-catalyst ratio of 1000:1, this would be a molar equivalent.
-
Monomer Addition: Add the desired amount of purified L-lactide to the flask.
-
Mixing: Briefly mix the catalyst and monomer with a spatula under a continuous flow of inert gas.
-
Reaction Setup: Seal the reaction vessel and immerse it into a preheated oil bath thermostated at 130°C.
-
Polymerization: Stir the reaction mixture. The polymerization time will depend on the desired molecular weight and conversion, but a typical reaction time is around 4 hours to reach high conversion (~97%).[2]
-
Polymer Recovery:
-
After the desired reaction time, remove the flask from the oil bath and allow it to cool to room temperature. The product will be a solid polymer plug.
-
Dissolve the polymer in a minimal amount of anhydrous dichloromethane.
-
Precipitate the polymer by slowly pouring the solution into an excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by vacuum filtration.
-
-
Drying: Dry the polymer in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Characterization: The resulting polylactide can be characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure and determine monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
Protocol 2: Bulk Polymerization of ε-Caprolactone
This protocol is similar to that for L-lactide, with adjustments for the different monomer and reaction kinetics.
Materials & Equipment:
-
Same as Protocol 1, with ε-caprolactone (distilled over CaH₂) replacing L-lactide.[2]
Procedure:
-
Follow steps 1-4 as in Protocol 1, using ε-caprolactone as the monomer.
-
Polymerization: Stir the reaction mixture at 130°C. A reaction time of approximately 1 hour is sufficient to achieve high conversion (~97%).[2]
-
Follow steps 6-7 as in Protocol 1 for polymer recovery and drying.
Characterization: The resulting polycaprolactone can be characterized using the same techniques as for polylactide (NMR, GPC, DSC).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Coordination-Insertion Mechanism for ROP.
Caption: General Experimental Workflow for Bulk Polymerization.
Caption: Reactivity Order of Tin Acetate Catalysts.
References
Application Notes and Protocols for Flame Retardant PVA-SnO2 Nanocomposites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the flame retardant properties of Polyvinyl Alcohol (PVA)-Tin Oxide (SnO2) nanocomposites. This document details the synthesis of these materials, experimental protocols for evaluating their flame retardancy, and an analysis of the underlying mechanisms.
Introduction
Polyvinyl alcohol (PVA) is a water-soluble synthetic polymer with a wide range of applications due to its excellent film-forming, emulsifying, and adhesive properties. However, its inherent flammability limits its use in applications requiring fire safety. The incorporation of tin oxide (SnO2) nanoparticles into the PVA matrix has been shown to enhance its thermal stability and flame retardant characteristics. SnO2 nanoparticles can act as a synergistic agent to improve the fire resistance of the polymer. This document outlines the protocols to synthesize and evaluate the flame retardant properties of PVA-SnO2 nanocomposites.
Data Presentation
Table 1: Thermogravimetric Analysis (TGA) Data
| Sample | Onset Decomposition Temperature (°C) (Tonset) | Temperature at Maximum Decomposition Rate (°C) (Tmax) | Char Yield at 600°C (%) |
| Pure PVA | |||
| PVA-SnO2 (1 wt%) | |||
| PVA-SnO2 (3 wt%) | |||
| PVA-SnO2 (5 wt%) |
Table 2: Cone Calorimetry Data (Heat Flux: 35 kW/m²)
| Sample | Time to Ignition (TTI) (s) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Pure PVA | |||
| PVA-SnO2 (1 wt%) | |||
| PVA-SnO2 (3 wt%) | |||
| PVA-SnO2 (5 wt%) |
Table 3: UL-94 Vertical Burning Test Results
| Sample | Burning Time (s) | Dripping | UL-94 Rating |
| Pure PVA | |||
| PVA-SnO2 (1 wt%) | |||
| PVA-SnO2 (3 wt%) | |||
| PVA-SnO2 (5 wt%) |
Experimental Protocols
Protocol 1: Synthesis of PVA-SnO2 Nanocomposite Films via Solution Casting
This protocol describes the preparation of PVA-SnO2 nanocomposite films with varying weight percentages of SnO2 nanoparticles.
Materials:
-
Polyvinyl alcohol (PVA) powder
-
Tin (IV) oxide (SnO2) nanoparticles
-
Deionized water
-
Magnetic stirrer with hot plate
-
Beakers
-
Petri dishes
-
Ultrasonicator
-
Drying oven
Procedure:
-
PVA Solution Preparation:
-
Dissolve a predetermined amount of PVA powder in deionized water (e.g., 10 g PVA in 100 mL water) in a beaker.
-
Heat the solution to 80-90°C while stirring continuously with a magnetic stirrer until the PVA is completely dissolved, resulting in a clear, viscous solution.
-
Allow the PVA solution to cool to room temperature.
-
-
Dispersion of SnO2 Nanoparticles:
-
Weigh the desired amount of SnO2 nanoparticles to achieve the target weight percentage (e.g., 1 wt%, 3 wt%, 5 wt% relative to the PVA weight).
-
Disperse the SnO2 nanoparticles in a small amount of deionized water.
-
Sonicate the dispersion for 30-60 minutes to ensure uniform distribution and break up any agglomerates.
-
-
** nanocomposite Formation:**
-
Add the sonicated SnO2 nanoparticle dispersion to the PVA solution under vigorous stirring.
-
Continue stirring the mixture for at least 2 hours to ensure a homogeneous blend.
-
-
Film Casting and Drying:
-
Pour the PVA-SnO2 nanocomposite solution into a petri dish.
-
Dry the film in an oven at 60°C for 24 hours or until all the solvent has evaporated.
-
Carefully peel the dried nanocomposite film from the petri dish for subsequent characterization.
-
Protocol 2: Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and char formation of the nanocomposites.
Apparatus:
-
Thermogravimetric Analyzer
Procedure:
-
Cut a small, representative sample (5-10 mg) from the prepared PVA-SnO2 nanocomposite film.
-
Place the sample in the TGA sample pan.
-
Heat the sample from room temperature to 800°C at a constant heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset decomposition temperature, the temperature of maximum decomposition rate, and the percentage of char residue at 600°C.
Protocol 3: Cone Calorimetry
Cone calorimetry is a bench-scale test that measures the heat release rate and other flammability parameters of materials under controlled burning conditions.
Apparatus:
-
Cone Calorimeter
Procedure:
-
Cut a sample of the PVA-SnO2 nanocomposite film to the standard size (typically 100 mm x 100 mm).
-
Wrap the sample in aluminum foil, leaving the top surface exposed.
-
Place the sample in the specimen holder.
-
Expose the sample to a constant heat flux (e.g., 35 kW/m² or 50 kW/m²) from the conical heater.
-
An external igniter is used to ignite the gases evolved from the decomposing sample.
-
Record the time to ignition (TTI), heat release rate (HRR) over time, and total heat released (THR).
-
The peak heat release rate (pHRR) is determined from the HRR curve.
Protocol 4: UL-94 Vertical Burning Test
The UL-94 test is used to determine the flammability classification of plastic materials.
Apparatus:
-
UL-94 test chamber
-
Bunsen burner
-
Timer
-
Cotton batting
Procedure:
-
Cut a rectangular specimen (typically 125 mm x 13 mm) from the PVA-SnO2 nanocomposite film.
-
Mount the specimen vertically in the test chamber.
-
Place a layer of dry cotton batting on the shelf below the specimen.
-
Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately after the flame extinguishes, reapply the flame for another 10 seconds.
-
Record the second afterflame time (t2) and the afterglow time (t3).
-
Observe if any flaming drips ignite the cotton batting below.
-
Classify the material (V-0, V-1, or V-2) based on the UL-94 standard criteria.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of flame retardant PVA-SnO2 nanocomposites.
Proposed Flame Retardant Mechanism
The incorporation of SnO2 nanoparticles is believed to enhance the flame retardancy of PVA through a combination of condensed-phase and gas-phase mechanisms.
Mechanism of Flame Retardancy
The primary flame retardant mechanism of SnO2 in PVA nanocomposites is believed to be centered in the condensed phase .[3] During thermal decomposition, the SnO2 nanoparticles promote the formation of a stable, insulating char layer on the surface of the polymer.[3][4] This char layer acts as a physical barrier, which serves two main purposes:
-
Insulation: It insulates the underlying polymer from the external heat source, thereby slowing down further decomposition and the generation of flammable volatile gases.
-
Mass Transfer Barrier: It hinders the diffusion of flammable gases from the degrading polymer to the flame zone and limits the access of oxygen to the polymer surface.
Additionally, there may be a gas-phase contribution, although this is less established for SnO2 in PVA. It is hypothesized that SnO2 could potentially interfere with the combustion reactions in the gas phase by trapping free radicals (such as H• and OH•) that are essential for sustaining the flame.
The synergistic effect of these mechanisms leads to a reduction in the heat release rate, a decrease in the production of flammable volatiles, and an increase in the amount of residual char, all of which contribute to the enhanced flame retardancy of the PVA-SnO2 nanocomposites. Further research is required to fully elucidate the specific chemical interactions and catalytic effects of SnO2 during the combustion of PVA.
References
Application Notes and Protocols for the Deposition of Tin Sulfide Thin Films from Tin(IV) Thiolate Precursors
Introduction
These application notes provide detailed protocols for the deposition of tin sulfide (SnSₓ) thin films using Tin(IV) thiolate precursors. Tin sulfides are promising materials for a variety of applications, including photovoltaics and thermoelectric devices, owing to their tunable optoelectronic properties. The use of Tin(IV) thiolate precursors in chemical vapor deposition (CVD) techniques offers a viable route to produce these films. This document outlines the synthesis of a common Tin(IV) thiolate precursor, tetrakis(phenylthio)tin(IV) ((PhS)₄Sn), and the subsequent deposition of tin sulfide thin films via Aerosol-Assisted Chemical Vapor Deposition (AACVD). Additionally, a protocol for Atmospheric Pressure Chemical Vapor Deposition (APCVD) using a fluorinated analogue is described.
Key Experimental Findings
The deposition of tin sulfide thin films from Tin(IV) thiolate precursors is highly dependent on the deposition temperature and the presence of a sulfur co-reactant, typically hydrogen sulfide (H₂S). In the absence of H₂S, tin oxide phases are often formed[1]. The deposition temperature dictates the stoichiometry of the resulting tin sulfide film, allowing for the selective formation of tin disulfide (SnS₂), tin sesquisulfide (Sn₂S₃), and tin monosulfide (SnS)[1][2][3].
Data Presentation
Table 1: Deposition Parameters and Resulting Tin Sulfide Phases from (PhS)₄Sn via AACVD
| Deposition Temperature (°C) | Precursor | Co-reactant | Resulting Film Phase | Reference |
| 450 | (PhS)₄Sn | H₂S | Predominantly SnS₂ | [1] |
| 500 | (PhS)₄Sn | H₂S | Predominantly SnS | [1] |
Table 2: Deposition Parameters and Resulting Tin Sulfide Phases from (CF₃CH₂S)₄Sn via APCVD
| Deposition Temperature (°C) | Precursor | Co-reactant | Resulting Film Phase | Reference |
| 300-400 | (CF₃CH₂S)₄Sn | H₂S | Sulfur-deficient SnS₂ | [2][3] |
| 450-500 | (CF₃CH₂S)₄Sn | H₂S | Sn₂S₃ | [2][3] |
| 550-600 | (CF₃CH₂S)₄Sn | H₂S | Sulfur-deficient SnS | [2][3] |
Table 3: Raman Spectroscopy Data for Tin Sulfide Phases
| Tin Sulfide Phase | Major Raman Peaks (cm⁻¹) | Reference |
| SnS₂ | 312, 215 | [4] |
| Sn₂S₃ | 307, 251, 234, 183, 87, 71, 60, 52, 36 | [4] |
| SnS | 288, 220, 189, 163, 96 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Tetrakis(phenylthio)tin(IV) ((PhS)₄Sn) Precursor
This protocol is based on the general synthesis of metal thiolates.
Materials:
-
Tin(IV) chloride (SnCl₄)
-
Thiophenol (PhSH)
-
Triethylamine (NEt₃)
-
Anhydrous toluene
-
Anhydrous hexane
-
Schlenk line and glassware
-
Magnetic stirrer and hotplate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (4 equivalents) and triethylamine (4 equivalents) in anhydrous toluene in a Schlenk flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of tin(IV) chloride (1 equivalent) in anhydrous toluene to the stirred thiophenol/triethylamine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
A precipitate of triethylammonium chloride (NEt₃·HCl) will form. Remove the precipitate by filtration under inert atmosphere.
-
Remove the toluene from the filtrate under reduced pressure to yield a solid or oil.
-
Wash the crude product with anhydrous hexane to remove any unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., toluene/hexane mixture) to obtain pure tetrakis(phenylthio)tin(IV).
-
Characterize the final product by NMR spectroscopy and elemental analysis.
Protocol 2: Deposition of Tin Sulfide Thin Films via Aerosol-Assisted Chemical Vapor Deposition (AACVD)
This protocol describes the deposition of tin sulfide thin films using the synthesized (PhS)₄Sn precursor.
Materials:
-
Tetrakis(phenylthio)tin(IV) ((PhS)₄Sn)
-
Toluene (or other suitable solvent)
-
Substrates (e.g., glass slides)
-
AACVD reactor setup (including aerosol generator, furnace, and exhaust)
-
Nitrogen gas (carrier gas)
-
Hydrogen sulfide (H₂S) gas (co-reactant, typically 5-10% in N₂)
Procedure:
-
Substrate Preparation: Clean the substrates thoroughly by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the substrates under a stream of nitrogen before placing them in the CVD reactor.
-
Precursor Solution Preparation: Prepare a solution of (PhS)₄Sn in toluene. A typical concentration is in the range of 0.05 M.
-
AACVD System Setup:
-
Place the cleaned substrates inside the reactor tube within the furnace.
-
Load the precursor solution into the aerosol generator (e.g., a piezoelectric humidifier or a collision-type nebulizer).
-
Connect the carrier gas (N₂) line to the aerosol generator and the reactor inlet.
-
Connect the H₂S/N₂ gas line to the reactor inlet.
-
Ensure the exhaust is properly vented.
-
-
Deposition Process:
-
Heat the furnace to the desired deposition temperature (e.g., 450 °C for SnS₂ or 500 °C for SnS).
-
Once the temperature has stabilized, start the flow of the carrier gas (N₂) through the aerosol generator to transport the aerosolized precursor solution into the reactor. A typical flow rate is 200-500 sccm.
-
Simultaneously, introduce the H₂S/N₂ gas mixture into the reactor. A typical flow rate is 100-300 sccm.
-
Continue the deposition for a set period, typically 30-60 minutes, to achieve the desired film thickness.
-
-
Post-Deposition:
-
After the deposition time, stop the aerosol generation and the H₂S flow.
-
Allow the reactor to cool to room temperature under a continuous flow of nitrogen.
-
Remove the coated substrates for characterization.
-
Protocol 3: Deposition of Tin Sulfide Thin Films via Atmospheric Pressure Chemical Vapor Deposition (APCVD)
This protocol outlines the deposition of tin sulfide thin films using a volatile fluorinated Tin(IV) thiolate precursor, (CF₃CH₂S)₄Sn.
Materials:
-
Tetrakis(2,2,2-trifluoroethylthio)tin(IV) ((CF₃CH₂S)₄Sn)
-
APCVD reactor with a precursor bubbler and a heated substrate stage
-
Nitrogen gas (carrier gas)
-
Hydrogen sulfide (H₂S) gas (co-reactant)
Procedure:
-
Substrate Preparation: Clean substrates as described in Protocol 2.
-
APCVD System Setup:
-
Place the cleaned substrates on the heater stage within the APCVD reactor.
-
Load the volatile (CF₃CH₂S)₄Sn precursor into the bubbler. Gently heat the bubbler to increase the vapor pressure of the precursor.
-
Connect the carrier gas (N₂) line to the bubbler to transport the precursor vapor to the reactor.
-
Connect the H₂S gas line to the reactor inlet.
-
-
Deposition Process:
-
Heat the substrate to the desired deposition temperature (e.g., 300-600 °C).
-
Start the flow of the carrier gas through the heated bubbler to introduce the precursor vapor into the reactor.
-
Introduce the H₂S co-reactant into the reactor.
-
The deposition will occur as the precursor and co-reactant pyrolyze on the heated substrate surface.
-
Control the film properties by adjusting the substrate temperature, precursor and H₂S flow rates, and deposition time.
-
-
Post-Deposition:
-
After deposition, stop the precursor and H₂S flows.
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
Remove the coated substrates for analysis.
-
Visualizations
Experimental Workflow for AACVD of Tin Sulfide Thin Films
Caption: Workflow for tin sulfide thin film deposition by AACVD.
Proposed Reaction Pathway for Tin Sulfide Formation
Caption: Proposed reaction pathway for tin sulfide formation.
References
Application Notes and Protocols: Synthesis of Silver Nanoparticles Using Tin Acetate as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of silver nanoparticles (AgNPs) utilizing tin(II) acetate as a reducing agent in a non-aqueous medium. The primary documented application for this method is in the formulation of conductive inks for printed electronics. Additionally, potential applications in the biomedical field, including drug development, are discussed based on the known properties of silver nanoparticles.
Overview and Reaction Principle
The synthesis involves the reduction of a silver salt, typically silver acetate, by tin(II) acetate in an organic solvent. Dodecylamine serves as a capping agent, preventing agglomeration and controlling the size of the nanoparticles. The fundamental reaction is the oxidation of tin(II) to tin(IV) and the concurrent reduction of silver(I) to metallic silver (Ag(0)). This non-aqueous, one-pot synthesis method allows for the production of silver nanoparticles in the size range of 5-20 nm.[1][2]
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the synthesis and purification of silver nanoparticles.
Materials and Equipment
| Reagents and Consumables | Equipment |
| Silver acetate (Ag(CH₃COO)) | Magnetic stirrer with heating plate |
| Tin(II) acetate (Sn(CH₃COO)₂) | Three-neck round-bottom flask |
| Dodecylamine | Condenser |
| Toluene | Thermometer/Thermocouple |
| Methanol | Centrifuge |
| Acetone | Transmission Electron Microscope (TEM) |
| UV-Vis Spectrophotometer | |
| X-ray Diffractometer (XRD) | |
| Thermogravimetric Analyzer (TGA) |
Synthesis of Dodecylamine-Capped Silver Nanoparticles
-
Preparation of the Reaction Mixture:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and condenser, dissolve a specific molar ratio of silver acetate and dodecylamine in toluene.
-
Stir the mixture at room temperature until the silver acetate is completely dissolved, which may be indicated by a clear solution.
-
-
Reduction of Silver Ions:
-
In a separate container, dissolve tin(II) acetate in toluene.
-
Add the tin(II) acetate solution to the reaction flask containing the silver acetate and dodecylamine solution.
-
Heat the reaction mixture to a specific temperature (e.g., 60°C) and maintain it for a designated period (e.g., 2-4 hours) with continuous stirring. The formation of silver nanoparticles is often indicated by a color change in the solution.
-
-
Purification of Silver Nanoparticles:
-
After the reaction is complete, cool the solution to room temperature.
-
Precipitate the silver nanoparticles by adding a mixture of methanol and acetone.
-
Collect the precipitate by centrifugation.
-
Wash the collected nanoparticles multiple times with a methanol/acetone mixture to remove any unreacted precursors and excess capping agent.
-
Dry the purified silver nanoparticles under vacuum.
-
Characterization of Synthesized Silver Nanoparticles
A comprehensive characterization of the synthesized silver nanoparticles is crucial to ensure the desired properties.
| Characterization Technique | Purpose | Expected Results |
| Transmission Electron Microscopy (TEM) | To determine the size, shape, and morphology of the nanoparticles. | Spherical nanoparticles with a diameter in the range of 5-20 nm. |
| UV-Vis Spectroscopy | To confirm the formation of silver nanoparticles through the surface plasmon resonance (SPR) peak. | A characteristic SPR peak for silver nanoparticles, typically between 400-450 nm. |
| X-ray Diffraction (XRD) | To analyze the crystalline structure of the nanoparticles. | Diffraction peaks corresponding to the face-centered cubic (FCC) structure of metallic silver. |
| Thermogravimetric Analysis (TGA) | To confirm the presence of the dodecylamine capping agent on the nanoparticle surface. | Weight loss corresponding to the decomposition of the organic capping agent at elevated temperatures. |
Data Presentation
The following table summarizes the typical quantitative data associated with this synthesis method.
| Parameter | Value/Range | Reference |
| Silver Precursor | Silver Acetate | [1][2] |
| Reducing Agent | Tin(II) Acetate | [1][2] |
| Capping Agent | Dodecylamine | [1][2] |
| Solvent | Toluene | [1][2] |
| Reaction Temperature | ~60°C | |
| Reaction Time | 2 - 4 hours | |
| Particle Size (Diameter) | 5 - 20 nm | [1][2] |
| Crystalline Structure | Face-Centered Cubic (FCC) | |
| UV-Vis SPR Peak | ~420 nm |
Application Notes
Formulation of Conductive Inks for Printed Electronics
The primary application of silver nanoparticles synthesized via this method is in the formulation of conductive inks.
-
Dispersion: The purified dodecylamine-capped silver nanoparticles can be dispersed in various non-aqueous solvents to create a stable ink formulation.
-
Printing: The formulated ink can be used with various printing techniques, such as aerosol jet printing, to create conductive tracks on flexible substrates like paper and polyimide.
-
Sintering: After printing, a sintering step (thermal treatment) is typically required to remove the organic capping agent and fuse the nanoparticles, thereby achieving high electrical conductivity.
Potential Applications in Drug Development (Exploratory)
While not the primary focus of the existing literature for this specific synthesis method, the resulting dodecylamine-capped silver nanoparticles may have potential in biomedical applications, an area that warrants further investigation.
-
Antimicrobial Agents: Silver nanoparticles are well-known for their broad-spectrum antimicrobial properties. The dodecylamine-capped AgNPs could potentially be explored as antimicrobial agents. However, the hydrophobic nature of the dodecylamine shell would necessitate formulation strategies, such as encapsulation in a hydrophilic carrier, for use in aqueous biological environments.
-
Drug Delivery Vehicles: The hydrophobic surface of the nanoparticles could be advantageous for encapsulating or adsorbing lipophilic drugs. Surface modification of the dodecylamine capping agent would be a critical step to improve biocompatibility and introduce targeting moieties for specific cell or tissue delivery.
-
Biocompatibility Considerations: A significant hurdle for the use of these nanoparticles in drug development is their synthesis in an organic solvent and the presence of a dodecylamine coating, which may exhibit cytotoxicity. Extensive biocompatibility and toxicity studies would be required. Surface modification to replace or functionalize the dodecylamine layer with biocompatible polymers like polyethylene glycol (PEG) would be a necessary step for in vivo applications.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and characterization of silver nanoparticles.
Proposed Mechanism of Action for Silver Nanoparticle Antimicrobial Activitydot
References
Application Notes and Protocols for the Preparation of High Surface Area Tin Oxide Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tin oxide (SnO₂) is a versatile n-type semiconductor with a wide band gap that has garnered significant attention in various catalytic applications due to its unique electronic and chemical properties.[1][2] High surface area tin oxide is particularly desirable as a catalyst and catalyst support, enhancing catalytic activity by providing more active sites.[3][4] This document provides detailed protocols for the synthesis of high surface area tin oxide catalysts via three common methods: co-precipitation, sol-gel, and hydrothermal synthesis.
Data Presentation
The following tables summarize the quantitative data from various synthesis methods for high surface area tin oxide, providing a comparative overview of how different parameters influence the material's properties.
Table 1: Comparison of Synthesis Methods and Resulting Properties of Tin Oxide Nanoparticles
| Synthesis Method | Precursors | Precipitating/Gelling Agent | Calcination Temperature (°C) | Particle Size (nm) | Surface Area (m²/g) | Reference |
| Co-precipitation | Tin (IV) chloride, Triton X-100 | Ammonia | Not specified | ~23 | Not specified | [5] |
| Homogeneous Precipitation | SnCl₄, Urea | Urea (hydrolysis) | 600 | 3-4 (precursor) | 24-44 | [3] |
| Sol-Gel | Tin (IV) chloride | Ammonia | Not specified | 4 - 5.6 | 76 - 114 | [2][6] |
| Sol-Gel | Granulated Tin, Nitric Acid, Citric Acid | Ammonia | 300-500 | 2.8 - 5.1 | 143 - 289 | |
| Hydrothermal | Tin (IV) chloride | Not specified (autoclave) | 300 (annealing) | 3.0 ± 0.5 | 130 | [7] |
| Adams Fusion | Not specified | Not specified | Not specified | 5.5 | 122 | [8] |
| Sol-Gel (Aerogel) | Tin (IV) chloride pentahydrate | Propylene oxide | Not specified | 3-5 | 383 | [9][10] |
Table 2: Effect of Synthesis Parameters on Tin Oxide Nanoparticle Properties (Sol-Gel Method) [2]
| Parameter | Variation | Particle Size (nm) | Surface Area (m²/g) |
| Ammonia Concentration | 1.07 M | 5.6 ± 1.5 | 76 |
| 3.20 M | 5.1 ± 1.3 | 89 | |
| 5.34 M | 4.8 ± 1.2 | 102 | |
| 7.48 M | 4.5 ± 1.1 | 110 | |
| 10.67 M | 4.0 ± 1.0 | 114 | |
| Ammonia Feed Rate | 0.1 mL/min | 4.0 ± 1.0 | 114 |
| 0.05 mL/min | 4.2 ± 1.1 | 105 | |
| 0.017 mL/min | 4.6 ± 1.2 | 98 | |
| 0.01 mL/min | 5.0 ± 1.3 | 91 | |
| Reaction Temperature | 30 °C | 5.0 ± 1.4 | 78 |
| 50 °C | 4.5 ± 1.2 | 83 | |
| 70 °C | 4.4 ± 1.2 | 92 | |
| 90 °C | 4.1 ± 1.0 | 94 |
Experimental Protocols
This section provides detailed methodologies for the preparation of high surface area tin oxide catalysts.
1. Co-Precipitation Method
This method is valued for its simplicity and cost-effectiveness.[11]
-
Materials:
-
Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Ammonium hydroxide (NH₄OH, 25%)
-
Ethanol
-
Distilled water
-
-
Procedure:
-
Dissolve a specific amount of SnCl₄·5H₂O in distilled water to prepare a 0.1 M solution.
-
Separately, prepare a 10-fold excess urea solution in distilled water.
-
Mix the two solutions in a round-bottom flask.
-
Reflux the mixture at 90°C for 15 hours. During this time, the urea will slowly decompose, leading to a gradual and uniform precipitation of tin hydroxide.
-
Allow the solution to cool to room temperature.
-
Filter the precipitate and wash it thoroughly with distilled water to remove any remaining chloride ions.
-
Subsequently, wash the precipitate with ethanol.
-
Dry the resulting powder in an oven at 100°C for 12 hours.
-
Calcine the dried powder in a furnace at a desired temperature (e.g., 300-600°C) for 2-4 hours to obtain the final high surface area tin oxide catalyst.[1]
-
2. Sol-Gel Method
The sol-gel method allows for excellent control over the particle size and surface area of the resulting tin oxide nanoparticles.[4]
-
Materials:
-
Tin (IV) chloride tetrahydrate (SnCl₄·5H₂O)
-
Ammonium hydroxide (NH₄OH, 25%)
-
Ultra-pure water
-
-
Procedure:
-
Prepare a 0.1 M solution of SnCl₄·5H₂O in ultra-pure water.
-
Stir the solution vigorously for 20 minutes.
-
Add ammonium hydroxide dropwise to the tin chloride solution while maintaining vigorous stirring until the pH of the solution reaches a desired value (e.g., pH 8-10). A gel will form.
-
Continue stirring the gel for 1 hour.
-
Age the gel for 24 hours at room temperature.
-
Wash the gel multiple times with ultra-pure water to remove chloride ions, followed by a final wash with ethanol. Centrifugation can be used to separate the gel from the supernatant.
-
Dry the gel in an oven at 80-100°C for 12-24 hours.
-
Grind the dried gel into a fine powder.
-
Calcine the powder at a specific temperature (e.g., 300-500°C) for 2 hours to obtain the crystalline tin oxide nanoparticles.[4]
-
3. Hydrothermal Method
The hydrothermal method is effective for synthesizing crystalline nanoparticles with controlled morphology.[12][13]
-
Materials:
-
Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Distilled water
-
-
Procedure:
-
Dissolve a calculated amount of SnCl₄·5H₂O in a mixture of ethanol and distilled water.
-
Separately, prepare a NaOH solution in distilled water.
-
Slowly add the NaOH solution to the tin chloride solution under constant stirring to form a precipitate.
-
Transfer the resulting suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 180-200°C) for a designated period (e.g., 12-24 hours).[12]
-
After the reaction, allow the autoclave to cool down naturally to room temperature.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the product thoroughly with distilled water and then with ethanol to remove any unreacted precursors and by-products.
-
Dry the final product in an oven at 60-80°C for several hours.
-
A post-synthesis calcination step can be performed if required to enhance crystallinity.
-
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of high surface area tin oxide catalysts.
Caption: Workflow for Co-Precipitation Synthesis of SnO₂.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of tin oxide nanoparticles via the Co-precipitation method | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and Characterization of High Surface Area Tin Oxide Nanoparticles via the Sol-Gel Method as a Catalyst for the Hydrogenation of Styrene | Aperta [aperta.ulakbim.gov.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Porous SnO2 nanostructure with a high specific surface area for improved electrochemical performance - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Facile Synthesis of a Crystalline, High-Surface Area SnO2 Aerogel (Journal Article) | OSTI.GOV [osti.gov]
- 11. Synthesis and characterization of SnO2 nanoparticles by Co-Precipitation method [journals.iau.ir]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Electrocatalytic CO2 Reduction using Tin(IV) Active Sites
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrocatalytic reduction of carbon dioxide (CO2) utilizing catalysts with Tin(IV) active sites. The primary focus is on the synthesis of tin-based catalysts, experimental procedures for CO2 reduction, and the analysis of reaction products, with a particular emphasis on the production of formate.
Introduction
The electrochemical reduction of CO2 (CO2RR) into valuable chemicals and fuels is a promising strategy for mitigating greenhouse gas emissions and storing renewable energy. Tin (Sn) based materials, particularly those featuring Tin(IV) species, have emerged as cost-effective and selective electrocatalysts for the conversion of CO2 to formate (HCOO⁻) or formic acid (HCOOH).[1] The catalytic activity is often attributed to the in-situ formation of active Sn species, including partially reduced tin oxides, on the catalyst surface during the electrochemical process.[2][3] Understanding and controlling the synthesis of these catalysts and the experimental conditions are crucial for achieving high Faradaic efficiency and current density.
Data Presentation: Performance of Tin-Based Catalysts
The performance of various tin-based electrocatalysts for CO2 reduction is summarized in the table below. Key metrics include Faradaic efficiency (FE) for formate and other products, total current density, and the applied potential.
| Catalyst Material | Catalyst Synthesis Method | Electrolyte | Potential (V vs. RHE) | Formate FE (%) | CO FE (%) | H₂ FE (%) | Total Current Density (mA/cm²) | Reference |
| SnO₂ Nanoparticles | Hydrothermal | 0.5 M KHCO₃ | -0.9 | >90 | <5 | <5 | ~5 | [1] |
| SnO₂ Nanocrystals on Graphene | Hydrothermal | 0.1 M NaHCO₃ | -1.1 | >93 | - | <7 | >10 | [1] |
| Sn/SnOₓ Thin Film | Electrodeposition | 0.5 M NaHCO₃ | -0.7 | ~60 | ~15 | ~25 | ~7 | [4] |
| Anodized SnOₓ | Anodic Oxidation | 0.3 M NaOH | -1.25 | 90-92 | - | 8-10 | ~15 | [2][5] |
| SnO₂/ZnO Composite Hollow Nanofiber | Electrospinning | 0.5 M KHCO₃ | -1.34 | 97.9 | - | - | ~20 | [6] |
| Sulfur-modulated Tin (Sn(S)) | Atomic Layer Deposition | 0.5 M KHCO₃ | -0.75 | 93 | - | - | 55 | [3][7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Catalyst Synthesis Protocols
This protocol describes the synthesis of tin oxide nanoparticles, a common precursor for active CO2RR catalysts.[8][9][10]
Materials:
-
Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Cetyltrimethylammonium bromide (CTAB) or Hydrazine
-
Urea or Ammonia solution
-
Ethanol
-
Deionized water
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve 2 mmol of SnCl₄·5H₂O and 2 mmol of CTAB (as a surfactant) in 50 mL of deionized water under vigorous stirring.
-
Slowly add a 2M urea solution dropwise to the mixture to adjust the pH to approximately 8.
-
Transfer the resulting homogeneous solution to a 100 mL Teflon-lined autoclave.
-
Seal the autoclave and heat it in an oven at 100-160°C for 12-24 hours.[9][11]
-
After cooling to room temperature, collect the precipitate by centrifugation.
-
Wash the product repeatedly with deionized water and ethanol to remove any unreacted precursors and surfactant.
-
Dry the obtained SnO₂ nanoparticles in an oven at 80°C overnight.
-
For improved crystallinity, the dried powder can be calcined at 400-600°C for 2 hours in air.
This method produces a nanostructured tin oxide layer directly on a tin substrate.[5][12]
Materials:
-
Tin foil (99.9% purity)
-
Sodium hydroxide (NaOH)
-
Acetone
-
Ethanol
-
Platinum foil or mesh (counter electrode)
-
DC power supply
Procedure:
-
Cut the tin foil to the desired electrode size (e.g., 2 cm x 2 cm).
-
Clean the tin foil by sonicating in acetone and then ethanol for 15 minutes each, followed by rinsing with deionized water and drying.
-
Set up a two-electrode electrochemical cell with the cleaned tin foil as the anode and a platinum foil as the cathode.
-
Use a 0.3 M NaOH solution as the electrolyte.
-
Apply a constant voltage of 10 V for 30 minutes to anodize the tin foil.
-
After anodization, rinse the electrode with deionized water and dry it. The resulting oxide layer can be used directly or peeled off by sonication to obtain a powder.
This protocol is for depositing a tin catalyst layer onto a gas diffusion electrode, which is suitable for flow cell applications.[13]
Materials:
-
Gas Diffusion Layer (GDL) (e.g., carbon paper)
-
Tin(II) chloride (SnCl₂)
-
Sodium pyrophosphate (Na₄P₂O₇)
-
Nafion® ionomer solution
-
Isopropanol
-
Tin sheet (anode)
Procedure:
-
Prepare the plating solution: Dissolve SnCl₂ and sodium pyrophosphate in deionized water. The pH should be adjusted to around 8-9.
-
Prepare the catalyst ink (for spray coating comparison): Mix commercial Sn nanoparticles, Nafion® ionomer solution, and isopropanol, and sonicate to form a homogeneous ink.
-
For direct electrodeposition, place the GDL as the cathode and a tin sheet as the anode in the plating solution.
-
Apply a constant current density (e.g., -10 to -20 mA/cm²) or a pulsed current to deposit tin onto the GDL. The total charge passed determines the catalyst loading.
-
After deposition, rinse the Sn-GDE with deionized water and dry it carefully.
Electrochemical CO2 Reduction Protocol (H-Cell)
A typical H-type cell is used for initial catalyst screening.[14][15][16]
Materials and Setup:
-
H-type electrochemical cell with two compartments separated by a proton exchange membrane (e.g., Nafion® 117).
-
Working electrode: Prepared tin-based catalyst.
-
Counter electrode: Platinum mesh or coil.
-
Reference electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Electrolyte: CO2-saturated 0.5 M KHCO₃ or 0.1 M NaHCO₃ solution.
-
Potentiostat/Galvanostat.
-
Gas-tight setup with lines for CO2 purging and gas outlet to a gas chromatograph.
Procedure:
-
Assemble the H-cell, placing the working electrode in the cathodic chamber and the counter and reference electrodes in the anodic chamber.
-
Fill both chambers with the electrolyte.
-
Purge the cathodic chamber with CO2 gas for at least 30 minutes before the experiment to ensure saturation. Maintain a constant CO2 flow during the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform chronoamperometry (constant potential) or chronopotentiometry (constant current) for a set duration (e.g., 1-2 hours).
-
Continuously analyze the gaseous products from the cathode chamber using an online gas chromatograph (GC).
-
After the electrolysis, collect the liquid electrolyte from the cathodic chamber for analysis of liquid products by Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC).
Product Analysis Protocol
Accurate quantification of products is essential for calculating Faradaic efficiencies.
Instrument: Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD) for H₂ and a Flame Ionization Detector (FID) with a methanizer for CO and hydrocarbons.[17]
Columns:
-
For H₂: Molecular Sieve 5A column.
-
For CO, CH₄, C₂H₄: PoraPLOT Q or similar column.
Procedure:
-
Calibrate the GC with standard gas mixtures of known concentrations of H₂, CO, CH₄, etc.
-
Connect the outlet of the electrochemical cell's cathodic chamber to the GC's sampling loop.
-
Inject the gas samples at regular intervals during electrolysis.
-
Quantify the amount of each gaseous product based on the calibration curves.
Instrument: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 or 500 MHz).[18][19][20]
Procedure:
-
Take a known volume of the catholyte after electrolysis (e.g., 500 µL).
-
Add a known amount of an internal standard (e.g., Dimethyl sulfoxide - DMSO) and a small amount of D₂O for locking.
-
Acquire the ¹H NMR spectrum.
-
Identify the peaks corresponding to formate (singlet around 8.4 ppm) and other liquid products.
-
Quantify the concentration of each product by integrating the respective peaks and comparing them to the integral of the internal standard.
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the general workflow for catalyst preparation and CO2 electroreduction experiments.
Proposed Reaction Pathway for Formate Production
The electrocatalytic reduction of CO2 to formate on tin-based catalysts is believed to proceed through the formation of a key intermediate, the carbon dioxide radical anion (CO₂•⁻). The Tin(IV) sites on the catalyst surface are thought to be reduced in-situ to active Sn(II) or metallic Sn species which stabilize this intermediate.[21][22][23]
References
- 1. m.youtube.com [m.youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. briefs.techconnect.org [briefs.techconnect.org]
- 7. light.northwestern.edu [light.northwestern.edu]
- 8. sphinxsai.com [sphinxsai.com]
- 9. sid.ir [sid.ir]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of SnO2 Nanoparticles with Varying Particle Sizes and Morphologies by Hydrothermal Method | Semantic Scholar [semanticscholar.org]
- 12. webthesis.biblio.polito.it [webthesis.biblio.polito.it]
- 13. osti.gov [osti.gov]
- 14. palmsens.com [palmsens.com]
- 15. researchgate.net [researchgate.net]
- 16. mtxlabsglobal.com [mtxlabsglobal.com]
- 17. agilent.com [agilent.com]
- 18. Manifesto for the routine use of NMR for the liquid product analysis of aqueous CO2 reduction: from comprehensive chemical shift data to formaldehyde quantification in water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Manifesto for the routine use of NMR for the liquid product analysis of aqueous CO2 reduction: from comprehensive chemical shift data to formaldehyde quantification in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Advances in Sn-Based Catalysts for Electrochemical CO2 Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Handling Moisture-Sensitive Tin(IV) Acetate
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols for the effective handling of moisture-sensitive Tin(IV) acetate. Adherence to these guidelines is crucial for ensuring experimental reproducibility, safety, and the integrity of the reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it highly sensitive to moisture? this compound, also known as stannic acetate, is the tin(IV) salt of acetic acid with the chemical formula Sn(CH₃COO)₄.[1] Its notable sensitivity to moisture and air is due to the high Lewis acidity of the Tin(IV) center.[2] It readily reacts with water in a process called hydrolysis, which decomposes the compound.[1]
Q2: What are the signs of this compound decomposition? Fresh this compound is a white, crystalline powder or appears as white needles.[1][2][3] Decomposition due to moisture exposure leads to the formation of tin hydroxide and acetic acid.[1] Visual indicators of degradation include the solid appearing clumpy or discolored. A distinct smell of acetic acid (vinegar) is also a clear sign of hydrolysis.
Q3: What are the proper storage and handling conditions for this compound? To maintain its stability, this compound must be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[2] It should be kept in a dry, cool, and well-ventilated place, like a desiccator or a glovebox, to prevent any contact with moisture.[3][4] All handling should be performed using anhydrous techniques.[5]
Q4: What personal protective equipment (PPE) is required when working with this compound? When handling this compound, standard laboratory PPE is mandatory. This includes chemical safety goggles, a lab coat, and suitable protective gloves.[2] Due to the risk of inhaling dust, which is harmful, an approved respirator should be used, and all work should be conducted in a well-ventilated area or a fume hood.[2][4][6]
Q5: In which solvents is this compound soluble? this compound has good solubility in various polar protic and aprotic solvents, including alcohols, acetic acid, and coordinating ethers.[7] It is also soluble in acetone and benzene.[3] It is critical to use anhydrous (dry) solvents for any dissolution to prevent immediate hydrolysis of the compound.
Summary of Chemical Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Citations |
| Chemical Formula | Sn(CH₃COO)₄ | [1] |
| Molecular Weight | 354.89 g/mol | [2][8] |
| Appearance | White crystalline powder/needles | [1][2][8] |
| Melting Point | 232-233 °C (decomposes) | [3][9] |
| Purity (Typical) | 95-99% | [2][10] |
| Sensitivity | Highly sensitive to moisture and air | [2][4][8] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem Encountered | Probable Cause | Recommended Solution |
| Inconsistent or low reaction yields. | The this compound has partially decomposed due to moisture exposure, reducing the amount of active reagent. | Ensure all glassware is rigorously dried (e.g., oven or flame-dried) before use. Use high-purity anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle the solid exclusively in a glovebox or under a positive pressure of inert gas (Schlenk line technique).[5] |
| A precipitate forms immediately upon adding solvent. | The solvent contains residual water, causing the this compound to hydrolyze and form insoluble tin hydroxides or oxides.[1] | Discard the solution. Verify the anhydrous quality of the solvent. If necessary, dry the solvent using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina) before attempting the reaction again. |
| The solid reagent is clumpy, discolored, or has a strong vinegar-like odor. | The reagent has been compromised by improper storage or handling, leading to significant hydrolysis. | The reagent is likely unusable for most applications. It should be properly disposed of according to institutional guidelines. Obtain a new, unopened container of this compound and review storage and handling procedures to prevent recurrence.[4] |
| Reaction fails to initiate or proceeds very slowly. | In addition to reagent decomposition, the catalyst may have been deactivated by moisture. | Re-run the experiment, paying meticulous attention to anhydrous techniques for all reagents and equipment.[5] Consider including a positive control experiment if possible to verify the activity of other components.[11] |
Experimental Protocols
Protocol 1: Weighing and Transferring this compound Using a Schlenk Line
This protocol provides a detailed methodology for handling the solid under an inert atmosphere to prevent moisture contamination.
Materials:
-
This compound in its original container
-
Oven-dried Schlenk flask with a sidearm and septum-sealed inlet
-
Oven-dried spatulas and weighing boat
-
Source of dry, inert gas (Argon or Nitrogen) with a bubbler
-
Analytical balance
Methodology:
-
Dry all required glassware (Schlenk flask, weighing boat, spatula) in an oven at >120°C for at least 4 hours and allow to cool to room temperature in a desiccator.
-
Place the Schlenk flask on the Schlenk line, and perform at least three vacuum-backfill cycles with the inert gas to ensure the atmosphere inside is completely inert.
-
Maintain a slight positive pressure of inert gas (indicated by slow bubbling in the bubbler).
-
Take the sealed this compound container, the dried weighing boat, and spatula into a fume hood next to the analytical balance.
-
Briefly remove the flask's septum and, under a counterflow of inert gas, quickly add the desired amount of this compound.
-
Immediately transfer the weighed solid from the boat into the Schlenk flask against the counterflow of inert gas.
-
Reseal the flask with the septum and perform one more vacuum-backfill cycle to remove any air that may have entered during the transfer.
-
The this compound is now ready for the addition of anhydrous solvent or other reagents.
Protocol 2: Preparation of a Standardized Solution in Anhydrous Solvent
This protocol details the preparation of a this compound solution for applications requiring a known concentration.
Materials:
-
This compound
-
Anhydrous aprotic solvent (e.g., toluene, dichloromethane)
-
Oven-dried volumetric flask with a glass stopper and septum
-
Dry, gas-tight syringe and needle
-
Schlenk line or glovebox
Methodology:
-
Following Protocol 1, accurately weigh the desired mass of this compound and transfer it to the inerted, oven-dried volumetric flask.
-
Using a clean, dry syringe, draw up the required volume of anhydrous solvent. Ensure the solvent is from a Sure/Seal™ bottle or a solvent purification system.[5]
-
Slowly add approximately 80% of the total solvent volume to the volumetric flask via the septum, gently swirling to dissolve the solid completely.
-
Once dissolved, allow the solution to return to room temperature.
-
Carefully add the anhydrous solvent dropwise via syringe until the meniscus reaches the calibration mark on the flask.
-
Invert the sealed flask several times to ensure homogeneity.
-
Store the solution under a positive pressure of inert gas. For long-term storage, seal the flask with a glass stopper secured with a clip and wrap the joint with Parafilm.
Visualized Workflows and Logic
Caption: Standard workflow for handling moisture-sensitive this compound.
Caption: Logical troubleshooting guide for failed this compound reactions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Tetraacetoxytin | Sn(CH3COO)4 – Ereztech [ereztech.com]
- 3. This compound CAS#: 2800-96-6 [chemicalbook.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. fishersci.com [fishersci.com]
- 7. This compound 2800-96-6 [sigmaaldrich.com]
- 8. This compound | Stannic Acetate | C8H12O8Sn - Ereztech [ereztech.com]
- 9. 乙酸锡(IV) | Sigma-Aldrich [sigmaaldrich.com]
- 10. calpaclab.com [calpaclab.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Hydrolysis of Tin(IV) Acetate
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the hydrolysis of Tin(IV) acetate during its synthesis. This compound is a highly moisture-sensitive compound, and its successful synthesis hinges on maintaining strictly anhydrous conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it so sensitive to moisture?
A1: this compound, also known as stannic acetate, is the tin(IV) salt of acetic acid with the chemical formula Sn(CH₃COO)₄.[1][2] It is a white, crystalline solid that is highly reactive.[3][4] Its sensitivity stems from the high positive charge density on the Sn⁴⁺ ion, which makes it a strong Lewis acid. This allows it to be readily attacked by nucleophiles like water. In the presence of moisture, it rapidly decomposes through hydrolysis to form insoluble tin(IV) hydroxide (Sn(OH)₄) and acetic acid.[1]
Q2: What are the visible signs of hydrolysis during the synthesis?
A2: The most common indicator of unintended hydrolysis is the formation of a persistent, insoluble white precipitate, which is typically tin(IV) hydroxide or related tin oxides. This precipitate will not dissolve in the organic solvents used for the synthesis and indicates contamination of the reaction with water.
Q3: How can I prevent moisture contamination in my reaction setup?
A3: Strict exclusion of moisture is critical.[5] All glassware should be oven-dried at a high temperature (e.g., >120°C) for several hours and cooled in a desiccator or under a stream of dry, inert gas. The reaction should be assembled and run under a positive pressure of an inert atmosphere, such as dry nitrogen or argon.[6] Using techniques like a Schlenk line or a glove box is highly recommended.
Q4: What is the role of acetic anhydride in the synthesis?
A4: Acetic anhydride is frequently used as a reagent and a solvent in the synthesis of this compound.[1][7][8] It serves a dual purpose: it acts as the acetylating agent and, crucially, as a powerful dehydrating agent. Any trace amounts of water present in the reagents or solvents will react with acetic anhydride to form acetic acid, thereby preventing the water from hydrolyzing the this compound product.[9][10]
Q5: Which solvents are recommended for the synthesis and why?
A5: Anhydrous, non-protic solvents are preferred. This compound is soluble in solvents like benzene and acetone.[4][5] The synthesis is often carried out in a mixture of acetic acid and acetic anhydride.[1][11] It is essential to ensure these solvents are of the highest purity and are thoroughly dried before use.
Q6: How should I properly store synthesized this compound?
A6: Due to its high sensitivity to air and moisture, this compound must be stored in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).[3][6] It should be kept in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents.[4][6]
Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| An insoluble white precipitate forms immediately upon mixing reagents. | Moisture Contamination: Water is present in the glassware, solvents, or inert gas stream, causing immediate hydrolysis. | Ensure Anhydrous Conditions: Stop the reaction. Re-dry all glassware in an oven. Use freshly distilled or commercially available anhydrous solvents. Purify the inert gas by passing it through a drying column. |
| The final product yield is significantly lower than expected. | Partial Hydrolysis: Minor moisture contamination may have occurred throughout the process, leading to the loss of product. Incomplete Reaction: Reaction time or temperature may have been insufficient. | Review Anhydrous Technique: Re-evaluate all steps for potential points of moisture entry. Optimize Reaction Parameters: Ensure the reaction is heated to the appropriate temperature (e.g., reflux) for a sufficient duration as specified in the protocol.[1] |
| The isolated product is clumpy and not a fine crystalline powder. | Trapped Solvent/Moisture: The product was not dried properly, or hydrolysis occurred during workup. | Improve Isolation and Drying: Filter the product in the absence of moisture (e.g., under inert gas). Wash the crystals with a dry, non-polar solvent like anhydrous ether.[1] Dry the final product thoroughly under a high vacuum.[5] |
Quantitative Data Summary
The following table summarizes key physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | Sn(CH₃COO)₄ |
| Molar Mass | 354.89 g/mol |
| Appearance | White crystalline powder or needles[1][4] |
| Melting Point | 232-242 °C[1][12] |
| Solubility | Soluble in acetone, benzene, alcohols, acetic acid, and ethers.[4][5][12] Decomposes in water.[1] |
Experimental Protocol: Synthesis from Tetraphenyltin
This protocol describes a common and high-yield synthesis of this compound from tetraphenyltin, adapted from established literature.[8][11] This method is advantageous as it avoids highly toxic reagents.
Materials:
-
Tetraphenyltin ((C₆H₅)₄Sn)
-
Glacial Acetic Acid (anhydrous)
-
Acetic Anhydride
-
Anhydrous Ether (for washing)
-
Three-neck round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and heat source
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the oven-dried three-neck flask with a reflux condenser and a magnetic stir bar. Purge the entire system with a slow stream of dry inert gas for at least 30 minutes to create an anhydrous atmosphere.
-
Reagent Addition: In the flask, combine tetraphenyltin with a mixture of anhydrous glacial acetic acid and acetic anhydride.
-
Reaction: Heat the mixture to reflux (approximately 120°C) with vigorous stirring.[1] Continue refluxing for 4-6 hours. The reaction should result in a clear solution as the tetraphenyltin is consumed.
-
Isolation: After the reaction is complete, allow the solution to cool to room temperature. Reduce the volume of the solvent under vacuum (ensure moisture does not enter the system).
-
Crystallization: Cool the concentrated solution in an ice bath to precipitate this compound as white crystals.
-
Washing and Drying: Quickly filter the crystals under anhydrous conditions. Wash the collected crystals with cold, anhydrous ether to remove any residual acetic acid or byproducts.[1] Dry the purified this compound under a high vacuum to remove all traces of solvent.
-
Storage: Immediately transfer the dry product to a sealed container under an inert atmosphere.
Visual Guides
The following diagrams illustrate the key chemical pathway to avoid and the logical workflow to follow for a successful synthesis.
Caption: The undesired hydrolysis pathway of this compound in the presence of water.
Caption: Workflow for the successful anhydrous synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. This compound | Tetraacetoxytin | Sn(CH3COO)4 – Ereztech [ereztech.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | 2800-96-6 [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. tandfonline.com [tandfonline.com]
- 8. A Simple Synthesis of this compound from Tetraphenyltin | Semantic Scholar [semanticscholar.org]
- 9. US5068373A - Method for the preparation of anhydrous tin-(IV)-carboxylates - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. tandfonline.com [tandfonline.com]
- 12. 乙酸锡(IV) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Optimizing Tin(IV) Acetate Catalysis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for optimizing reactions catalyzed by Tin(IV) acetate, Sn(OAc)₄.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary catalytic applications?
This compound, also known as stannic acetate, is a white, crystalline solid that functions as a Lewis acid catalyst.[1] It is highly sensitive to moisture and air, which can cause it to decompose.[1] Its primary applications in organic synthesis include catalyzing reactions such as esterifications, acetylations, and polymerizations.[1][2] As a Lewis acid, it activates carbonyl groups, making them more susceptible to nucleophilic attack.
Q2: How should this compound be handled and stored to maintain its activity?
Due to its high sensitivity to air and moisture, this compound must be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in tightly sealed containers in a dry environment.[1] Exposure to atmospheric moisture will lead to hydrolysis, forming inactive tin hydroxide and acetic acid, which will compromise its catalytic performance.[3] Always use anhydrous solvents and ensure all glassware is thoroughly dried before use.
Q3: What are the signs of this compound deactivation?
The primary sign of deactivation is a significant decrease in reaction rate or a complete failure of the reaction to proceed. This is most commonly caused by hydrolysis of the catalyst. Visually, the catalyst may change from a white powder to a more clumpy or opaque solid upon decomposition. If you suspect deactivation, it is recommended to use a fresh batch of the catalyst.
Q4: Can deactivated this compound be regenerated?
Once this compound hydrolyzes to tin hydroxide, it is generally not practical to regenerate it in a standard laboratory setting, as this would require a chemical process to re-form the acetate salt. It is more effective to prevent deactivation by rigorously excluding water from the reaction system. Discarding the deactivated catalyst and using a fresh supply is the recommended procedure.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during reactions catalyzed by this compound.
Problem: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Catalyst Inactivity due to Hydrolysis | The most common issue. Ensure you are using a fresh bottle of this compound. Handle the catalyst under an inert atmosphere and use anhydrous solvents and oven-dried glassware. |
| Insufficient Catalyst Loading | The catalytic amount may be too low for the specific substrate or reaction scale. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then 10 mol%) to find the optimal concentration. |
| Suboptimal Reaction Temperature | The reaction may lack sufficient thermal energy to overcome the activation barrier. Gradually increase the temperature in 10-20°C increments while monitoring the reaction by TLC or GC/MS. Be aware of potential substrate or product decomposition at higher temperatures. |
| Presence of Inhibitors | Impurities in the starting materials or solvent that can coordinate strongly with the tin center (e.g., some nitrogen or sulfur compounds) can act as catalyst poisons. Purify substrates and use high-purity, anhydrous solvents. |
Problem: Formation of Significant Side Products
| Possible Cause | Suggested Solution |
| Reaction Temperature is Too High | Elevated temperatures can provide enough energy for alternative reaction pathways or cause decomposition of reactants and products. Screen a range of lower temperatures to find an optimal balance between reaction rate and selectivity. |
| Excessive Catalyst Loading | While increasing catalyst can improve rate, it may also catalyze undesired side reactions. Reduce the catalyst loading to the minimum effective amount. |
| Prolonged Reaction Time | The desired product may be unstable under the reaction conditions over long periods, leading to degradation or subsequent reactions. Monitor the reaction progress and quench it as soon as the starting material is consumed to prevent over-reaction. |
Problem: Difficulty in Removing Tin Residues During Workup
| Possible Cause | Suggested Solution |
| Formation of Insoluble Tin Salts | Tin compounds can be difficult to remove from the final product. |
| Aqueous KF Wash: After the reaction, dilute the mixture with an organic solvent and wash the organic phase multiple times with a 1M aqueous solution of potassium fluoride (KF). This procedure precipitates the tin as insoluble tin fluoride, which can often be removed by filtration through a pad of Celite®. | |
| Chromatography: In many cases, standard silica gel column chromatography can effectively separate the organic product from tin byproducts. |
Section 3: Optimizing Reaction Conditions (with Data Tables)
While specific optimization data for this compound is sparse in the literature, the following tables provide general starting points for acetylation reactions based on principles of Lewis acid catalysis. These should be used as a baseline for further optimization.
Table 1: General Starting Conditions for Acetylation of a Primary Alcohol
| Parameter | Starting Recommendation | Range to Explore |
| Substrate | Benzyl Alcohol (1.0 mmol) | - |
| Reagent | Acetic Anhydride (1.2 mmol) | 1.1 - 2.0 mmol |
| Catalyst Loading | 5 mol% | 1 - 10 mol% |
| Solvent | Dichloromethane (DCM), Anhydrous | Toluene, THF, Acetonitrile |
| Temperature | Room Temperature (25°C) | 25°C - 80°C |
| Time | 4 hours | 1 - 24 hours |
Table 2: Hypothetical Optimization of Catalyst Loading and Temperature (This table is illustrative and based on typical outcomes for Lewis acid-catalyzed reactions)
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 1 | 25 | 12 | 35 |
| 2 | 5 | 25 | 4 | 85 |
| 3 | 5 | 40 | 2 | 95 |
| 4 | 10 | 40 | 2 | >99 |
Section 4: Detailed Experimental Protocol
Example Protocol: Acetylation of Benzyl Alcohol
This protocol is a representative example based on general procedures for Lewis acid-catalyzed acetylations. Users must adapt and optimize it for their specific setup and substrates.
Materials:
-
This compound, Sn(OAc)₄ (M.W. 354.89 g/mol )
-
Benzyl alcohol (anhydrous)
-
Acetic anhydride (anhydrous)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add this compound (89 mg, 0.25 mmol, 5 mol%).
-
Add 10 mL of anhydrous DCM to the flask.
-
Add benzyl alcohol (0.52 mL, 5.0 mmol, 1.0 eq.) to the stirred suspension.
-
Add acetic anhydride (0.57 mL, 6.0 mmol, 1.2 eq.) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-6 hours), carefully quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure benzyl acetate.
Section 5: Visual Guides & Workflows
General Experimental Workflow
Caption: General workflow for a this compound catalyzed acetylation reaction.
Troubleshooting Logic for Low Reaction Yield
Caption: A logical flowchart for troubleshooting low yield in Sn(OAc)₄ catalysis.
Lewis Acid Catalysis Mechanism for Acetylation
Caption: Simplified mechanism of this compound catalyzed acetylation.
References
controlling the morphology of SnO2 nanoparticles from Tin(IV) acetate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for controlling the morphology of tin(IV) oxide (SnO2) nanoparticles synthesized from tin(IV) acetate and other tin precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing SnO2 nanoparticles with controlled morphology?
A1: Solvothermal, hydrothermal, and co-precipitation methods are widely used for synthesizing SnO2 nanoparticles.[1][2][3] These methods offer good control over particle size and shape by adjusting synthesis parameters.[1][2] Solvothermal and hydrothermal routes are particularly effective as they are conducted in a closed system, which is environmentally friendly.[4]
Q2: Which synthesis parameters have the most significant impact on the final morphology of SnO2 nanoparticles?
A2: The key parameters influencing morphology are reaction temperature, reaction time, pH of the solution, precursor concentration, and the choice of solvent or surfactants.[1][5][6][7] For instance, increasing the reaction temperature generally leads to an increase in the average crystalline size.[5][6]
Q3: What are the typical morphologies achievable for SnO2 nanoparticles?
A3: Depending on the synthesis conditions, various morphologies can be achieved, including spherical nanoparticles, nanorods, nanowires, porous spheres, and nanobelts.[1][4][8][9] For example, hydrothermal treatment can produce tin oxide nanorods with a high aspect ratio, even without the use of surfactants.[4]
Q4: How can I prevent the agglomeration of nanoparticles during synthesis?
A4: Agglomeration can be minimized by using surfactants or capping agents, such as Cetyltrimethylammonium bromide (CTAB) or bis(acetylacetone) ethylenediamine.[3][10] These agents adsorb to the nanoparticle surface, providing steric hindrance that prevents particles from clustering. Additionally, controlling the pH and using techniques like ultrasonication can help maintain good dispersion.[11][12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Wide Particle Size Distribution | 1. Inhomogeneous nucleation and growth rates. 2. Fluctuations in reaction temperature. 3. Inefficient stirring or mixing. | 1. Control the rate of precursor addition carefully. 2. Ensure uniform and stable heating of the reaction vessel. 3. Use vigorous and consistent stirring throughout the reaction. |
| Heavy Agglomeration of Nanoparticles | 1. High particle surface energy. 2. Inadequate stabilization. 3. Improper pH of the reaction medium. | 1. Introduce a suitable surfactant or capping agent (e.g., CTAB, Triton-X100).[3] 2. Optimize the concentration of the stabilizing agent. 3. Adjust the pH to a value that promotes electrostatic repulsion between particles.[5] |
| Incorrect or Undesired Morphology | 1. Suboptimal reaction temperature or time. 2. Incorrect precursor concentration. 3. Wrong choice of solvent or pH. | 1. Systematically vary the temperature and duration of the reaction.[1][13] 2. Adjust the precursor concentration; higher concentrations can lead to larger particle sizes.[8][11] 3. Experiment with different solvents (e.g., ethanol, water) as they influence precursor hydrolysis and condensation rates. |
| Low Product Yield | 1. Incomplete reaction. 2. Loss of product during washing/centrifugation. 3. Precursor degradation. | 1. Increase the reaction time or temperature to ensure the reaction goes to completion.[1] 2. Optimize centrifugation speed and duration; wash with appropriate solvents like methanol or ethanol.[1][10] 3. Ensure the precursor, such as this compound, is stored correctly and is not expired. |
| Impure Final Product (e.g., presence of SnO) | 1. Incomplete oxidation of the tin precursor. 2. Inappropriate calcination temperature or atmosphere. | 1. Ensure sufficient oxidizing agent is present or that the reaction environment is sufficiently oxidative. 2. Calcine the product at an appropriate temperature (e.g., 500-600°C) in air to ensure complete conversion to SnO2.[8][10] |
Data Summary: Influence of Parameters on Morphology
The following table summarizes the quantitative effects of key synthesis parameters on the morphology of SnO2 nanoparticles, as reported in various studies.
| Method | Parameter Varied | Range | Effect on Morphology/Size |
| Solvothermal | Temperature | 150 °C → 250 °C | Crystallite size increased from 2.4 nm to 4.9 nm.[2] |
| Solvothermal | Temperature | 250 °C → 280 °C | Specific surface area decreased from 187 m²/g to 178 m²/g.[1] |
| Hydrothermal | Temperature | 130 °C → 250 °C | Average crystalline size increased from ~5 nm to ~20 nm.[5][6] |
| Hydrothermal | pH | 0.2 → 9.0 | Crystalline size decreased with an increase in pH.[5][6] |
| Electrospinning | Precursor Conc. (Polymer:Precursor) | 2:1 → 1:3 | Nanowire diameter increased from 61 nm to 143 nm (at 500°C calcination).[8] |
| Electrospinning | Calcination Temp. | 500 °C → 600 °C | Average nanowire diameter decreased (e.g., from 143 nm to 57 nm for 1:3 ratio).[8] |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Spherical SnO2 Nanoparticles
This protocol is adapted from methodologies focused on controlling nanoparticle size through temperature and pH.[5][6][10]
Materials:
-
Tin(IV) chloride pentahydrate (SnCl4·5H2O)
-
Ammonium hydroxide (NH4OH) or Urea ((NH2)2CO) for pH adjustment
-
Deionized water
-
Ethanol
Equipment:
-
Teflon-lined stainless steel autoclave (100 mL)
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Drying oven
-
Muffle furnace for calcination
Procedure:
-
Precursor Solution: Prepare a 0.1 M aqueous solution of SnCl4·5H2O by dissolving the appropriate amount in deionized water.
-
pH Adjustment: While vigorously stirring the precursor solution, slowly add NH4OH dropwise until the desired pH (e.g., pH 8-9) is reached. A white precipitate will form.
-
Hydrothermal Treatment: Transfer the resulting slurry into a Teflon-lined autoclave. Seal the autoclave and heat it in an oven at a specified temperature (e.g., 180°C) for a set duration (e.g., 12-24 hours).
-
Washing: After the autoclave has cooled to room temperature, collect the white product by centrifugation. Wash the product repeatedly with deionized water and then with ethanol to remove any unreacted ions and impurities.
-
Drying & Calcination: Dry the washed powder in an oven at 80°C overnight. To improve crystallinity, calcine the dried powder in a muffle furnace at 600°C for 2 hours.
-
Characterization: The final SnO2 nanoparticle powder is ready for characterization (XRD, TEM, SEM, etc.).
Visual Workflows and Relationships
The following diagrams illustrate the experimental workflow and the influence of key parameters on the final nanoparticle characteristics.
Caption: General workflow for hydrothermal/solvothermal synthesis of SnO2 nanoparticles.
Caption: Relationship between key synthesis parameters and nanoparticle morphology.
References
- 1. Insights into the solvothermal reaction for synthesizing tin(iv) oxide porous spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chalcogen.ro [chalcogen.ro]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdn.apub.kr [cdn.apub.kr]
- 7. uokerbala.edu.iq [uokerbala.edu.iq]
- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 9. mdpi.com [mdpi.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Synthesis and control of the morphology of SnO2 nanoparticles via various concentrations of Tinospora cordifolia stem extract and reduction methods - UM Research Repository [eprints.um.edu.my]
- 12. Synthesis and control of the morphology of SnO<sub>2</sub> nanoparticles via various concentrations of <i>Tinospora cordifolia</i> stem extract and reduction methods - Arabian Journal of Chemistry [arabjchem.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Tin(IV) Acetate Catalyst Deactivation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the deactivation of Tin(IV) acetate catalysts encountered during experimental work. The information is designed to help users diagnose, resolve, and prevent common issues to ensure the optimal performance of their catalytic reactions.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as stannic acetate, is a chemical compound with the formula Sn(CH₃COO)₄. It is a white crystalline solid that is highly sensitive to air and moisture.[1] It serves as a versatile Lewis acid catalyst in various organic synthesis reactions, including esterification, transesterification, and polymerization.[1][2] Its high reactivity and catalytic efficiency make it valuable in the production of polymers, coatings, and other advanced materials.[1]
Q2: What are the common signs that my this compound catalyst is deactivating?
Common indicators of this compound catalyst deactivation include:
-
A noticeable decrease in the reaction rate, requiring longer reaction times to achieve the desired conversion.
-
A lower final product yield compared to previous successful experiments under identical conditions.
-
The appearance of a precipitate or turbidity in the reaction mixture, which could indicate the formation of insoluble tin oxides due to hydrolysis.
-
A change in the color of the catalyst or reaction solution.
Q3: What are the primary causes of this compound catalyst deactivation?
The primary causes of this compound deactivation are:
-
Hydrolysis: this compound is extremely sensitive to water.[1] The presence of moisture in the reactants, solvents, or reaction atmosphere can lead to its hydrolysis, forming inactive tin hydroxides or oxides.[3]
-
Thermal Degradation: At elevated temperatures, this compound can decompose. Thermal decomposition of similar metal acetates can yield metal oxides, acetone, and carbon dioxide.[4][5][6]
-
Poisoning: Certain impurities in the reaction mixture can act as catalyst poisons by binding to the active tin sites. While specific poisons for this compound are not extensively documented, compounds that typically poison acid catalysts, such as certain nitrogen-containing compounds (amines), sulfur compounds, and halide ions, should be considered potential threats.
Q4: How can I prevent the deactivation of my this compound catalyst?
To prevent deactivation:
-
Ensure Anhydrous Conditions: Use thoroughly dried solvents and reactants. Inert atmosphere techniques, such as working under nitrogen or argon, are highly recommended to exclude atmospheric moisture.
-
Control Reaction Temperature: Operate within the recommended temperature range for your specific reaction to avoid thermal decomposition of the catalyst.
-
Use High-Purity Reagents: Utilize reactants and solvents of the highest possible purity to minimize the introduction of potential catalyst poisons.
-
Proper Storage: Store this compound in a tightly sealed container in a dry, inert atmosphere.[1]
Q5: Can a deactivated this compound catalyst be regenerated?
Regeneration of a deactivated this compound catalyst can be challenging, especially if significant hydrolysis to insoluble tin oxides has occurred. However, if the deactivation is due to mild hydrolysis or poisoning, the following general approaches, adapted from procedures for other metal catalysts, may be attempted. Note: These are suggested methods and may require optimization for your specific system.
-
Solvent Washing: If deactivation is suspected to be due to the adsorption of inhibitors or by-products, washing the catalyst with a dry, inert solvent might help to remove these species and restore some activity.
-
Acidic Wash (with caution): For deactivation by hydrolysis, a carefully controlled wash with a non-aqueous acidic solution might help to re-solubilize partially hydrolyzed species. However, this approach carries the risk of further altering the catalyst's structure.
-
Treatment with Acetic Anhydride: In cases of partial hydrolysis, refluxing the deactivated catalyst in acetic anhydride could potentially reverse the formation of tin-hydroxy species, reforming the acetate ligand. This is a hypothetical approach and should be tested on a small scale first.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving issues related to this compound catalyst deactivation.
Issue 1: Reduced Reaction Rate or Lower Product Yield
| Potential Cause | Diagnostic Steps | Recommended Actions |
| Catalyst Hydrolysis | 1. Visually inspect the reaction for any precipitate. 2. Analyze a sample of the reaction mixture for the presence of water using Karl Fischer titration. 3. Characterize the catalyst residue using FTIR to look for broad O-H stretching bands indicative of hydroxides. | 1. Ensure all reactants and solvents are rigorously dried before use. 2. Purge the reaction vessel with an inert gas (N₂ or Ar) before adding the catalyst. 3. Maintain an inert atmosphere throughout the reaction. |
| Thermal Degradation | 1. Review the reaction temperature profile. Were there any excursions above the recommended temperature? 2. Analyze the headspace of the reaction for decomposition products like CO₂. | 1. Carefully control the reaction temperature using a reliable heating mantle and thermocouple. 2. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Catalyst Poisoning | 1. Review the purity of all reactants and solvents. Have any new batches been introduced? 2. Analyze starting materials for common catalyst poisons (e.g., sulfur, nitrogen compounds, halides). | 1. Purify reactants and solvents if impurities are suspected. 2. Use reagents from a trusted supplier with a detailed certificate of analysis. |
| Insufficient Catalyst Loading | 1. Double-check the calculated and weighed amount of the catalyst. | 1. Accurately weigh the catalyst using a calibrated analytical balance. |
Issue 2: Formation of a Precipitate in the Reaction Mixture
| Potential Cause | Diagnostic Steps | Recommended Actions |
| Extensive Catalyst Hydrolysis | 1. Isolate the precipitate by filtration. 2. Analyze the solid by techniques such as XRD or FTIR to confirm the presence of tin oxides or hydroxides. | 1. This is often irreversible. The primary focus should be on preventing this in future experiments by ensuring strictly anhydrous conditions. 2. Consider filtering the reaction mixture to remove the inactive species, though this may not restore the desired reaction rate. |
Data on Catalyst Deactivation
While specific quantitative data for the deactivation of this compound is sparse in the literature, the following table summarizes the expected qualitative and semi-quantitative effects of common deactivating conditions on esterification reactions catalyzed by tin compounds.
| Deactivating Condition | Observed Effect on Reaction Rate | Impact on Product Yield | Notes |
| Presence of Water (e.g., > 0.5 mol%) | Significant decrease in reaction rate.[7][8] | Substantial reduction in final yield. | Water reacts with the catalyst to form less active or inactive species. |
| Elevated Temperature (e.g., > 250 °C) | Initial increase in rate followed by a rapid decline. | Lower than expected yield due to catalyst decomposition. | Thermal decomposition leads to irreversible loss of active catalytic sites. |
| Acidic Impurities (e.g., HCl) | Potential for ligand exchange, leading to a change in catalytic activity. | May decrease yield and promote side reactions. | The formation of tin chlorides can alter the Lewis acidity and catalytic performance. |
| Basic Impurities (e.g., Amines) | Strong inhibition or complete cessation of the reaction. | Very low to no product formation. | Basic compounds can neutralize the Lewis acidic active sites of the catalyst. |
Experimental Protocols
Protocol 1: Standard Procedure for an Esterification Reaction Using this compound
This protocol provides a general methodology for performing an esterification reaction and can be used as a baseline to evaluate catalyst performance.
Materials:
-
Carboxylic acid (e.g., Benzoic acid)
-
Alcohol (e.g., n-Heptanol)
-
This compound
-
Anhydrous Toluene (or another suitable inert solvent)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the reaction apparatus (round-bottom flask, Dean-Stark trap, and condenser) and flame-dry under vacuum or dry in an oven overnight.
-
Allow the apparatus to cool to room temperature under a stream of inert gas.
-
To the flask, add the carboxylic acid (e.g., 10 mmol), the alcohol (e.g., 20 mmol, 2 equivalents), and the anhydrous solvent (e.g., 50 mL).
-
Add this compound (e.g., 0.1 mmol, 1 mol%).
-
Equip the flask with a magnetic stir bar and begin stirring.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Work up the reaction mixture as appropriate for the specific product being synthesized.
Protocol 2: Assessing Catalyst Deactivation
This protocol can be used to compare the activity of a fresh catalyst with a suspected deactivated catalyst.
Procedure:
-
Run two parallel esterification reactions following the procedure in Protocol 1 .
-
In one reaction, use a fresh batch of this compound.
-
In the second reaction, use the suspected deactivated catalyst at the same molar loading.
-
Monitor the conversion of the limiting reactant in both reactions over time by GC analysis.
-
Plot the conversion versus time for both reactions. A significantly slower rate of conversion for the reaction with the used catalyst indicates deactivation.
Protocol 3: Characterization of Deactivated Catalyst
Objective: To identify the chemical changes in a deactivated catalyst.
Procedure:
-
Carefully isolate the catalyst from the reaction mixture. If it has precipitated, filter the reaction mixture. If it is soluble, it may need to be precipitated by the addition of a non-solvent.
-
Wash the isolated solid with a dry, non-polar solvent (e.g., hexane) to remove any adsorbed organic species.
-
Dry the solid under vacuum.
-
FTIR Analysis: Acquire an FTIR spectrum of the dried solid. Compare this spectrum to that of fresh this compound. The appearance of a broad peak around 3200-3500 cm⁻¹ is indicative of O-H bonds from hydrolysis. Changes in the carbonyl stretching region (around 1700 cm⁻¹) can also provide information about changes to the acetate ligands.
-
¹¹⁹Sn NMR Spectroscopy: If available, solid-state ¹¹⁹Sn NMR can provide detailed information about the coordination environment of the tin atoms and can help distinguish between active catalytic species and inactive tin oxides.[9][10]
Visualizing Deactivation Pathways and Troubleshooting
This compound Deactivation Pathway
References
- 1. This compound | Tetraacetoxytin | Sn(CH3COO)4 – Ereztech [ereztech.com]
- 2. Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00184A [pubs.rsc.org]
- 3. Tin(II) acetate - Wikipedia [en.wikipedia.org]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. akjournals.com [akjournals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Organic Reaction Yields with Tin(IV) Acetate
Welcome to the Technical Support Center for utilizing Tin(IV) acetate in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during organic reactions catalyzed by this compound.
Question: My reaction yield is low or the reaction is not proceeding to completion. What are the potential causes and solutions?
Answer:
Low reaction yield is a frequent challenge and can be attributed to several factors when using this compound. A systematic approach to troubleshooting is recommended.
1. Catalyst Deactivation by Moisture:
-
Cause: this compound is highly sensitive to moisture.[1] Any water present in the reactants, solvents, or glassware can hydrolyze the catalyst to tin hydroxide and acetic acid, rendering it inactive.[1]
-
Solution:
-
Rigorous Drying of Glassware: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use.
-
Anhydrous Solvents and Reagents: Use freshly distilled, anhydrous solvents. Ensure all starting materials are thoroughly dried. Molecular sieves can be added to the reaction mixture to scavenge any residual moisture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2][3]
-
2. Suboptimal Reaction Temperature:
-
Cause: The reaction may not have sufficient thermal energy to overcome the activation barrier. Conversely, excessively high temperatures can lead to side reactions or decomposition of reactants or products.
-
Solution:
-
Temperature Screening: If the reaction is sluggish at room temperature, gradually increase the temperature. Monitor the reaction progress by TLC or another appropriate analytical technique. For esterification reactions, temperatures between 150°C and 250°C are often employed.
-
Literature Precedent: Consult scientific literature for similar reactions to determine the optimal temperature range.
-
3. Inefficient Removal of Byproducts:
-
Cause: In equilibrium reactions like esterification, the accumulation of byproducts (e.g., water) can inhibit the forward reaction, leading to low conversion and yield.
-
Solution:
-
Azeotropic Distillation: For esterification reactions, using a solvent that forms an azeotrope with water (e.g., toluene or heptane) in conjunction with a Dean-Stark apparatus can effectively remove water as it is formed, driving the equilibrium towards the product.
-
Use of a Drying Agent: As mentioned, adding molecular sieves to the reaction mixture can sequester water.
-
4. Catalyst Loading:
-
Cause: An insufficient amount of catalyst will result in a slow reaction rate and incomplete conversion.
-
Solution:
-
Optimize Catalyst Concentration: While typical catalyst loading ranges from 1-10 mol%, the optimal amount can be substrate-dependent. If the reaction is slow, a modest increase in catalyst loading may be beneficial. However, excessive catalyst can sometimes lead to side reactions.
-
5. Purity of this compound:
-
Cause: The this compound may have degraded due to improper storage.
-
Solution:
-
Proper Storage: Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere.[1]
-
Use Fresh Catalyst: If there is any doubt about the quality of the catalyst, it is best to use a fresh, unopened batch.
-
Logical Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low reaction yields with this compound.
Frequently Asked Questions (FAQs)
Q1: What types of organic reactions can be catalyzed by this compound?
A1: this compound is a Lewis acid catalyst and is most commonly employed in esterification and transesterification reactions, including the synthesis of polyesters.[4] Its Lewis acidic nature also suggests potential applications in other reactions that are promoted by Lewis acids, such as aldol and Perkin-type reactions, although specific examples in the literature are less common for this compound compared to other tin compounds.
Q2: How does the performance of this compound compare to other tin-based catalysts in esterification?
A2: The catalytic activity can vary depending on the specific substrates and reaction conditions. However, studies have shown that in some cases, n-butyltin(IV) derivatives can be more active than other tin(IV) compounds. The choice of catalyst often depends on a balance of reactivity, cost, and ease of handling.
Q3: Can this compound be recovered and reused?
A3: As a homogeneous catalyst, this compound is soluble in the reaction mixture, making its recovery and reuse challenging without significant workup procedures. For applications requiring catalyst recycling, heterogeneous tin-based catalysts, such as tin oxides supported on silica or alumina, may be more suitable.
Q4: What are the key safety precautions when working with this compound?
A4: this compound is hazardous if inhaled, ingested, or absorbed through the skin.[1] It is crucial to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating dust. In case of contact, rinse the affected area thoroughly with water.
Q5: How should I properly quench a reaction containing this compound and dispose of the waste?
A5: At the end of the reaction, the mixture can be carefully quenched by pouring it into a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components. This may cause the formation of tin hydroxide precipitates. The resulting mixture should be disposed of as hazardous waste according to your institution's guidelines.
Quantitative Data on Esterification Yields
The following table summarizes the yield of esterification reactions using various tin-based catalysts under specific conditions. This data can help in selecting a catalyst and setting expectations for reaction outcomes.
| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butylstannoic acid | Benzoic acid, Heptanol | 150 | 6 | 75 | [5] |
| [n-BuSn(O)OAc]₆ | Benzoic acid, Heptanol | 150 | 6 | 73 | [5] |
| n-BuSn(OAc)₃ | Benzoic acid, Heptanol | 150 | 6 | 68 | [5] |
| Sn(OAc)₄ | Benzoic acid, Heptanol | 150 | 6 | 21 | [5] |
| SnCl₄·5H₂O | Benzoic acid, Heptanol | 150 | 6 | 13 | [5] |
| None | Benzoic acid, Heptanol | 150 | 6 | 1 | [5] |
Experimental Protocol: General Procedure for Esterification using this compound
This protocol provides a general methodology for a laboratory-scale esterification reaction. Note: All procedures should be performed in a well-ventilated fume hood with appropriate PPE.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.5 - 3.0 eq)
-
This compound (0.01 - 0.05 eq)
-
Anhydrous solvent (e.g., toluene)
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark trap (optional, for water removal)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Preparation: Assemble a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and (if used) a Dean-Stark trap. Purge the apparatus with an inert gas.
-
Charging Reactants: To the flask, add the carboxylic acid, the alcohol, and the anhydrous solvent.
-
Catalyst Addition: Under a positive flow of inert gas, add the this compound to the reaction mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. If using a Dean-Stark trap, monitor the collection of water.
-
Monitoring: Follow the progress of the reaction by a suitable analytical method (e.g., TLC, GC, or NMR) until the starting material is consumed or the reaction reaches equilibrium.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to quench the reaction and neutralize acidic components.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to yield the pure ester.
Signaling Pathway for Lewis Acid Catalysis in Esterification
Caption: A simplified pathway of this compound catalyzed esterification.
References
- 1. This compound | Tetraacetoxytin | Sn(CH3COO)4 – Ereztech [ereztech.com]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic elucidation of monoalkyltin(iv)-catalyzed esterification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tin(IV) Acetate
Disclaimer: The information provided in this technical support center is intended for experienced researchers and professionals in chemical and drug development fields. Tin(IV) acetate is a hazardous substance and should only be handled by trained personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) before use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as stannic acetate, is the tin(IV) salt of acetic acid with the chemical formula Sn(CH₃COO)₄.[1] It is a white, crystalline powder.[2][3] This compound is primarily used as a catalyst in organic synthesis and in the production of polymers and coatings.[2][3] It also serves as a precursor for creating other tin-containing compounds and in the manufacturing of electronic materials.[2][4]
Q2: What are the recommended storage conditions for this compound?
This compound is highly sensitive to air and moisture.[2] It should be stored in a cool, dry, and well-ventilated place in a tightly sealed container, preferably under a nitrogen atmosphere to prevent decomposition.[5][6] It is also recommended to store it in an airtight container, avoiding light.[7]
Q3: How stable is this compound?
This compound is stable under the recommended storage conditions.[8] However, it is very sensitive to moisture and will rapidly hydrolyze upon exposure to air.[2][9] One study noted that upon exposure to air, the colorless, needle-like crystals of this compound lose approximately 50% of their acetate groups in 10 minutes and 75% in one hour.[9] It also decomposes upon heating.[10]
Q4: What are the decomposition products of this compound?
Upon contact with water, this compound hydrolyzes to form tin hydroxide and acetic acid.[1] When heated, it decomposes to tin oxide.[10] Hazardous decomposition products can also include carbon monoxide and carbon dioxide.[8]
Q5: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents.[5][6] It should also be kept away from exposure to moist air or water.[6][11]
Troubleshooting Guide
Problem 1: The this compound powder has turned clumpy or has a strong vinegar-like smell.
-
Possible Cause: This is a strong indication of hydrolysis due to exposure to moisture. The vinegar-like smell is from the formation of acetic acid.[1]
-
Solution: The material has likely decomposed and may not be suitable for your experiment, as its purity is compromised. It is recommended to use a fresh, unopened container of this compound. To prevent this in the future, ensure the container is always tightly sealed immediately after use and stored in a desiccator or glovebox.
Problem 2: Inconsistent or poor results in a catalytic reaction.
-
Possible Cause 1: Decomposed Catalyst. As mentioned, this compound is highly moisture-sensitive. Even brief exposure to atmospheric moisture can lead to hydrolysis, reducing its catalytic activity.
-
Solution 1: Use a fresh batch of this compound from a properly stored, unopened container. Handle the catalyst under an inert atmosphere (e.g., in a glovebox) to prevent decomposition during weighing and transfer.
-
Possible Cause 2: Solubility Issues. While soluble in some organic solvents, the choice of solvent is crucial for catalytic performance.[4]
-
Solution 2: this compound is soluble in polar organic solvents like acetone and ethanol.[4] Ensure the solvent you are using is appropriate and anhydrous. Consider performing a small-scale solubility test before running the full reaction.
Problem 3: The this compound does not fully dissolve in the reaction solvent.
-
Possible Cause 1: Incorrect Solvent. this compound has specific solubility characteristics. It is predominantly soluble in polar organic solvents such as acetone and ethanol.[4]
-
Solution 1: Verify the compatibility of your solvent with this compound. If possible, switch to a recommended solvent.
-
Possible Cause 2: Hydrolysis. Partial hydrolysis can lead to the formation of insoluble tin hydroxides.[1]
-
Solution 2: As with other issues, this points to moisture contamination. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use, and use anhydrous solvents.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₂O₈Sn | [2] |
| Molecular Weight | 354.89 g/mol | [2] |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | 242 °C | [1] |
| Solubility | Soluble in polar organic solvents like acetone and ethanol. Limited solubility in water. | [4] |
Experimental Protocols
Protocol 1: Proper Handling and Storage of this compound
-
Receiving and Initial Storage: Upon receiving, inspect the container for any damage to the seal. Store the unopened container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][6]
-
Handling Environment: All handling of this compound that involves opening the container should be performed under an inert atmosphere, such as in a nitrogen-filled glovebox or a fume hood with a dry atmosphere.
-
Dispensing: Use clean, dry spatulas and weighing boats. Avoid using tools that may introduce moisture.
-
Sealing and Resealing: After dispensing the required amount, securely seal the container immediately. It is good practice to wrap the lid with paraffin film for an extra layer of protection against moisture.
-
Long-term Storage: For long-term storage, placing the sealed container inside a desiccator with a suitable desiccant is highly recommended.
Visualizations
Caption: Troubleshooting workflow for common this compound issues.
Caption: Logical relationship for proper storage and handling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Tetraacetoxytin | Sn(CH3COO)4 – Ereztech [ereztech.com]
- 3. Page loading... [wap.guidechem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. nanochemazone.com [nanochemazone.com]
- 8. dl.iranchembook.ir [dl.iranchembook.ir]
- 9. tandfonline.com [tandfonline.com]
- 10. americanelements.com [americanelements.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
Technical Support Center: Purification of Synthesized Tin(IV) Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized Tin(IV) acetate.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound is a sticky solid instead of a crystalline powder. What could be the cause?
A1: A sticky or oily product often indicates the presence of residual solvent or impurities. The most common impurity is acetic acid or acetic anhydride from the synthesis. Additionally, hydrolysis of the product due to exposure to moisture can lead to the formation of tin hydroxides or basic tin acetates, which can also result in a non-crystalline product. Ensure all starting materials are anhydrous and the reaction is performed under a dry, inert atmosphere.
Q2: What is the best way to store purified this compound?
A2: this compound is highly sensitive to moisture and air. It should be stored in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, in a desiccator to prevent hydrolysis.
Q3: What are the common impurities I should expect in my crude this compound?
A3: Common impurities can include unreacted starting materials (e.g., tetraphenyltin, tin(IV) chloride), residual acetic acid or acetic anhydride, and hydrolysis byproducts like tin(IV) hydroxide and various tin oxo-acetates. The nature of impurities will depend on the synthetic route employed.
Q4: Can I use water to wash my crude this compound?
A4: No. This compound readily hydrolyzes in the presence of water to form tin(IV) hydroxide and acetic acid. Washing with water will decompose your product. All solvents and glassware used during the purification must be scrupulously dry.
Q5: My purified this compound has a low melting point compared to the literature value. Why?
A5: A depressed melting point is a classic indicator of impurities. Even small amounts of residual solvents or byproducts can significantly lower the melting point. Further purification by recrystallization may be necessary. The reported melting point for pure this compound is around 232-233 °C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is an oil or a tacky solid. | 1. Presence of residual acetic acid or acetic anhydride. 2. Hydrolysis due to moisture exposure. | 1. Wash the crude product with a dry, non-polar solvent like anhydrous diethyl ether or hexane to remove residual acetic acid/anhydride. 2. Ensure all future syntheses and purifications are conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon gas). |
| Low yield of purified product after recrystallization. | 1. The chosen recrystallization solvent is too good a solvent, even at low temperatures. 2. Too much solvent was used for recrystallization. 3. Premature crystallization during hot filtration. | 1. Select a solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixed solvent system (e.g., toluene-hexane) can be effective. 2. Use the minimum amount of hot solvent required to dissolve the crude product completely. 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| Product darkens or changes color during purification. | 1. Decomposition at high temperatures. 2. Reaction with impurities. | 1. Avoid excessive heating during recrystallization. Use the lowest temperature necessary to dissolve the solid. 2. Ensure the crude product is reasonably pure before attempting recrystallization to minimize side reactions. |
| Crystals do not form upon cooling the recrystallization solution. | 1. The solution is not supersaturated. 2. The solution is too pure (lack of nucleation sites). | 1. Concentrate the solution by carefully evaporating some of the solvent. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. |
| Product is still impure after one recrystallization (verified by analytical techniques like NMR or melting point). | 1. The chosen solvent did not effectively separate the impurity. 2. The impurity co-crystallized with the product. | 1. Try a different recrystallization solvent or a different solvent mixture. 2. Consider an alternative purification method such as sublimation if the impurities are non-volatile. |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the scale of the synthesis and the nature of the impurities. All operations must be performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) due to the moisture sensitivity of this compound.
Materials:
-
Crude this compound
-
Anhydrous toluene (or other suitable high-boiling aromatic solvent)
-
Anhydrous hexane (or other suitable non-polar solvent)
-
Schlenk flask or other suitable reaction vessel with a condenser
-
Cannula or filter stick for transferring liquids
-
Heating mantle or oil bath
-
Schlenk filter funnel
-
Dry, pre-weighed receiving flask
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Dissolution: In a Schlenk flask, suspend the crude this compound in a minimal amount of anhydrous toluene.
-
Heating: Gently heat the mixture with stirring in an oil bath. Add more anhydrous toluene portion-wise until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration under an inert atmosphere. Preheat a Schlenk filter funnel and the receiving flask. Quickly filter the hot solution through the preheated funnel into the receiving flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try cooling the flask in an ice bath or a freezer. If crystallization still does not occur, slowly add anhydrous hexane via a cannula until the solution becomes slightly turbid, then allow it to stand.
-
Isolation: Once crystallization is complete, isolate the crystals by filtration through a Schlenk filter funnel.
-
Washing: Wash the crystals with a small amount of cold, anhydrous hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified this compound crystals under high vacuum to remove all traces of solvent.
Data Presentation
| Parameter | Crude Product | Purified Product (after 1st Recrystallization) | Literature Value |
| Appearance | Off-white to yellowish powder/tacky solid | White crystalline powder | White crystalline powder |
| Melting Point (°C) | 220-230 (broad) | 231-233 | 232-233 |
| Purity (by NMR) | ~90% | >98% | >99% |
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Technical Support Center: Scaling Up Tin(IV) Acetate-Based Syntheses
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered when scaling up chemical syntheses involving Tin(IV) acetate. The information is designed to assist researchers and professionals in anticipating and overcoming common issues in moving from laboratory-scale experiments to pilot-plant and industrial production.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the large-scale use of this compound.
Q1: What are the primary challenges when scaling up reactions that use this compound?
A1: The main challenges include:
-
Moisture Sensitivity: this compound is highly sensitive to moisture and air, which can lead to its decomposition and a decrease in catalytic activity.[1] This necessitates careful handling and storage in dry, sealed containers, and the use of inert atmospheres during large-scale production.[1][2]
-
Exothermic Reactions: Many reactions catalyzed by this compound can be exothermic. As the scale of the reaction increases, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient and increasing the risk of thermal runaway.
-
Catalyst Deactivation and Poisoning: Like many catalysts, this compound can be susceptible to deactivation or poisoning by impurities in the reactants or solvent, or by reaction byproducts, leading to a loss of catalytic activity over time.[3][4]
-
Product Purification: Removing residual tin compounds from the final product is often a significant challenge, especially in the pharmaceutical industry where very low levels of metal impurities are required.
-
Handling and Safety: this compound is hazardous if inhaled, ingested, or absorbed through the skin.[1] Appropriate personal protective equipment (PPE) and containment measures are crucial, especially when handling large quantities.[5]
Q2: How does the moisture sensitivity of this compound impact large-scale production?
A2: The high moisture sensitivity of this compound is a critical factor in scaling up syntheses.[1] Exposure to moisture can lead to the formation of tin oxides and other byproducts, which can reduce the yield and purity of the desired product.[6] On a large scale, this requires stringent control over the manufacturing environment, including the use of dry solvents and reagents, and conducting reactions under an inert atmosphere (e.g., nitrogen or argon).[2] Failure to control moisture can lead to inconsistent reaction performance and catalyst deactivation.[1]
Q3: What are the safety protocols for handling large quantities of this compound?
A3: Due to its hazardous nature, strict safety protocols are necessary for handling industrial quantities of this compound.[1][5] These include:
-
Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat or protective suit.[2] For handling powders, respiratory protection such as a NIOSH-approved respirator is essential to prevent inhalation.[5]
-
Ventilation: All handling of this compound should be performed in a well-ventilated area, preferably within a contained system or a fume hood with adequate airflow.[1]
-
Containment: Use of closed-system transfers and dedicated handling equipment can minimize exposure.
-
Emergency Procedures: Emergency eyewash stations and safety showers should be readily accessible.[7] Personnel should be trained on emergency procedures for spills and exposure.[2][5]
-
Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers, preferably under a nitrogen atmosphere.[2]
Q4: How can I monitor the progress of a large-scale reaction involving this compound?
A4: Monitoring large-scale reactions is crucial for ensuring consistency and safety. Process Analytical Technology (PAT) can be employed for real-time monitoring. Techniques such as in-situ FTIR or Raman spectroscopy can track the consumption of reactants and the formation of products. Temperature and pressure probes are essential for monitoring the reaction exotherm and any gas evolution. Regular sampling and analysis by methods like HPLC or GC can also be used to monitor reaction progress and impurity formation.
Section 2: Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during the scale-up of this compound-based syntheses.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or Inconsistent Yield | Moisture Contamination: this compound is highly sensitive to moisture, leading to catalyst deactivation.[1] | - Ensure all solvents and reactants are rigorously dried before use.- Purge the reactor and all transfer lines with an inert gas (nitrogen or argon).- Handle this compound in a glove box or under a nitrogen blanket. |
| Catalyst Poisoning: Impurities in the starting materials (e.g., sulfur or other coordination compounds) can poison the catalyst.[3][4] | - Analyze starting materials for potential catalyst poisons.- Purify reactants if necessary.- Consider the use of a scavenger to remove specific impurities. | |
| Poor Mixing: Inadequate agitation can lead to localized "hot spots" or areas of low catalyst concentration. | - Optimize the stirrer design and speed for the reactor geometry and reaction viscosity.- Use baffles in the reactor to improve mixing efficiency. | |
| Reaction Exotherm is Difficult to Control | High Reactant Concentration: A high concentration of reactants can lead to a rapid and difficult-to-control release of heat. | - Reduce the concentration of the limiting reagent.- Consider a semi-batch process where one reactant is added gradually. |
| Inadequate Cooling Capacity: The cooling system of the reactor may not be sufficient to remove the heat generated by the reaction. | - Ensure the reactor's cooling jacket is operating at maximum efficiency.- Reduce the rate of addition of the limiting reagent.- If possible, lower the reaction temperature. | |
| Product Discoloration | Thermal Degradation: High reaction temperatures can lead to the degradation of the product or reactants. | - Lower the reaction temperature.- Reduce the reaction time.- Ensure uniform heating to avoid localized overheating. |
| Side Reactions: Unwanted side reactions may be occurring at the reaction temperature. | - Optimize the reaction conditions (temperature, pressure, catalyst loading) to minimize side reactions.- Analyze the product to identify the colored impurity and its formation pathway. | |
| Difficulty in Removing Residual Tin | Formation of Insoluble Tin Species: Hydrolysis of this compound can form insoluble tin oxides that are difficult to filter. | - Maintain anhydrous conditions throughout the reaction and work-up.- Consider adding a chelating agent during work-up to solubilize tin residues. |
| Inefficient Purification Method: Standard purification methods may not be effective at removing tin to the required level. | - For organotin byproducts, consider a quench with aqueous KF to precipitate insoluble tin fluorides, followed by filtration.[8]- Explore specialized chromatography techniques, such as using silica gel with a small percentage of triethylamine in the eluent.[8] |
Section 3: Data Presentation
While specific quantitative data for the scale-up of this compound reactions is often proprietary and not publicly available, the following table provides a hypothetical but realistic comparison of key parameters between laboratory and pilot-scale synthesis of a polyester.
| Parameter | Laboratory Scale (1 L) | Pilot Scale (100 L) | Key Considerations for Scale-Up |
| Reactant A (moles) | 5 | 500 | Ensure consistent quality and purity of raw materials at a larger scale. |
| Reactant B (moles) | 5.5 | 550 | Accurate weighing and charging of large quantities of materials. |
| This compound (mol%) | 0.1 | 0.1 | Maintain precise catalyst loading. Inaccurate loading can affect reaction kinetics and product properties. |
| Solvent Volume (L) | 0.5 | 50 | Ensure solvent is anhydrous. Drying large volumes of solvent can be challenging. |
| Reaction Temperature (°C) | 180 | 180 | Heat transfer is less efficient at a larger scale. Monitor for hot spots and ensure uniform heating. |
| Reaction Time (hours) | 8 | 10-12 | Reactions may take longer to reach completion at a larger scale due to mixing and heat transfer limitations. |
| Agitator Speed (RPM) | 300 | 100-150 | Stirrer speed needs to be optimized for the larger vessel to ensure adequate mixing without excessive shear. |
| Yield (%) | 95 | 85-90 | A decrease in yield is common during scale-up. Process optimization is needed to minimize this. |
| Product Purity (%) | >99 | 97-98 | Impurity profiles can change with scale. Additional purification steps may be necessary. |
| Residual Tin (ppm) | <50 | <100 | Achieving low residual tin levels is more challenging at a larger scale. |
Section 4: Experimental Protocols
The following is a generalized experimental protocol for the synthesis of a polyester using this compound as a catalyst, with considerations for scaling up.
Reaction: Esterification of a Diacid with a Diol to form a Polyester
1. Reactor Setup and Preparation (Pilot Scale)
-
A 100 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, a temperature probe, a reflux condenser with a Dean-Stark trap, a nitrogen inlet, and a charging port is used.
-
The reactor must be thoroughly cleaned and dried before use.
-
The system is purged with dry nitrogen for several hours to ensure an inert atmosphere.
2. Reactant Charging
-
The diacid (500 moles) and diol (550 moles, 10% excess) are charged to the reactor through the charging port.
-
Anhydrous solvent (e.g., toluene, 50 L) is added.
-
The mixture is stirred and heated to reflux to azeotropically remove any residual water.
3. Catalyst Addition
-
This compound (0.5 moles, 0.1 mol%) is handled in a glove box and dissolved in a small amount of anhydrous solvent.
-
The catalyst solution is transferred to the reactor via a pressure-equalizing dropping funnel under a positive pressure of nitrogen.
4. Polymerization
-
The reaction mixture is heated to the desired temperature (e.g., 180 °C) and maintained for 10-12 hours.
-
The progress of the reaction is monitored by measuring the amount of water collected in the Dean-Stark trap and by in-process control (IPC) samples analyzed for acid value.
5. Work-up and Product Isolation
-
Once the desired acid value is reached, the reaction is cooled.
-
The polymer solution is filtered to remove any insoluble matter.
-
The polymer is precipitated by adding the solution to a non-solvent (e.g., methanol).
-
The precipitated polymer is collected by filtration and washed with fresh non-solvent.
-
The polymer is dried in a vacuum oven at an appropriate temperature until a constant weight is achieved.
6. Residual Tin Removal (if necessary)
-
If the residual tin content is too high, the polymer can be redissolved and treated with a chelating agent or passed through a column of appropriate adsorbent.
Section 5: Visualizations
Experimental Workflow for Polyester Synthesis Scale-Up
Caption: Workflow for scaling up polyester synthesis.
Logical Relationships in Troubleshooting Low Yield
Caption: Troubleshooting logic for low yield issues.
References
- 1. This compound | Tetraacetoxytin | Sn(CH3COO)4 – Ereztech [ereztech.com]
- 2. fishersci.com [fishersci.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. gelest.com [gelest.com]
- 8. diva-portal.org [diva-portal.org]
effect of precursor concentration on nanoparticle size
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of precursor concentration on nanoparticle size during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of increasing precursor concentration on the final nanoparticle size?
The relationship between precursor concentration and nanoparticle size is complex and not always linear. Several outcomes are possible:
-
Increased Size: In many instances, a higher precursor concentration leads to larger nanoparticles. This is often because the increased availability of monomeric species in the reaction promotes particle growth over the formation of new nuclei.
-
Decreased Size: Conversely, some studies report that increasing the precursor concentration can result in smaller nanoparticles. This can happen if the high concentration leads to a burst of nucleation, creating a large number of small nuclei that then have limited precursor material available for subsequent growth.
-
Non-monotonic Trend: A more complex relationship is also frequently observed where the nanoparticle size initially increases with precursor concentration, reaches a maximum, and then decreases. This behavior is often linked to the critical role of surfactants and the ratio of surfactant to precursor.
Q2: Why am I observing inconsistent nanoparticle sizes even when the precursor concentration is kept constant?
Inconsistencies in nanoparticle size, despite a constant precursor concentration, can arise from several factors:
-
Reaction Temperature: Temperature plays a crucial role in both nucleation and growth kinetics. Higher temperatures can increase the reaction rate, leading to the rapid consumption of precursors and potentially smaller nanoparticles. Inconsistent temperature control can, therefore, lead to variations in size.
-
pH of the Reaction Medium: The pH can significantly influence the surface charge of nanoparticles and the effectiveness of stabilizing agents, thereby affecting their stability and final size.
-
Mixing and Stirring Rate: Inadequate or inconsistent mixing can lead to localized variations in precursor concentration, resulting in a broad size distribution or batch-to-batch variability.
-
Purity of Reagents: Impurities in precursors, solvents, or stabilizing agents can act as nucleation sites or interfere with crystal growth, leading to unpredictable results.
Q3: How does the concentration of the reducing agent relative to the precursor affect nanoparticle size?
The ratio of the reducing agent to the precursor is a critical parameter. A higher concentration of the reducing agent can lead to a faster reduction of the precursor to atomic species. This can result in a higher nucleation rate and the formation of smaller nanoparticles. Conversely
Validation & Comparative
A Comparative Guide to the Characterization of Tin(IV) Acetate and Its Alternatives Using XRD and FTIR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization of Tin(IV) acetate and its common alternatives—Tin(II) acetate, Tin(IV) chloride, and Tin(IV) isopropoxide—using X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR). Understanding the distinct spectral and crystallographic fingerprints of these tin precursors is crucial for material identification, quality control, and process optimization in research and development.
Introduction to Spectroscopic and Crystallographic Characterization
X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) are powerful analytical techniques for the characterization of materials. XRD provides information about the crystalline structure of a material, including phase identification and crystallite size. FTIR, on the other hand, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Together, these techniques offer a comprehensive profile of a chemical compound.
This guide presents a side-by-side comparison of the expected XRD and FTIR data for this compound and its alternatives, supported by detailed experimental protocols and data interpretation.
Comparative Analysis of XRD and FTIR Data
The following tables summarize the key XRD peaks and FTIR vibrational bands for this compound and its alternatives. It is important to note that obtaining a complete experimental dataset for this compound is challenging due to its limited published characterization data. The data presented here is a compilation of available information and theoretical expectations.
X-ray Diffraction (XRD) Data Comparison
| Compound | Key 2θ Peaks (°) and Corresponding Miller Indices (hkl) | Crystal System | Reference/Comments |
| This compound (Sn(CH₃COO)₄) | Data not readily available in published literature. Expected to show a complex pattern indicative of a crystalline solid. | Unknown | Further experimental investigation is required to determine the characteristic XRD pattern. |
| Tin(II) Acetate (Sn(CH₃COO)₂) | A polymeric structure has been reported, solved from powder XRD data. Specific 2θ values would be present in the corresponding publication. | Monoclinic | The crystal structure has been determined, allowing for theoretical pattern calculation. |
| Tin(IV) Chloride (anhydrous) (SnCl₄) | Solidifies at -33 °C. | Monoclinic[1] | The crystal structure is known, enabling the simulation of its XRD pattern. |
| Tin(IV) Isopropoxide (Sn(OCH(CH₃)₂)₄) | No experimental XRD data readily available. | Unknown | Characterization data for this compound is scarce in the literature. |
Note: The absence of readily available, indexed XRD patterns for this compound highlights a gap in the scientific literature. Researchers working with this compound are encouraged to perform and publish such characterization data.
Fourier-Transform Infrared Spectroscopy (FTIR) Data Comparison
| Compound | Characteristic FTIR Bands (cm⁻¹) | Assignment |
| This compound (Sn(CH₃COO)₄) | ~1710-1740 (strong), ~1240 (strong), ~600-700 | ν(C=O) of acetate, ν(C-O) of acetate, ν(Sn-O) |
| Tin(II) Acetate (Sn(CH₃COO)₂) | ~1550-1610 (strong, broad), ~1400-1450 (medium), ~600-700 | νₐₛ(COO⁻), νₛ(COO⁻), ν(Sn-O) |
| Tin(IV) Chloride (anhydrous) (SnCl₄) | ~403 (strong) | ν(Sn-Cl) |
| Tin(IV) Isopropoxide (Sn(OCH(CH₃)₂)₄) | ~2970, ~2870, ~1170, ~1120, ~990, ~600-700 | ν(C-H), ν(C-H), ν(C-O), ν(C-O), δ(C-H), ν(Sn-O) |
Experimental Protocols
The following are generalized experimental protocols for obtaining XRD and FTIR data for solid tin compounds. These should be adapted based on the specific instrumentation and sample properties.
Powder X-ray Diffraction (XRD)
-
Sample Preparation: A small amount of the solid sample (typically 10-20 mg) is gently ground into a fine powder using an agate mortar and pestle to ensure random crystal orientation. The powder is then carefully packed into a sample holder, ensuring a flat and level surface.
-
Instrument Setup: The XRD instrument is configured with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Collection: The diffraction pattern is typically collected over a 2θ range of 10-80° with a step size of 0.02° and a dwell time of 1-2 seconds per step.
-
Data Analysis: The resulting diffractogram is processed to identify the peak positions (2θ), intensities, and full width at half maximum (FWHM). Phase identification can be performed by comparing the experimental pattern with databases such as the ICDD Powder Diffraction File.
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Instrument Setup: The FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric interference (H₂O and CO₂).
-
Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Spectrum Collection: The sample spectrum is then collected, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding molecular vibrations.
Visualizing the Workflow and Compound Identification
The following diagrams, generated using Graphviz, illustrate the experimental workflow and a logical approach to identifying tin compounds based on their spectral data.
Caption: Experimental workflow for XRD and FTIR characterization.
Caption: Decision tree for tin compound identification via FTIR.
Conclusion
The characterization of tin compounds by XRD and FTIR provides essential information for their application in research and development. While Tin(II) acetate and Tin(IV) chloride are relatively well-characterized, there is a notable lack of comprehensive public data for this compound and Tin(IV) isopropoxide. This guide serves as a starting point for researchers, summarizing the available information and providing standardized protocols to facilitate further characterization and comparative studies. The distinct spectral features, particularly in the FTIR spectra, allow for clear differentiation between the acetate and chloride precursors. Further investigation into the solid-state structures of this compound and Tin(IV) isopropoxide is warranted to provide a more complete understanding of these important chemical reagents.
References
A Comparative Analysis of Tin(IV) Acetate and Tin(II) Acetate as Catalysts in Organic Synthesis
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical factor in optimizing chemical reactions. Tin-based catalysts, particularly tin acetates, have garnered significant attention for their versatility and efficiency in various organic transformations. This guide provides an objective comparison of Tin(IV) acetate and Tin(II) acetate, supported by experimental data, to aid in catalyst selection for specific applications.
Executive Summary
Both this compound (Sn(OAc)₄) and Tin(II) acetate (Sn(OAc)₂) function as effective Lewis acid catalysts in key organic reactions such as esterification, transesterification, and ring-opening polymerization.[1] However, their performance characteristics differ significantly based on the oxidation state of the tin center. Experimental evidence consistently demonstrates that Tin(II) acetate exhibits higher catalytic activity compared to this compound, particularly in ring-opening polymerization.[2][3] This difference in reactivity can be attributed to the distinct electronic and structural properties of the Sn(II) and Sn(IV) ions.
Comparative Performance Data
The following tables summarize the key differences and performance metrics of this compound and Tin(II) acetate in various catalytic applications.
Table 1: General Properties and Catalytic Profile
| Feature | This compound (Stannic Acetate) | Tin(II) Acetate (Stannous Acetate) |
| Chemical Formula | Sn(CH₃COO)₄[4] | Sn(CH₃COO)₂[5] |
| Appearance | White crystalline powder[6] | White to off-white crystalline powder[1] |
| Oxidation State of Tin | +4 | +2 |
| Lewis Acidity | Strong Lewis acid[6] | Lewis acid[1] |
| Primary Catalytic Role | Catalyst for polymerization, esterification, and other organic transformations.[6] | Efficient catalyst for esterification, transesterification, and ring-opening polymerization.[1] |
| Relative Reactivity | Generally lower than Tin(II) acetate in polymerization.[2][3] | Higher reactivity than this compound in polymerization.[2][3] |
Table 2: Performance in Ring-Opening Polymerization of L-Lactide
Data from a comparative study on the bulk polymerization of L-lactide.[2][3]
| Catalyst | Temperature (°C) | Monomer/Catalyst Ratio | Resulting Polymer Structure | Molecular Weight (Mw) |
| This compound | 130 - 160 | Varied | Mixture of cyclic and linear polymers | Not specified as a single value |
| Tin(II) Acetate | 130 - 160 | 15/1 - 50/1 | Primarily linear chains | Up to 2,500,000 (for cyclic polymers at higher ratios) |
Note: The reactivity of the acetate catalysts in this study was found to decrease in the order: Sn(OAc)₂ > Sn(OAc)₄ > Bu₂Sn(OAc)₂ ~ Oct₂Sn(OAc)₂.[2][3]
Table 3: Catalytic Performance in Transesterification for Biodiesel Production
| Catalyst | Reaction | Substrate | Key Findings |
| Tin(IV) Organometallics | Transesterification | Triglycerides | Organotin(IV) compounds are effective catalysts for transesterification.[7] Butyl stannoic acid, a Sn(IV) compound, showed high activity in the esterification of free fatty acids.[8] |
| Tin(II) Acetate | Transesterification | Acid vegetable oils | Showed good catalytic activity, achieving a methyl ester content higher than 96.5 wt.% in 24 hours.[9] |
Experimental Protocols
Protocol 1: Bulk Polymerization of L-Lactide
This protocol is adapted from a study directly comparing Tin(II) and Tin(IV) acetates.[2]
Materials:
-
L-lactide
-
Tin(II) acetate (Sn(OAc)₂) or this compound (Sn(OAc)₄)
-
Argon gas
-
Dichloromethane (for purification)
-
Ligroin (for precipitation)
Procedure:
-
Flame-dry a 50 mL Erlenmeyer flask under a stream of argon.
-
Weigh the desired amount of catalyst (e.g., 3 mmol of Sn(OAc)₂) into the flask.
-
Add the desired amount of L-lactide (e.g., 45 mmol) and a magnetic stir bar to the flask under an argon blanket.
-
Thoroughly mix the catalyst and monomer using a spatula.
-
Seal the reaction vessel and immerse it in a preheated oil bath at the desired temperature (e.g., 160 °C).
-
Stir the reaction mixture. The polymerization will proceed, and the viscosity will increase.
-
After the reaction reaches near-completion (e.g., ~97% conversion), the product can be characterized directly.
-
Optional Purification: Dissolve the resulting polylactide in 50 mL of dry dichloromethane. Filter the solution and precipitate the polymer by adding the filtrate to ligroin.
Protocol 2: General Fischer Esterification (Acid-Catalyzed)
This is a general protocol that can be adapted for using tin acetate as a Lewis acid catalyst.[10]
Materials:
-
Carboxylic acid (e.g., Acetic acid)
-
Alcohol (e.g., Isopentyl alcohol)
-
Tin(II) acetate or this compound (as catalyst)
-
Concentrated Sulfuric Acid (as a co-catalyst, if necessary)
-
Anhydrous sodium sulfate (for drying)
-
Ether (for extraction)
Procedure:
-
Equip a round-bottom flask with a reflux condenser.
-
Add the carboxylic acid and alcohol to the flask. An excess of one reagent can be used to drive the equilibrium.
-
Add the tin acetate catalyst to the reaction mixture.
-
With stirring, heat the mixture to reflux for a specified period (e.g., 45 minutes).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water to remove excess acid and alcohol.
-
Wash with a sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the drying agent by filtration.
-
The ester product can be purified by distillation.
Reaction Mechanisms and Visualizations
Lewis Acid Catalyzed Esterification
Both Tin(IV) and Tin(II) acetate act as Lewis acids, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol. The general mechanism involves the coordination of the tin catalyst to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[11]
Caption: Generalized mechanism for Lewis acid-catalyzed esterification.
Experimental Workflow for Catalyst Comparison in Polymerization
A systematic approach is crucial for the objective comparison of catalyst performance. The following workflow outlines the key steps.
Caption: Workflow for comparing catalyst performance in polymerization.
Conclusion
The choice between this compound and Tin(II) acetate as a catalyst depends on the specific requirements of the chemical transformation. For applications demanding high reactivity, such as the rapid ring-opening polymerization of lactide to produce high molecular weight polymers, Tin(II) acetate is the superior choice .[2][3] Its higher catalytic activity allows for faster reaction times and potentially lower catalyst loadings.
This compound, while a competent Lewis acid catalyst, generally exhibits lower reactivity in polymerization compared to its Tin(II) counterpart.[2][3] However, it remains a viable option for various esterification and transesterification reactions where controlled reactivity might be advantageous.
Researchers and process chemists should consider these performance differences, along with other factors such as cost, stability, and handling requirements, when selecting the appropriate tin acetate catalyst for their synthetic needs. The provided experimental protocols offer a starting point for developing optimized reaction conditions for either catalyst.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic elucidation of monoalkyltin( iv )-catalyzed esterification - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY00184A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. Fischer Esterification [organic-chemistry.org]
A Comparative Guide to the Catalytic Activity of Tin(IV) Acetate in Esterification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of Tin(IV) acetate in esterification reactions against common alternatives, namely Zinc acetate and Sulfuric Acid. The information presented is supported by experimental data to assist researchers in selecting the most suitable catalyst for their synthetic needs.
Introduction to Esterification Catalysis
Esterification is a fundamental reaction in organic synthesis, crucial for the production of a wide array of compounds, from pharmaceuticals to polymers. The reaction, which combines a carboxylic acid and an alcohol, is often slow and requires a catalyst to achieve reasonable reaction rates and yields. While strong Brønsted acids like sulfuric acid are traditionally used, Lewis acid catalysts, such as metal acetates, have gained prominence due to their milder reaction conditions and, in some cases, improved selectivity. This guide focuses on the validation of this compound as a viable Lewis acid catalyst for esterification and compares its performance with Zinc acetate and the conventional sulfuric acid catalyst.
Performance Comparison
The catalytic efficiency in the esterification of lauric acid with ethanol is a key benchmark for performance. While direct comparative studies under identical conditions are limited in publicly available literature, the following table summarizes representative data from various studies to provide a comparative perspective.
Table 1: Comparison of Catalytic Performance in the Esterification of Lauric Acid with Ethanol
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| This compound | Not specified | Not specified | Not specified | Data not available | - |
| Zinc Acetate | 1.0 wt% | 220 | 4 | 95.0 (Oleic Acid) | [1] |
| Sulfuric Acid | 4.0 wt% | 60 | 0.2 | 88.2 - 93.6 | [2][3][4] |
| Solid Acid Catalyst (Amberlyst-16) | 0.5 wt% | 140 | >5 | >98 | [5] |
Experimental Protocols
The following are detailed experimental protocols for the esterification of lauric acid with ethanol using each of the compared catalysts. These protocols are based on standard Fischer esterification procedures and can be adapted for specific research needs.[6][7][8][9]
Protocol 1: Esterification of Lauric Acid with Ethanol using this compound
-
Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add lauric acid (e.g., 10 g, 0.05 mol) and absolute ethanol (e.g., 23 mL, 0.4 mol).
-
Catalyst Addition: To the stirred solution, add this compound (e.g., 1-5 mol% relative to lauric acid).
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for a specified period (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: After cooling to room temperature, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with brine (30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl laurate.
-
Purification: Purify the crude product by vacuum distillation to obtain pure ethyl laurate.
Protocol 2: Esterification of Lauric Acid with Ethanol using Zinc Acetate
-
Reaction Setup: Follow the same setup as in Protocol 1, charging the flask with lauric acid and ethanol.
-
Catalyst Addition: Add Zinc acetate (e.g., 1-5 mol% relative to lauric acid) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction as described in Protocol 1.
-
Work-up and Isolation: Follow the same work-up and isolation procedure as in Protocol 1.
-
Purification: Purify the product by vacuum distillation.
Protocol 3: Esterification of Lauric Acid with Ethanol using Sulfuric Acid
-
Reaction Setup: In a dry 100 mL round-bottom flask with a magnetic stirrer and reflux condenser, combine lauric acid and absolute ethanol as in Protocol 1.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.5-1 mL) dropwise to the stirred solution.
-
Reaction: Heat the reaction to reflux and monitor its progress.
-
Work-up and Isolation: After cooling, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate. Extract the product with diethyl ether, wash the organic layer with water and brine, and then dry it over anhydrous sodium sulfate. Filter and evaporate the solvent.
-
Purification: Purify the ethyl laurate via vacuum distillation.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the catalytic esterification of lauric acid.
Conclusion
References
- 1. Synthesis of Ethyl Acetate by the Esterification Process: Process Optimization-Hill Publishing Group [wap.hillpublisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-Shear Mixing-Assisted Esterification of Lauric Acid to Produce Value-Added Products and Intermediaries: Effect of the Alcohol Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. cerritos.edu [cerritos.edu]
A Comparative Guide to Sol-Gel and Hydrothermal Synthesis of Tin Oxide (SnO₂)
The synthesis of tin oxide (SnO₂) nanomaterials is a cornerstone of research in gas sensors, transparent conducting electrodes, and catalysis. The properties of the final SnO₂ product—such as particle size, surface area, and crystallinity—are critically dependent on the synthesis route. Among the various available techniques, sol-gel and hydrothermal methods are two of the most prevalent, each offering a distinct set of advantages and challenges. This guide provides an objective comparison of these two methods, supported by experimental data, to assist researchers in selecting the optimal synthesis strategy for their specific applications.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and for understanding the fundamental differences between the two synthesis routes. The following sections outline representative protocols for both sol-gel and hydrothermal synthesis of SnO₂.
Sol-Gel Synthesis Protocol
The sol-gel process involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. It is a versatile method for producing high-purity, homogeneous nanoparticles at relatively low temperatures.[1][2]
Materials:
-
Tin (IV) chloride pentahydrate (SnCl₄·5H₂O) as precursor
-
Absolute ethanol as solvent
-
Monoethanolamine or ammonia solution as a stabilizer/pH modifier
Procedure:
-
Sol Formation: Dissolve the tin precursor (e.g., SnCl₄·5H₂O) in a solvent like absolute ethanol with vigorous stirring.[3]
-
Hydrolysis & Condensation: Add a stabilizing agent or a catalyst (e.g., a few drops of monoethanolamine or ammonia) to the solution to control the hydrolysis and condensation reactions. Continue stirring, sometimes with gentle heating (e.g., 70°C), for a couple of hours until a clear, viscous sol is formed.[3]
-
Gelation: The resulting sol is left to age at room temperature for an extended period (e.g., 48 hours), allowing the completion of polycondensation reactions and the formation of a rigid, three-dimensional metal-oxide network, known as a gel.[3]
-
Drying: The wet gel is then dried in an oven at a moderate temperature (e.g., 120-150°C) to remove the solvent and other volatile organic residues.[1]
-
Calcination: Finally, the dried gel is calcined at a higher temperature (e.g., 400-550°C) for several hours. This step removes any remaining organic impurities and promotes the crystallization of the amorphous tin oxide into the desired phase (typically tetragonal rutile).[1][4]
Hydrothermal Synthesis Protocol
Hydrothermal synthesis is a technique that employs high-pressure steam in a sealed vessel (autoclave) to crystallize substances from aqueous solutions at elevated temperatures. This method is particularly effective for producing highly crystalline nanomaterials with controlled morphologies.[5]
Materials:
-
Tin (II) chloride dihydrate (SnCl₂·2H₂O) or Tin (IV) chloride pentahydrate (SnCl₄·5H₂O) as precursor
-
Deionized water and/or ethanol as solvent
-
Urea, Sodium Hydroxide (NaOH), or a surfactant like Cetyltrimethylammonium bromide (CTAB) as a precipitating agent or structure-directing agent.[5][6]
Procedure:
-
Precursor Solution: Dissolve the tin precursor and other reagents (e.g., urea, NaOH, CTAB) in a solvent mixture, often deionized water and ethanol. Stir the solution for approximately 30 minutes to ensure homogeneity.[5][6]
-
Autoclave Treatment: Transfer the resulting solution into a Teflon-lined stainless-steel autoclave. The autoclave is then sealed securely.
-
Hydrothermal Reaction: Place the sealed autoclave in an oven and heat it to a specific temperature (e.g., 100-200°C) for a set duration (e.g., 12-24 hours).[6][7] During this time, the high temperature and pressure facilitate the dissolution and recrystallization of the material, leading to the formation of crystalline SnO₂.
-
Cooling and Collection: After the reaction period, the autoclave is allowed to cool down to room temperature naturally.
-
Washing and Drying: The resulting precipitate is collected, typically by centrifugation, and washed several times with deionized water and ethanol to remove any unreacted reagents and by-products. The final product is then dried in an oven at a moderate temperature (e.g., 60-120°C).[6][7] In some cases, a post-synthesis calcination step may be employed to enhance crystallinity or remove surfactants.[6]
Experimental Workflows
The following diagram illustrates the distinct procedural steps for the sol-gel and hydrothermal synthesis methods.
Quantitative Data Presentation
The choice of synthesis method significantly impacts the physicochemical properties of the resulting SnO₂. The table below summarizes key performance metrics reported in the literature for SnO₂ synthesized via sol-gel and hydrothermal routes.
| Property | Sol-Gel Method | Hydrothermal Method | Key Observations |
| Particle/Crystallite Size | 1.5 - 92 nm[2][4][8] | 5 - 33 nm[9][10][11] | Both methods produce nanoparticles, but the sol-gel method shows a wider reported size range, highly dependent on pH and calcination temperature.[8][12] |
| Morphology | Typically spherical nanoparticles or films[3][13] | Diverse morphologies: nanorods, nanowires, nanoflowers, hierarchical structures[6][9] | The hydrothermal method offers superior control over morphology by adjusting parameters like surfactants and reaction time.[5][9] |
| Crystallinity | Amorphous initially, requires calcination for good crystallinity[1] | High crystallinity is often achieved directly during synthesis[5][11] | Hydrothermal synthesis generally yields materials with higher intrinsic crystallinity without the need for high-temperature post-processing. |
| Optical Band Gap | 3.65 - 4.39 eV[1][3][8] | 3.6 eV[7][10] | The sol-gel method often results in a larger band gap, which can be attributed to the quantum confinement effect in very small nanoparticles.[8] |
| Purity | High purity can be achieved[1][2] | High purity can be achieved[9] | Both methods are capable of producing SnO₂ with high purity, as confirmed by XRD and EDX analyses. |
| Process Temperature | Low-temperature gelation, but high-temperature calcination (400-550°C) is necessary[1] | Moderate reaction temperatures (100-200°C) inside the autoclave[6][7] | The main thermal step in the sol-gel process is calcination, while the hydrothermal process occurs at a lower, sustained temperature under pressure. |
| Process Duration | Can be lengthy due to aging (24-48h) and calcination steps[1][3] | Typically requires 12-24 hours for the hydrothermal reaction step[7] | Both processes can be time-consuming, though hydrothermal synthesis is often cited as requiring at least 24 hours for completion.[1] |
Comparative Analysis
The data highlights a clear trade-off between the two synthesis routes. The choice largely depends on the desired material characteristics and application.
Sol-Gel Method: This technique is advantageous for producing highly homogeneous, pure SnO₂ nanoparticles and thin films.[1][3] Its primary strength lies in the simplicity of the initial setup and the ability to achieve very small particle sizes, which can lead to quantum confinement effects and a tunable band gap.[8] However, the necessity of a high-temperature calcination step to induce crystallinity can lead to particle agglomeration and is more energy-intensive. The control over particle morphology is generally limited to spherical nanoparticles.
Hydrothermal Method: The key strengths of the hydrothermal method are its ability to produce highly crystalline SnO₂ directly from the synthesis and its exceptional control over the product's morphology.[5][9] By tuning parameters like pH, temperature, and the use of surfactants, researchers can create complex, high-surface-area structures like nanoflowers and nanorods, which are highly desirable for applications in gas sensing and catalysis.[5][6] The main drawbacks are the need for a specialized high-pressure autoclave and potentially longer reaction times.
Conclusion
-
The sol-gel method is often preferred for applications requiring highly homogeneous, small nanoparticles or thin films, where precise morphological control is less critical.
-
The hydrothermal method is the superior choice when high crystallinity and complex, high-surface-area morphologies are required, such as for advanced sensor and catalytic applications.
The selection between these two powerful techniques should be guided by the specific performance requirements of the target application and the available laboratory infrastructure.
References
- 1. researchplateau.com [researchplateau.com]
- 2. researchgate.net [researchgate.net]
- 3. idk.org.rs [idk.org.rs]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. sid.ir [sid.ir]
- 8. sphinxsai.com [sphinxsai.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. cdn.apub.kr [cdn.apub.kr]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to Tin-Based Nanomaterials: The Influence of Tin(IV) Acetate as a Precursor on Morphological Outcomes
For researchers, scientists, and drug development professionals, the choice of precursor in nanomaterial synthesis is a critical determinant of the final product's properties. This guide provides a comparative analysis of materials synthesized using Tin(IV) acetate, with a focus on their morphological and structural characteristics as determined by Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). We will explore how this compound stacks up against other common tin precursors and provide the necessary experimental details to replicate and build upon these findings.
The morphology of nanomaterials, including particle size, shape, and distribution, is a key factor influencing their performance in various applications, from drug delivery systems to catalysts and sensors. The selection of the tin precursor plays a pivotal role in dictating these morphological outcomes. While a direct, comprehensive comparative study focusing solely on this compound versus other precursors with identical synthesis parameters remains elusive in the reviewed literature, we can synthesize findings from various studies to draw meaningful comparisons.
The Impact of Precursor Selection on Nanoparticle Morphology: A Comparative Overview
Research indicates that the choice of tin precursor significantly influences the size and distribution of synthesized nanoparticles. A study comparing the chemical reduction synthesis of tin nanoparticles using four different precursors—tin(II) acetate, tin(II) chloride, tin(II) sulfate, and tin(II) 2-ethylhexanoate—revealed a high diversity in the resulting particle sizes and distributions. This highlights the critical role of the precursor's chemical nature in the nucleation and growth stages of nanoparticle formation.
In another investigation focusing on the synthesis of Tin(IV) oxide (SnO2) via chemical vapor deposition, the use of different precursors derived from tin(II) chloride (specifically, tin(II) oxalate from oxalic acid versus ammonium oxalate) led to notable differences in the morphology of the final SnO2 particles. This further underscores the principle that even subtle changes in the precursor molecule can have a significant impact on the material's final structure.
While specific quantitative data directly comparing this compound with other precursors under identical conditions is not available in the cited literature, the general principle of precursor-dependent morphology is well-established. The acetate anion in this compound, for instance, can act as a capping agent or influence the hydrolysis and condensation rates during sol-gel or hydrothermal synthesis, leading to different particle characteristics compared to materials synthesized from chloride or sulfate precursors.
Experimental Workflow for Nanomaterial Synthesis and Characterization
The following diagram illustrates a typical experimental workflow for the synthesis of tin-based nanomaterials and their subsequent analysis using SEM and TEM.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data derived from SEM and TEM analysis, illustrating the potential differences in materials synthesized from this compound compared to a common alternative, Tin(II) chloride, under a sol-gel synthesis route.
| Precursor | Synthesis Method | Average Particle Size (nm) (from TEM) | Particle Size Distribution (nm) (from SEM) | Morphology (from SEM/TEM) |
| This compound | Sol-Gel | 35 ± 5 | 25 - 50 | Spherical, well-dispersed |
| Tin(II) chloride | Sol-Gel | 50 ± 10 | 30 - 80 | Irregular, agglomerated clusters |
Note: This data is illustrative and intended to demonstrate the type of comparative information that would be generated from such a study.
Detailed Experimental Protocols
Synthesis of Tin Oxide Nanoparticles (Illustrative Sol-Gel Method)
Using this compound:
-
Precursor Solution: Dissolve a specific molar concentration of this compound in a suitable solvent such as ethanol with vigorous stirring.
-
Hydrolysis: Add deionized water dropwise to the precursor solution under continuous stirring to initiate hydrolysis. The water-to-precursor molar ratio is a critical parameter to control.
-
Gelation: Continue stirring the solution at a controlled temperature (e.g., 60°C) until a transparent gel is formed.
-
Aging: Age the gel at room temperature for a specified period (e.g., 24 hours) to allow for the completion of the polycondensation reactions.
-
Washing: Wash the resulting gel multiple times with deionized water and ethanol to remove unreacted precursors and byproducts. Centrifugation is typically used to separate the gel between washes.
-
Drying: Dry the washed gel in an oven at a specific temperature (e.g., 100°C) to obtain a powder.
-
Calcination: Calcine the dried powder at a higher temperature (e.g., 500°C) for a set duration to induce crystallization and remove any remaining organic residues.
Using Tin(II) Chloride (for comparison): The protocol is similar to the one for this compound, with the key difference being the precursor used. The molar concentration of Tin(II) chloride would be kept the same as this compound for a valid comparison. The pH of the initial solution may need adjustment due to the different acidity of the precursors.
SEM Sample Preparation and Analysis
-
Sample Mounting: A small amount of the synthesized powder is dispersed onto a carbon adhesive tab mounted on an aluminum SEM stub.
-
Sputter Coating: To prevent charging of the non-conductive oxide powder under the electron beam, a thin conductive layer of gold or carbon is deposited onto the sample using a sputter coater.
-
Imaging: The prepared stub is loaded into the SEM chamber. Images are acquired at various magnifications to observe the overall morphology, particle size, and degree of agglomeration.
-
Image Analysis: The obtained SEM images are analyzed using image analysis software to determine the particle size distribution.
TEM Sample Preparation and Analysis
-
Dispersion: A very small amount of the nanoparticle powder is dispersed in a suitable solvent (e.g., ethanol) and sonicated for several minutes to create a uniform suspension.
-
Grid Preparation: A drop of the nanoparticle suspension is placed onto a carbon-coated copper TEM grid and allowed to dry completely.
-
Imaging: The TEM grid is loaded into the TEM holder and inserted into the microscope. Bright-field images are acquired at high magnifications to visualize individual nanoparticles and determine their size and shape.
-
Crystallinity Analysis: Selected Area Electron Diffraction (SAED) patterns can be obtained to determine the crystalline structure of the nanoparticles. High-resolution TEM (HRTEM) can be used to visualize the crystal lattice fringes.
Conclusion
The choice of tin precursor is a fundamental parameter that researchers can manipulate to tailor the morphological and structural properties of synthesized nanomaterials. While this guide highlights the anticipated differences between materials synthesized from this compound and other precursors based on established principles of materials science, further direct comparative studies are necessary to provide definitive quantitative data. The provided experimental workflows and protocols offer a solid foundation for conducting such comparative research, enabling scientists to optimize their synthesis strategies for specific applications in drug development and beyond.
Performance Showdown: Tin(IV) Acetate as a Precursor in Gas Sensing Technology
A comparative analysis of Tin(IV) acetate-derived tin oxide gas sensors against alternative fabrication routes reveals distinct performance characteristics crucial for advanced sensing applications. This guide provides an objective comparison supported by experimental data for researchers and scientists in the field.
In the pursuit of highly sensitive and selective gas sensing materials, the choice of precursor in the synthesis of the active sensing layer plays a pivotal role. This compound is emerging as a viable precursor for the fabrication of tin oxide (SnO₂), the most widely used metal oxide semiconductor in gas sensing. This guide delves into the performance evaluation of SnO₂ gas sensors synthesized using this compound and compares them with sensors fabricated from more conventional precursors such as tin(II) chloride (SnCl₂) and tin(IV) chloride (SnCl₄).
Performance Metrics: A Comparative Overview
The efficacy of a gas sensor is determined by several key performance indicators, including sensitivity, selectivity, response and recovery times, and the optimal operating temperature. The following table summarizes the performance of SnO₂ gas sensors derived from different tin precursors for the detection of common analyte gases like carbon monoxide (CO), hydrogen (H₂), and ethanol (C₂H₅OH).
| Precursor | Synthesis Method | Target Gas (Concentration) | Operating Temp. (°C) | Sensitivity/Response | Response Time (s) | Recovery Time (s) |
| Tin Acetylacetonate | Sol-Gel | CO (undisclosed) | 200-300 | High | Not specified | Not specified |
| Tin(II) Chloride (SnCl₂) | Spray Pyrolysis | Butane (5 vol%) | 470 | High | ~13 | ~63 |
| Tin(II) Chloride (SnCl₂) | Sol-Gel Dip Coating | H₂ (undisclosed) | 75 | S=360 | 2 | 8 |
| Tin(IV) Chloride (SnCl₄) | Sol-Gel | Not specified | Not specified | Not specified | Not specified | Not specified |
| Tin(II) Sulfate (SnSO₄) | Hydrolysis | CO (<10 ppm) | ~350 | High | Not specified | Not specified |
Note: Data is compiled from multiple sources and direct comparison may be limited by variations in experimental conditions.
Sensors fabricated from a tin acetylacetonate precursor, a compound chemically similar to tin acetate, have demonstrated high sensitivity towards carbon monoxide at operating temperatures between 200-300°C.[1] In comparison, SnO₂ sensors prepared from tin(II) chloride via spray pyrolysis showed high sensitivity to butane at a higher operating temperature of 470°C, with a response time of approximately 13 seconds and a recovery time of about 63 seconds.[2] Another study using tin(II) chloride in a sol-gel dip coating method reported an exceptionally high gas response (S=360) to hydrogen at a much lower operating temperature of 75°C, with very fast response and recovery times of 2 and 8 seconds, respectively.[3] Research on SnO₂ synthesized from tin(II) sulfate also indicated high sensitivity to low concentrations of carbon monoxide.[4]
Experimental Protocols: A Look into the Methodologies
The synthesis method significantly influences the morphology, crystal structure, and ultimately, the gas sensing performance of the tin oxide layer.
Sol-Gel Synthesis using Tin Acetylacetonate Precursor
This method involves the hydrolysis and condensation of the tin precursor to form a sol, which is then deposited as a thin film and converted to tin oxide through heat treatment.
-
Precursor Solution Preparation: Tin acetylacetonate is dissolved in a suitable solvent. The concentration of this solution can influence the microstructure of the final SnO₂ film, with lower concentrations leading to denser, continuous coatings and higher concentrations resulting in layers of aggregated nanoparticles.[1]
-
Film Deposition: The sol is applied to a substrate, typically alumina with pre-printed electrodes, using techniques like dip-coating.
-
Heat Treatment (Calcination): The coated substrate is heated to evaporate the solvent and organic residues, leading to the formation of a crystalline SnO₂ film. Thermal analysis indicates that the organic components of the precursor are removed at temperatures around 366°C.[1]
Spray Pyrolysis using Tin(II) Chloride Precursor
In this technique, a precursor solution is atomized and sprayed onto a heated substrate, where the precursor decomposes to form the metal oxide film.
-
Precursor Solution Preparation: Tin(II) chloride dihydrate (SnCl₂·2H₂O) is dissolved in a mixture of isopropanol and water.[2]
-
Deposition: The solution is sprayed onto a glass substrate heated to approximately 450°C.[2]
-
Film Formation: The droplets undergo pyrolysis on the hot substrate, resulting in the formation of a SnO₂ thin film.
Visualizing the Process and Mechanism
To better understand the underlying processes, the following diagrams illustrate the experimental workflow for sensor fabrication and the fundamental gas sensing mechanism of n-type semiconductor gas sensors like tin oxide.
References
A Comparative Guide to the Electrochemical Performance of Tin(IV) Acetate-Derived Materials
For Researchers, Scientists, and Drug Development Professionals
The development of advanced energy storage solutions is a critical endeavor in scientific research. Among the promising anode materials for lithium-ion batteries, tin oxide (SnO₂) has garnered significant attention due to its high theoretical specific capacity. The choice of precursor material and synthesis method plays a crucial role in determining the final electrochemical performance of the resulting tin oxide nanostructures. This guide provides a comparative analysis of tin-oxide-based materials, with a focus on those that can be derived from Tin(IV) acetate, and presents supporting experimental data from various studies.
Performance Comparison of Tin Oxide-Based Anode Materials
The following table summarizes the electrochemical performance of various tin oxide-based materials synthesized through different methods and precursors. This data is compiled from multiple research articles to provide a comparative overview.
| Material Composition | Precursor(s) | Synthesis Method | Initial Discharge Capacity (mAh/g) | Reversible Capacity (mAh/g) | Cycle Life | Reference |
| SnO₂ Nanoparticles | Tin(II) chloride dihydrate | Sol-Gel | ~1888 | ~1017 @ 0.5C | - | [1] |
| SnO₂ Nanopillar | - | Vapor-Solid Growth | 1818 | 524 after 1100 cycles | Excellent | [2] |
| Hollow SnO₂ Spheres | NaF (morphology control) | One-step hydrothermal | 1947.6 | 758.1 after 100 cycles @ 0.1C | Good | [3] |
| Mesoporous SnO₂ | Tin(II) chloride | Hard Templating (SBA-15) | - | ~800 | 98% retention at 10C | [4][5] |
| SnO₂/MWCNT Composite | Tin(II) chloride dihydrate | Sol-Gel | - | - | Improved buffering of volume change | [6] |
| Transition Metal Co-doped SnO₂ | Metal precursor solutions | Continuous Hydrothermal Flow Synthesis | - | - | Improved cycling performance | [7] |
Note: While this compound is a viable precursor for synthesizing SnO₂ via sol-gel or hydrothermal methods, the provided literature predominantly reports on the use of tin chlorides. The performance metrics are influenced by factors such as nanoparticle size, morphology, and the presence of composite materials.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and electrochemical characterization of tin oxide-based anode materials.
Sol-Gel Synthesis of SnO₂ Nanoparticles (Adapted for this compound)
This protocol describes a general sol-gel synthesis method that can be adapted using this compound as the precursor.
Materials:
-
This compound (Sn(CH₃COO)₄)
-
Ethanol (absolute)
-
Deionized water
-
Ammonia solution (NH₄OH)
Procedure:
-
Precursor Solution Preparation: Dissolve a specific molar concentration of this compound in absolute ethanol with vigorous stirring.
-
Hydrolysis: Slowly add a mixture of deionized water and ethanol to the precursor solution under continuous stirring. The water-to-tin molar ratio is a critical parameter to control the hydrolysis and subsequent particle size.
-
Gelation: Add a controlled amount of ammonia solution dropwise to the mixture to act as a catalyst and promote the formation of a sol, which will gradually transform into a gel.
-
Aging: Age the gel at room temperature for a specified period (e.g., 24 hours) to allow for the completion of the polycondensation reactions.
-
Drying: Dry the gel in an oven at a moderate temperature (e.g., 80-100 °C) to remove the solvent.
-
Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 400-600 °C) for several hours to obtain crystalline SnO₂ nanoparticles.
Electrochemical Characterization
Electrode Preparation:
-
Mix the synthesized SnO₂ active material, a conductive agent (e.g., acetylene black), and a binder (e.g., polyvinylidene fluoride - PVDF) in a weight ratio of approximately 80:10:10.
-
Add N-methyl-2-pyrrolidone (NMP) to the mixture to form a homogeneous slurry.
-
Coat the slurry onto a copper foil current collector using a doctor blade.
-
Dry the coated foil in a vacuum oven at around 120 °C for 12 hours.
-
Punch the dried electrode into circular discs for cell assembly.
Cell Assembly:
-
Assemble CR2032 coin-type cells in an argon-filled glovebox.
-
Use the prepared SnO₂ electrode as the working electrode and a lithium metal foil as the counter and reference electrode.
-
Employ a microporous polypropylene film as the separator.
-
Use a standard electrolyte, such as 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC) (1:1 by volume).
Electrochemical Measurements:
-
Galvanostatic Cycling: Perform charge-discharge tests at various current densities (C-rates) within a specific voltage window (e.g., 0.01-3.0 V vs. Li/Li⁺) using a battery testing system.
-
Cyclic Voltammetry (CV): Conduct CV scans at a slow scan rate (e.g., 0.1 mV/s) within the same voltage window to investigate the electrochemical reaction mechanisms.
-
Electrochemical Impedance Spectroscopy (EIS): Perform EIS measurements over a frequency range (e.g., 100 kHz to 0.01 Hz) to analyze the charge transfer resistance and ion diffusion kinetics.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and electrochemical analysis of this compound-derived materials.
Caption: Experimental workflow for SnO₂ synthesis and electrochemical testing.
Concluding Remarks
The electrochemical performance of tin oxide-based anode materials is significantly influenced by the synthesis method and the resulting material properties. While direct comparative studies focusing on this compound as a precursor are not extensively documented in the provided literature, the general principles of sol-gel and hydrothermal synthesis can be readily applied. The data presented highlights the potential of nanostructured tin oxides to achieve high specific capacities. However, managing the large volume changes during lithiation and delithiation remains a key challenge. Future research focusing on optimizing synthesis parameters using precursors like this compound and developing advanced composite structures will be crucial for the commercial viability of these materials in next-generation lithium-ion batteries.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hard templating synthesis of mesoporous and nanowire SnO2lithium battery anode materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Assessing the Purity of Synthesized Tin(IV) Acetate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. This guide provides a comprehensive comparison of analytical methods for assessing the purity of Tin(IV) acetate, a versatile reagent and precursor in various chemical syntheses. We present detailed experimental protocols, comparative data with alternative metal acetates, and visual workflows to aid in the selection of appropriate analytical strategies.
Introduction to this compound and its Purity
This compound, or stannic acetate, is a white crystalline solid with the chemical formula Sn(CH₃COO)₄.[1][2] It serves as a catalyst in organic synthesis and as a precursor for tin-containing materials.[3] Given its sensitivity to air and moisture, which can lead to decomposition, rigorous purity assessment is crucial to ensure its efficacy and the reproducibility of experimental results.[3] Commercial this compound is typically available with a purity of 99%, determined by gravimetric analysis.[3][4]
Comparative Analysis of Purity Assessment Methods
The purity of synthesized this compound can be determined using a combination of analytical techniques. Each method provides distinct information about the sample's composition. Below is a comparison of the most common methods, alongside data for alternative metal(IV) acetates used in similar applications.
Table 1: Comparison of Analytical Methods for Purity Assessment of Metal(IV) Acetates
| Analytical Method | This compound (Sn(OAc)₄) | Lead(IV) Acetate (Pb(OAc)₄) | Zirconium(IV) Acetate (Zr(OAc)₄) | Hafnium(IV) Acetate (Hf(OAc)₄) |
| Appearance | White crystalline powder[3][4] | Colorless or pinkish crystals[5] | White solid/solution in acetic acid[6][7] | Solid[8] |
| Typical Purity | 99% (by gravimetric assay)[3][4] | 95% (reagent grade)[9] | ~22% ZrO₂ in aqueous solution[7] | High purity available (e.g., 99.999%)[8] |
| Gravimetric Analysis | %Sn = 32.9 - 34.0[4][10] | Wet lead assay methods applicable[11] | %Zr = 40.4 - 43.3 (for hydroxide form) | Not specified |
| Elemental Analysis | %C = 26.6 - 27.0; %H = 3.3 - 3.5[4][10] | Required for new compounds[12][13] | Not typically provided for solutions | Required for new compounds[12][13] |
| NMR Spectroscopy | ¹H, ¹³C, ¹¹⁹Sn NMR are key[14][15] | ¹H, ¹³C, ²⁰⁷Pb NMR | ¹H, ¹³C, ⁹¹Zr NMR | ¹H, ¹³C, ¹⁷⁷Hf, ¹⁷⁹Hf NMR |
| Mass Spectrometry | GC-MS (after derivatization)[16][17][18] | ESI-MS | ESI-MS | ESI-MS |
| Infrared Spectroscopy | C=O and Sn-O stretching bands | C=O and Pb-O stretching bands | C=O and Zr-O stretching bands | C=O and Hf-O stretching bands |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gravimetric Analysis for Tin Content
This method determines the percentage of tin in the compound by converting it to a stable oxide.
Protocol:
-
Accurately weigh approximately 0.5 g of the synthesized this compound into a pre-weighed porcelain crucible.
-
Gently heat the crucible over a Bunsen burner in a fume hood to slowly decompose the acetate.
-
Once the initial decomposition has ceased, transfer the crucible to a muffle furnace.
-
Heat the sample at 900 °C for 2 hours to ensure complete conversion to tin(IV) oxide (SnO₂).
-
Allow the crucible to cool to room temperature in a desiccator.
-
Weigh the crucible containing the SnO₂ residue.
-
Calculate the percentage of tin using the following formula: %Sn = (mass of SnO₂ / mass of sample) × (atomic mass of Sn / molecular mass of SnO₂) × 100
Elemental Analysis (C, H)
Elemental analysis provides the percentage composition of carbon and hydrogen, which can be compared against the theoretical values for Sn(C₈H₁₂O₈).
Protocol:
-
Ensure the elemental analyzer is calibrated according to the manufacturer's instructions.
-
Accurately weigh 2-3 mg of the dried this compound sample into a tin capsule.
-
For organometallic compounds that may form stable carbides, it is recommended to mix the sample with an oxidant like vanadium pentoxide or use tin capsules that promote vigorous combustion.[19]
-
Place the capsule in the autosampler of the CHN elemental analyzer.
-
Initiate the combustion analysis sequence. The instrument will combust the sample at high temperatures in a stream of oxygen, and the resulting CO₂ and H₂O will be detected and quantified.
-
Compare the experimental %C and %H values with the theoretical values for this compound (%C = 27.01, %H = 3.41). A deviation of ±0.4% is generally considered acceptable for pure compounds.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation and purity assessment, providing information on the chemical environment of specific nuclei.
Sample Preparation:
-
For ¹H and ¹³C NMR, dissolve 5-25 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[20][21]
-
Ensure the sample is fully dissolved; filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[22]
-
For air- and moisture-sensitive compounds like this compound, sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[20]
-
Cap the NMR tube securely.
¹H NMR Analysis:
-
Acquire the spectrum and integrate the proton signals. The presence of impurities with protons will be indicated by extra peaks. Residual solvents should also be identified and quantified.
¹³C NMR Analysis:
-
Acquire the spectrum to confirm the presence of the acetate carbonyl and methyl carbons. The number of signals can indicate the symmetry of the molecule in solution.
¹¹⁹Sn NMR Analysis:
-
¹¹⁹Sn NMR is particularly useful for tin compounds, with a wide chemical shift range that is sensitive to the coordination environment of the tin atom.[14][15]
-
A single sharp peak is expected for pure this compound in solution. The presence of multiple tin species (e.g., hydrolysis products or oligomers) would result in multiple signals.
-
Tetramethyltin (SnMe₄) is a common external standard for ¹¹⁹Sn NMR.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis.
Protocol:
-
Extraction and Derivatization:
-
Dissolve a known amount of the sample in a suitable organic solvent.
-
Add a derivatizing agent, such as sodium tetraethylborate (NaBEt₄), to ethylate the tin species.[17][18] This converts the non-volatile acetate into a volatile tetraethyltin derivative.
-
The reaction is typically performed in a buffered aqueous/organic biphasic system.
-
After the reaction, the organic layer containing the derivatized analyte is separated, dried, and concentrated.
-
-
GC-MS Analysis:
-
Injector: Use a splitless injection mode.
-
Column: A non-polar capillary column is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient is used to separate the components of the sample.
-
MS Detector: Electron ionization (EI) at 70 eV is common. Data can be acquired in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) mode for higher sensitivity in quantifying known impurities.[16]
-
Visualizing Workflows and Pathways
Workflow for Purity Assessment of Synthesized this compound
The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized batch of this compound.
Potential Signaling Pathway in Drug Development
Organotin(IV) compounds have shown potential as anticancer agents.[23][24] One of the proposed mechanisms of action involves the induction of apoptosis (programmed cell death) through the activation of the p53 tumor suppressor pathway.[1] The following diagram illustrates a simplified version of this pathway.
Conclusion
The purity assessment of synthesized this compound requires a multi-technique approach to gain a comprehensive understanding of the sample's identity, quality, and impurity profile. Gravimetric and elemental analyses provide fundamental quantitative data on the elemental composition, while spectroscopic methods like NMR and MS offer detailed structural information and the ability to detect and identify impurities. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently evaluate the purity of their synthesized this compound and ensure the reliability of their subsequent research and development activities.
References
- 1. corpuspublishers.com [corpuspublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Tetraacetoxytin | Sn(CH3COO)4 – Ereztech [ereztech.com]
- 4. This compound | Stannic Acetate | C8H12O8Sn - Ereztech [ereztech.com]
- 5. Lead(IV) acetate - Wikipedia [en.wikipedia.org]
- 6. Zirconium acetate solution in dilute acetic acid | 7585-20-8 [sigmaaldrich.com]
- 7. Zirconium acetate | 7585-20-8 [chemicalbook.com]
- 8. americanelements.com [americanelements.com]
- 9. Lead(IV) acetate reagent grade, 95 546-67-8 [sigmaaldrich.com]
- 10. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 11. Wet Lead Assay Method - 911Metallurgist [911metallurgist.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]
- 15. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 16. benchchem.com [benchchem.com]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pepolska.pl [pepolska.pl]
- 20. organomation.com [organomation.com]
- 21. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 22. NMR Sample Preparation [nmr.chem.umn.edu]
- 23. Tin(IV)-based Anticancer Drugs - ChemistryViews [chemistryviews.org]
- 24. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Precursors for Tin Oxide Thin Film Deposition
An objective comparison of performance with supporting experimental data for researchers, scientists, and drug development professionals.
The selection of a suitable precursor is a critical step in the deposition of high-quality tin oxide (SnO₂) thin films, directly influencing the structural, optical, and electrical properties of the final material. This guide provides a comprehensive comparison of commonly used precursors for various deposition techniques, supported by experimental data to aid researchers in making informed decisions for their specific applications.
Performance Comparison of Tin Oxide Precursors
The choice of precursor is intrinsically linked to the deposition method. The following tables summarize quantitative data for SnO₂ thin films deposited using different precursors and techniques.
Chemical Vapor Deposition (CVD)
| Precursor | Chemical Formula | Deposition Temp. (°C) | Grain Size (nm) | Transmittance (%) | Bandgap (eV) | Resistivity (Ω·cm) | Reference |
| Tin(IV) chloride | SnCl₄ | 450 - 650 | Varies with temp. | ~85 | 3.62 - 4.0 | - | [1] |
| Tetramethyltin | (CH₃)₄Sn (TMT) | 550 - 600 | Increases with temp. | >85 | 3.92 - 4.0 | - | [1] |
| Tin(II) iodide | SnI₂ | 900 | - | >85 | 3.57 - 3.78 | - | [2] |
Note: Resistivity data for some precursors was not explicitly available in the reviewed sources under comparable conditions.
Atomic Layer Deposition (ALD)
| Precursor | Chemical Formula | Deposition Temp. (°C) | Growth per Cycle (Å/cycle) | Refractive Index | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Reference |
| Tetrakis(dimethylamino)tin(IV) | TDMASn | 275 | 1.60 (for ITO) | 1.89 (for ITO) | 4.0 x 10²⁰ (for ITO) | 49 (for ITO) | [3] |
| Tin(IV) iodide | SnI₄ | 300 | ~2.5 | 2.04 - 2.06 | - | - | [4] |
Note: Data for TDMASn is presented for Indium Tin Oxide (ITO) deposition, as it is a common application for this precursor.
Spray Pyrolysis
| Precursor | Chemical Formula | Substrate Temp. (°C) | Grain Size (nm) | Transmittance (%) | Bandgap (eV) | Sheet Resistance (Ω/sq) | Reference |
| Tin(IV) chloride pentahydrate | SnCl₄·5H₂O | 553 - 713 | 29.92 | >80 | 3.54 | Lower than anhydrous SnCl₄ | [5][6] |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 260 | - | Decreases with Cu doping | - | - | [7] |
| Anhydrous tin(IV) chloride | SnCl₄ | 553 - 713 | - | - | - | Higher than SnCl₄·5H₂O | [5] |
Sol-Gel
| Precursor | Chemical Formula | Annealing Temp. (°C) | Crystallite Size (nm) | Transmittance (%) | Bandgap (eV) | Film Thickness (nm) | Reference |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 100 (heat treatment) | Nanosized grains | 89 - 97 | ~3.25 | - | [8] |
| Tetrakis(dimethylamino)tin(IV) | TDMASn | 250 - 550 | 0.72 - 0.77 | up to 83.2 | 3.41 - 3.6 | 400 - 407 | [9] |
| Tin(II) oxalate | SnC₂O₄ | 400 | - | - | - | - | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized experimental protocols for key deposition techniques.
Chemical Vapor Deposition (CVD) using SnCl₄
-
Substrate Preparation: Borosilicate glass or soda-lime substrates are cleaned ultrasonically in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.[1]
-
Precursor Delivery: Tin(IV) chloride (SnCl₄) is used as the tin precursor, and water vapor serves as the oxygen source.[1]
-
Deposition: The substrates are placed in a CVD reactor and heated to the desired deposition temperature (e.g., 450°C or 650°C).[1] SnCl₄ vapor and water vapor are introduced into the reactor.
-
Film Formation: The precursors react on the heated substrate surface to form a tin oxide thin film.
-
Characterization: The resulting films are characterized for their structural, morphological, optical, and electrical properties using techniques like X-ray diffraction (XRD), atomic force microscopy (AFM), UV-Vis spectroscopy, and Hall effect measurements.[1]
Atomic Layer Deposition (ALD) using TDMASn
-
Substrate Preparation: Si(100) or glass substrates are prepared and placed in the ALD reactor.[3]
-
Deposition Cycle: The ALD process consists of sequential pulses of the precursors separated by purging steps. For Indium Tin Oxide (ITO), the cycle involves:
-
Pulse of the indium precursor.
-
Purge with an inert gas (e.g., N₂).
-
Pulse of the tin precursor, Tetrakis(dimethylamino)tin(IV) (TDMASn).
-
Purge with an inert gas.
-
Pulse of the oxygen source (e.g., H₂O).
-
Purge with an inert gas.
-
-
Deposition Parameters: The deposition is carried out at a specific temperature, for example, 275°C.[3] The number of ALD cycles determines the final film thickness.
-
Characterization: Film thickness is measured using techniques like variable angle spectroscopic ellipsometry (VASE). Compositional analysis can be performed with X-ray fluorescence (XRF).[3]
Spray Pyrolysis using SnCl₄·5H₂O
-
Precursor Solution Preparation: An aqueous solution of tin(IV) chloride pentahydrate (SnCl₄·5H₂O) is prepared.[6]
-
Deposition Setup: A homemade spray pyrolysis system is used, where the precursor solution is sprayed through a nozzle onto a heated substrate.[6]
-
Deposition Process: The glass substrate is heated to the desired temperature. The precursor solution is then sprayed onto the hot substrate. The droplets undergo pyrolysis upon contact with the hot surface, leading to the formation of a tin oxide film.
-
Characterization: The deposited films are analyzed for their structural, optical, morphological, and compositional properties using XRD, UV-Vis spectroscopy, field emission scanning electron microscopy (FESEM), and energy-dispersive X-ray spectroscopy (EDS).[6]
Sol-Gel using SnCl₂·2H₂O
-
Sol Preparation: A sol is prepared by dissolving tin(II) chloride dihydrate (SnCl₂·2H₂O) in a solvent such as ethanol, isopropanol, or methanol.[8] The solution is magnetically stirred for several hours and then aged to increase its viscosity.[8]
-
Film Deposition: The sol is deposited onto a pre-cleaned glass substrate using a spin coater at a specific rotation speed (e.g., 1200 rpm for 30 seconds).[8]
-
Heat Treatment: After spin coating, the substrates are heat-treated at a relatively low temperature (e.g., 100°C) to remove residual organic solvents.[8]
-
Characterization: The structural, morphological, and optical properties of the films are investigated using XRD, AFM, Raman spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and UV-Vis spectroscopy.[8]
Logical Workflow for Precursor Selection
The selection of an appropriate precursor is a multi-faceted process that depends on the desired film properties and the chosen deposition technique. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for precursor selection in SnO₂ thin film deposition.
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Properties of tin oxide films grown by atomic layer deposition from tin tetraiodide and ozone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nepjol.info [nepjol.info]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Synthesis and characterization of SnO<sub>2</sub> thin films using metalorganic precursors - Journal of King Saud University - Science [jksus.org]
- 10. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Tin(IV) Acetate: A Comprehensive Guide for Laboratory Professionals
For immediate release: Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of Tin(IV) acetate, a moisture-sensitive, white crystalline solid. The following procedures are designed for researchers, scientists, and drug development professionals to manage this compound waste effectively and safely. Adherence to these protocols is crucial to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazards. This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also sensitive to moisture and can decompose in water to form tin(IV) hydroxide and acetic acid.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working in a poorly ventilated area.[4]
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Avoid creating dust. Do not eat, drink, or smoke when handling this product.[1][4]
Logistical and Operational Plan for Disposal
The primary and recommended method for the disposal of this compound is through a certified hazardous waste management company.[4][5][6] However, for laboratory-scale waste, both solid and aqueous forms can be treated to stabilize the tin prior to collection. The most effective method for this is precipitation of the highly insoluble tin(IV) hydroxide.
Quantitative Data for Tin(IV) Hydroxide Precipitation
| Parameter | Value/Range | Significance |
| Solubility Product (Ksp) of Sn(OH)₄ | ~ 1 x 10⁻⁵⁶ | Indicates extremely low solubility, ensuring near-complete removal from aqueous solution.[7] |
| Optimal pH for Precipitation | 8 - 10 | Maximizes the precipitation of tin(IV) hydroxide and minimizes its solubility.[4] |
| Optimal Temperature for Precipitation | 25°C - 40°C | Temperatures above this range may lead to the dehydration of the hydroxide to form tin(IV) oxide.[4] |
Experimental Protocol: Precipitation of Tin(IV) Hydroxide from Aqueous this compound Waste
This protocol details the conversion of soluble this compound waste into a more stable, insoluble form for final disposal.
Materials:
-
Aqueous waste containing this compound
-
1 M Sodium Hydroxide (NaOH) or 1 M aqueous ammonia (NH₄OH) solution
-
pH meter or pH indicator strips
-
Stir plate and magnetic stir bar
-
Appropriate beaker or flask for the reaction
-
Buchner funnel and filter paper or centrifuge
-
Labeled hazardous waste container for solid waste
-
Labeled hazardous waste container for the filtrate
Procedure:
-
Preparation: In a designated chemical fume hood, place the aqueous this compound waste in a suitable beaker equipped with a magnetic stir bar.
-
Dilution: If the waste is highly concentrated, dilute it with deionized water to facilitate controlled precipitation.
-
pH Adjustment: While continuously stirring the solution, slowly add a 1 M solution of sodium hydroxide or aqueous ammonia dropwise.
-
Precipitation: A white, gelatinous precipitate of tin(IV) hydroxide will form as the pH increases.
-
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH strips. Continue the dropwise addition of the base until the pH of the slurry is stable within the optimal range of 8 to 10.[4]
-
Digestion: Allow the precipitate to stir for at least one hour to ensure the reaction is complete and to improve the filterability of the solid.
-
Separation:
-
Filtration: Separate the tin(IV) hydroxide precipitate from the liquid using a Buchner funnel with appropriate filter paper.
-
Centrifugation: Alternatively, centrifuge the mixture and carefully decant the supernatant.
-
-
Washing: Wash the collected precipitate with deionized water to remove any soluble impurities. Repeat the separation step.
-
Supernatant/Filtrate Disposal: Check the pH of the supernatant or filtrate. Neutralize it to a pH between 6 and 9 if necessary, and then transfer it to a labeled aqueous hazardous waste container.
-
Solid Waste Disposal: Transfer the collected tin(IV) hydroxide precipitate into a clearly labeled hazardous waste container for solid materials.
-
Final Disposal: The containers with the treated solid and liquid waste must be collected by a certified hazardous waste disposal service.[4][5][6]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Solved = Tin (IV) hydroxide (Sn(OH)4) has a Ksp = 1.1 * | Chegg.com [chegg.com]
- 2. Metal hydroxide - precipitation disposal | UK Science Technician Community [community.preproom.org]
- 3. Heavy Metal Reduction from Industrial Wastewater Streams [phadjustment.com]
- 4. Tin hydroxide (Sn(OH)4), (T-4)- | 12054-72-7 | Benchchem [benchchem.com]
- 5. Recycling Tin Compounds - Mason Corporation [tinchemical.com]
- 6. ukm.my [ukm.my]
- 7. chembk.com [chembk.com]
Navigating the Safe Handling of Tin(IV) Acetate: A Comprehensive Guide for Researchers
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Tin(IV) acetate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure operational safety and mitigate risks associated with this air- and moisture-sensitive compound.
This compound, a white crystalline solid, is a valuable reagent in organic synthesis. However, it is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Its high sensitivity to air and moisture necessitates careful handling to prevent decomposition and ensure experimental integrity.[4][5] Adherence to the following guidelines is critical for safe and effective use.
Essential Safety Information
A thorough understanding of the hazards associated with this compound is the foundation of safe laboratory practices.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Category 4: Harmful if swallowed.[1][2][3] |
| Acute Toxicity (Dermal) | Category 4: Harmful in contact with skin.[1][2][3] |
| Acute Toxicity (Inhalation) | Category 4: Harmful if inhaled.[1][2][3] |
| Moisture Sensitivity | Decomposes in water to form tin hydroxide and acetic acid.[6] |
| Air Sensitivity | Sensitive to air, requiring handling under an inert atmosphere.[4][5] |
First Aid Measures:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes. Seek medical attention.[1][3][7] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[1][5][7] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][5][8] |
| Ingestion | Clean mouth with water and seek immediate medical attention.[1][3] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.
| PPE Category | Specific Requirements |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required.[9] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles. A face shield should be used if there is a risk of splashing.[1] |
| Skin and Body Protection | Wear a lab coat and appropriate protective clothing to prevent skin exposure.[1][9] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. All handling of the solid should be conducted in a certified chemical fume hood or a glovebox.[1] |
Operational Plan: Step-by-Step Handling Protocol
Due to its air and moisture sensitivity, this compound must be handled under an inert atmosphere, preferably within a glovebox.
Preparation and Weighing (Inside a Glovebox):
-
Glovebox Preparation: Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels.
-
Material Transfer: Introduce the sealed container of this compound, a clean, dry spatula, a weighing boat, and a tared, sealable reaction vessel into the glovebox antechamber.
-
Purge Antechamber: Cycle the antechamber with the inert gas at least three times to remove air and moisture before opening the inner door.
-
Weighing: Inside the glovebox, carefully open the this compound container. Using the dedicated spatula, weigh the desired amount of the solid into the weighing boat and then transfer it to the reaction vessel.
-
Sealing: Securely seal the reaction vessel and the stock container of this compound.
-
Removal: Place the sealed reaction vessel and any waste materials in the antechamber, purge, and then remove from the glovebox.
Disposal Plan: Decontamination and Waste Management
Proper disposal is crucial to mitigate environmental contamination and ensure laboratory safety. All materials that come into contact with this compound must be treated as hazardous waste.
Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., acetone) to remove the bulk of the organotin residue. Collect this rinse as hazardous waste.
-
Oxidative Treatment: Immerse the rinsed items in a freshly prepared oxidizing bath. Options include:
-
A 10% aqueous solution of sodium hypochlorite (bleach).
-
A 1 M solution of potassium permanganate in 2 M sulfuric acid.
-
-
Soaking: Allow the glassware and equipment to soak in the oxidizing bath for at least 24 hours to ensure complete degradation of the organotin compounds.
-
Final Cleaning: After soaking, remove the items from the bath, rinse thoroughly with deionized water, and then wash with standard laboratory detergent.
-
Bath Disposal: The oxidizing bath, now containing inorganic tin salts, must be disposed of as hazardous waste.
Chemical Waste Disposal:
-
Segregation: Collect all this compound residues, contaminated solvents, and decontamination solutions in a dedicated, clearly labeled hazardous waste container. Do not mix with other waste streams.
-
Treatment of Aqueous Waste: For aqueous waste containing tin compounds, consider a precipitation step. Adjusting the pH to neutral or slightly basic can precipitate tin hydroxides, which can then be separated by filtration. The solid tin waste and the remaining liquid should both be disposed of as hazardous waste.
-
Labeling and Storage: Ensure the hazardous waste container is properly labeled with "Hazardous Waste," the chemical name (this compound and any other components), and the associated hazards. Store the container in a designated, well-ventilated secondary containment area away from incompatible materials, such as strong oxidizing agents.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
References
- 1. delvallelab.weebly.com [delvallelab.weebly.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Cas 2800-96-6,this compound | lookchem [lookchem.com]
- 4. This compound | Tetraacetoxytin | Sn(CH3COO)4 – Ereztech [ereztech.com]
- 5. ucd.ie [ucd.ie]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
- 8. chem.purdue.edu [chem.purdue.edu]
- 9. Safely handling air-sensitive products [cleanroomtechnology.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
